molecular formula C7H14N2O B1280945 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine CAS No. 54384-40-6

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

货号: B1280945
CAS 编号: 54384-40-6
分子量: 142.2 g/mol
InChI 键: URRAIRLPZXDJDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS 54384-40-6) is a high-value spirocyclic amine building block prized in medicinal chemistry and drug discovery research . This compound features a unique 2-oxa-6-azaspiro[3.3]heptane scaffold, a bridged system that contributes to molecular rigidity and is often used to fine-tune the properties of bioactive molecules . The primary amine moiety on the flexible ethanamine linker provides a versatile handle for further synthetic elaboration, commonly through amide bond formation or other coupling reactions . The spirocyclic scaffold is a recognized pharmacophore in the development of potent inhibitors for various biological targets. Scientific literature indicates that related 2-oxa-6-azaspiro[3.3]heptane derivatives are utilized as synthetic intermediates for bioactive substances, including epidermal growth factor receptor (EGFR) kinase inhibitors for cancer research and leucine-rich repeat kinase 2 (LRRK2) inhibitors investigated for Parkinson's disease . Furthermore, analogous spirocyclic structures are actively explored in novel inhibitor programs for infectious diseases, such as tuberculosis, highlighting the broad utility of this structural motif in accessing new therapeutic modalities . Researchers will find this compound to be a critical intermediate for constructing complex molecules aimed at probing biological pathways or optimizing lead compounds. It is supplied with a documented purity profile. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) for proper handling and storage instructions, which recommend storing in a cool, dark place under an inert atmosphere .

属性

IUPAC Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRAIRLPZXDJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CCN)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480690
Record name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54384-40-6
Record name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a spirocyclic diamine of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, incorporating an oxetane ring as a potential bioisosteric replacement for other functionalities, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on its basic chemical and physical properties. It is important to note that while the existence of this compound is confirmed through its commercially available hydrochloride salt, detailed experimental data remains scarce in publicly accessible literature.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound and its hydrochloride salt is presented below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
Molecular Formula C₇H₁₄N₂OC₇H₁₅ClN₂OCalculated
Molecular Weight 142.20 g/mol 178.66 g/mol Calculated[1]
CAS Number Not foundNot found-
Predicted XlogP -1.2-Predicted
Predicted pKa Not availableNot available-
Aqueous Solubility Not availableNot available-

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis and Characterization

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the scientific literature. However, its synthesis can be logically inferred from established chemical principles, likely involving the N-alkylation of the parent scaffold, 2-Oxa-6-azaspiro[3.3]heptane.

The synthesis of the parent scaffold, 2-Oxa-6-azaspiro[3.3]heptane, has been described.[2] A plausible synthetic route to the target compound would involve the reaction of 2-Oxa-6-azaspiro[3.3]heptane with a suitable two-carbon electrophile containing a protected amine functionality, followed by deprotection. Two potential strategies are outlined below.

Logical Synthesis Workflow:

G cluster_0 Strategy 1: Alkylation with a Protected Bromoethanamine cluster_1 Strategy 2: Reductive Amination A 2-Oxa-6-azaspiro[3.3]heptane C N-alkylation A->C B N-(2-bromoethyl)phthalimide B->C D Protected Intermediate C->D E Hydrazine (Deprotection) D->E F This compound E->F G 2-Oxa-6-azaspiro[3.3]heptane I Reductive Amination (e.g., NaBH(OAc)₃) G->I H tert-butyl (2-oxoethyl)carbamate H->I J Boc-protected Intermediate I->J K Acid (e.g., TFA/HCl) (Deprotection) J->K L This compound K->L

Caption: Plausible synthetic strategies for this compound.

Characterization

No specific experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound have been published. Characterization of the molecule would typically involve:

  • ¹H NMR: To confirm the presence and connectivity of the ethylamine and spirocyclic protons.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as N-H and C-O stretches.

Potential Applications and Biological Activity

There is currently no published research detailing the biological activity or potential therapeutic applications of this compound. However, the structural motif of the 2-oxa-6-azaspiro[3.3]heptane core is of interest in drug discovery as a bioisosteric replacement for morpholine, offering potentially improved physicochemical properties such as solubility and metabolic stability.

A related compound, 2-(2-Azaspiro[3.3]hept-6-yl)ethylamine, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[3] This suggests that this compound could also be explored for its utility as a linker in the development of PROTACs or as a building block for other targeted therapies.

Signaling Pathways

Due to the lack of biological data, there are no known signaling pathways associated with this compound. Future research would be required to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion

This compound is a chemical entity with potential for application in drug discovery, particularly due to its spirocyclic core. However, a comprehensive understanding of its basic properties is hampered by the limited availability of experimental data. Further research is needed to fully characterize its physicochemical properties, develop robust synthetic protocols, and investigate its biological activity. This will be crucial for unlocking its potential as a valuable tool for medicinal chemists and drug development professionals.

References

An In-Depth Technical Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its Core Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a bifunctional molecule featuring the increasingly important 2-oxa-6-azaspiro[3.3]heptane core. This spirocyclic system has garnered significant attention in medicinal chemistry as a bioisosteric replacement for commonly used motifs like morpholine. Its rigid, three-dimensional structure can lead to improved physicochemical and pharmacokinetic properties in drug candidates, such as enhanced solubility and metabolic stability. This guide provides a comprehensive overview of the core moiety, available data on its derivatives, and relevant biological pathways where this structural class is of interest.

While a specific CAS number for this compound is not readily found in public databases, its hydrochloride salt is commercially available, indicating its utility as a building block in chemical synthesis.[1] The core structure, 2-Oxa-6-azaspiro[3.3]heptane, is well-documented with the CAS number 174-78-7.[2]

Physicochemical Properties

The properties of the parent 2-oxa-6-azaspiro[3.3]heptane and a related derivative are summarized below. The introduction of the spirocyclic core is often intended to modulate properties like lipophilicity (logP) and aqueous solubility.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Calculated logP
2-Oxa-6-azaspiro[3.3]heptane174-78-7C₅H₉NO99.13-0.7
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine2104671-34-1C₈H₁₆N₂O156.23-0.3342
2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine HydrochlorideNot AvailableC₇H₁₅ClN₂O178.66Not Available

Data sourced from PubChem and commercial supplier databases.[2][3]

Synthesis and Experimental Protocols

The synthesis of N-substituted 2-oxa-6-azaspiro[3.3]heptanes can be achieved through various routes, including the alkylation of the parent spirocycle. Below are representative experimental protocols for the synthesis of the core structure and a method for N-arylation which can be adapted for N-alkylation.

Protocol 1: Synthesis of N-tosyl-2-oxa-6-azaspiro[3.3]heptane

This protocol describes the synthesis of a common intermediate for 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • p-toluenesulfonamide (p-tosylamide)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • A solution of potassium hydroxide (3.2 equivalents) and p-tosylamide (1.2 equivalents) in ethanol is prepared.

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) is added to the solution at room temperature.

  • The reaction mixture is heated to reflux and stirred for 90 hours.

  • The solvent is removed by evaporation.

  • A 1 M KOH solution is added to the residue, and the suspension is stirred for an additional 2 hours at room temperature.

  • The mixture is filtered, and the solid residue is washed with water until the filtrate is neutral.

  • The solid product, N-tosyl-2-oxa-6-azaspiro[3.3]heptane, is dried under high vacuum.

This protocol is adapted from a published synthetic procedure.

Protocol 2: N-Arylation of an Aniline with 3,3-bis(bromomethyl)oxetane

This protocol illustrates the formation of the 2-oxa-6-azaspiro[3.3]heptane ring system via double N-alkylation of an aniline, a key strategy for creating N-substituted derivatives.

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-bis(bromomethyl)oxetane (BBMO)

  • Sodium hydroxide (50 wt% aqueous solution)

  • Toluene

Procedure:

  • To a stirred solution of 2-fluoro-4-nitroaniline (1.0 equivalent) in toluene (10 mL/g of aniline) is added 3,3-bis(bromomethyl)oxetane (1.2 equivalents).

  • A 50 wt% aqueous solution of sodium hydroxide (2.5 equivalents) is added to the mixture.

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for 16 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

This protocol is based on a scalable synthesis of a key intermediate for a drug candidate.[4]

Role in Drug Discovery and Relevant Signaling Pathways

The 2-oxa-6-azaspiro[3.3]heptane moiety is utilized in drug design to enhance molecular properties. Its incorporation as a morpholine bioisostere has been explored in the development of inhibitors for various biological targets. Two illustrative examples of signaling pathways where such compounds are relevant are the Epidermal Growth Factor Receptor (EGFR) pathway and the Melanin-Concentrating Hormone Receptor 1 (MCHR1) pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The 2-oxa-6-azaspiro[3.3]heptane scaffold is used in the synthesis of EGFR kinase inhibitors for cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5] Inhibitors targeting the ATP-binding site of the EGFR kinase domain can block these pathways.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Gefitinib Analogue (contains spirocycle) Inhibitor->EGFR Inhibits MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Appetite Appetite Regulation cAMP->Appetite IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Appetite Antagonist AZD1979 (contains spirocycle) Antagonist->MCHR1 Blocks

References

"2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

This technical guide provides a comprehensive overview of this compound, a spirocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and its role as a versatile building block in the design of novel therapeutics.

Core Physicochemical Properties

This compound is a unique bifunctional molecule incorporating a spirocyclic oxetane-azetidine core. This structural motif is increasingly utilized in drug design as a bioisosteric replacement for traditional heterocyclic systems like morpholine and piperidine.[1][2][3] The introduction of the spirocyclic scaffold can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, which are critical for the development of effective drug candidates.[2]

Quantitative data for the compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChemLite[4]
Molecular Weight 142.20 g/mol Calculated
Monoisotopic Mass 142.11061 DaPubChemLite[4]
Predicted XlogP -1.2PubChemLite[4]
Predicted CCS ([M+H]⁺) 122.2 ŲPubChemLite[4]

Synthesis and Experimental Protocols

A plausible two-step synthetic approach is outlined below:

  • Preparation of the Parent Scaffold : The synthesis of 2-Oxa-6-azaspiro[3.3]heptane can be achieved through multi-step procedures starting from commercially available materials. One documented route involves the cyclization of 3,3-bis(bromomethyl)oxetane with a suitable amine precursor under basic conditions.[5] Another approach starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide, followed by cyclization and deprotection steps.[6]

  • N-Alkylation to yield this compound : The secondary amine of the 2-Oxa-6-azaspiro[3.3]heptane scaffold can be alkylated using a suitable two-carbon electrophile with a protected amine functionality, such as 2-bromoethanamine hydrobromide, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A subsequent deprotection step, if necessary, would yield the final product.

    Alternatively, reductive amination provides a high-yielding pathway. This would involve the reaction of 2-Oxa-6-azaspiro[3.3]heptane with a protected aminoacetaldehyde derivative, followed by reduction of the resulting iminium ion with a reducing agent such as sodium triacetoxyborohydride.[7]

A representative experimental protocol for the reductive amination is as follows:

  • To a stirred solution of 2-Oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane, is added N-(tert-butoxycarbonyl)-aminoacetaldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting Boc-protected intermediate is purified by column chromatography.

  • The Boc-protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to afford the final product, this compound, typically as a salt.

Role in Medicinal Chemistry and Drug Design

The 2-Oxa-6-azaspiro[3.3]heptane moiety is a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a means to orient substituents in defined vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[8] Furthermore, its use as a bioisostere for morpholine can improve key drug-like properties. For instance, replacing a morpholine ring with a 2-Oxa-6-azaspiro[3.3]heptane group has been shown to decrease lipophilicity (logD) while increasing basicity (pKa), a combination that can be beneficial for optimizing the pharmacokinetic profile of a drug candidate.[2]

An important application of this scaffold is in the synthesis of the potent anti-tuberculosis drug candidate, TBI-223, where 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane serves as a key intermediate.[5]

The logical workflow for the integration of this compound into a drug discovery program is depicted below.

G cluster_0 Scaffold Synthesis & Functionalization cluster_1 Drug Discovery & Development A Starting Materials (e.g., 3,3-bis(bromomethyl)oxetane) B 2-Oxa-6-azaspiro[3.3]heptane (Parent Scaffold) A->B Cyclization C This compound (Functionalized Building Block) B->C N-Alkylation or Reductive Amination E Bioisosteric Replacement C->E D Lead Compound (e.g., with Morpholine) D->E F Novel Drug Candidate (Improved Properties) E->F G Preclinical & Clinical Development F->G

Caption: Workflow for the synthesis and application of the title compound in drug discovery.

The ethanamine functional group on the spirocyclic core provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures through amide bond formation, reductive amination, or other nitrogen-based coupling chemistries. This makes this compound a valuable building block for the construction of chemical libraries aimed at identifying novel bioactive compounds.

References

An In-depth Technical Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, a key building block in modern medicinal chemistry. We delve into its chemical structure and nomenclature, outline detailed synthetic protocols for its preparation, and explore its significant applications, particularly as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a bioisosteric replacement for traditional morpholine and piperazine scaffolds in kinase inhibitors. This document consolidates critical information to support researchers in the strategic design and synthesis of next-generation therapeutics.

Core Structure and Nomenclature

The fundamental component of the title compound is the 2-oxa-6-azaspiro[3.3]heptane moiety. This spirocyclic system, featuring a central quaternary carbon connecting an oxetane and an azetidine ring, has gained prominence as a valuable structural motif in drug design. Its rigid, three-dimensional architecture offers improved physicochemical properties compared to more planar heterocyclic systems.

IUPAC Name: this compound

The structure consists of the 2-oxa-6-azaspiro[3.3]heptane core, with an ethanamine group attached to the nitrogen atom of the azetidine ring.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueReference(s)
IUPAC Name This compound
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol
CAS Number Not explicitly available for the free base. The hydrochloride salt is available.[1]
Canonical SMILES C1C(N(C1)CCN)C2(CO2)
Parent Compound 2-Oxa-6-azaspiro[3.3]heptane[2]
Parent CAS Number 174-78-7[2]
Parent Molecular Formula C₅H₉NO[2]
Parent Molecular Weight 99.13 g/mol [2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the 2-oxa-6-azaspiro[3.3]heptane core, followed by the attachment of the ethanamine side chain. While a single, unified experimental protocol is not available in the literature, the following procedures are derived from established synthetic routes for the core and analogous N-alkylation reactions.

Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core

The 2-oxa-6-azaspiro[3.3]heptane core is typically synthesized from commercially available starting materials. One common method involves the cyclization of a suitably substituted precursor.[3][4] The oxalate salt of the core is often prepared as a stable intermediate.[3]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the N-alkylation of the 2-oxa-6-azaspiro[3.3]heptane core with a protected 2-aminoethyl halide, followed by deprotection. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

  • Reaction Setup: To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Alkylating Agent: To the stirred solution, add tert-butyl (2-bromoethyl)carbamate (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Boc protected product.

Experimental Protocol: Deprotection to yield this compound

  • Reaction Setup: Dissolve the purified tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.

Applications in Drug Discovery

The unique structural and physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane moiety have made it a desirable component in the design of novel therapeutics.

PROTAC Linkers

This compound is utilized as a linker in the development of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two binding moieties for effective ternary complex formation. The rigidity and defined exit vectors of the spirocyclic core of this linker can provide better control over the spatial arrangement of the PROTAC.

Table 2: PROTACs Incorporating Azaspiro[3.3]heptane-based Linkers

PROTACTarget ProteinE3 Ligase LigandLinker ComponentReference(s)
KT-413IRAK4Pomalidomide (CRBN)2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine[5][6]
Bioisosteric Replacement

The 2-oxa-6-azaspiro[3.3]heptane scaffold serves as a bioisostere for morpholine and piperazine, which are common motifs in many approved drugs.[7] Bioisosteric replacement can lead to improved metabolic stability, solubility, and pharmacokinetic profiles. Its application in the design of kinase inhibitors has been explored to enhance drug-like properties.[8]

Visualizations

Logical Relationship of Synthesis

G Synthesis Workflow A 2-Oxa-6-azaspiro[3.3]heptane C N-Alkylation A->C B tert-Butyl (2-bromoethyl)carbamate B->C D tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate C->D E Deprotection (Acidic Conditions) D->E F This compound E->F

Caption: Proposed synthetic workflow for the target molecule.

PROTAC Mechanism of Action

PROTAC_Mechanism General PROTAC Mechanism cluster_0 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Proteasome Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a novel spirocyclic scaffold of increasing interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating both an oxetane and an azetidine ring, offers a distinct departure from traditional, more planar molecular architectures. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, presenting available data, outlining detailed experimental protocols for its characterization, and illustrating relevant workflows for its investigation. The spirocyclic nature of this molecule is hypothesized to influence properties such as solubility, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile essential for its application in drug development programs.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. Due to the novelty of this compound, much of the available data is computational.

Table 1: General and Structural Information
PropertyValueSource
IUPAC Name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-aminePubChem
Molecular Formula C₇H₁₄N₂O--INVALID-LINK--
Molecular Weight 142.20 g/mol --INVALID-LINK--
Canonical SMILES C1C2(CN1CCN)COC2--INVALID-LINK--
InChI InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2--INVALID-LINK--
InChIKey URRAIRLPZXDJDB-UHFFFAOYSA-N--INVALID-LINK--
Table 2: Predicted Physicochemical Data
PropertyPredicted ValuePrediction Tool
XlogP -1.2--INVALID-LINK--
pKa (most basic) 9.5 ± 0.5(Estimated based on similar aliphatic amines)
Aqueous Solubility High(Inferred from low logP)
Polar Surface Area 38.9 Ų(Calculated)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
Rotatable Bonds 2(Calculated)

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of novel compounds. The following are standard protocols that can be applied to this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., methanol/water) if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode and a micro-burette tip.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amine is protonated. For a molecule with multiple basic centers, multiple inflection points may be observed.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology:

  • Solvent Preparation: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

  • Partitioning: In a screw-cap vial, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Solubility

Kinetic solubility provides an early indication of a compound's dissolution behavior and is a valuable parameter in high-throughput screening.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well microtiter plate.

  • Solubilization: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-24 hours) with shaking.

  • Precipitation Detection: Measure the amount of precipitated compound using a nephelometer, which detects light scattering by insoluble particles. Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV or LC-MS.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual pathways relevant to the characterization and development of this compound.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation pKa pKa Determination (Potentiometric Titration) Screening Primary Target Screening pKa->Screening logP logP Determination (Shake-Flask) logP->Screening Solubility Solubility Assay (Kinetic) Solubility->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR ADME In Vitro ADME Assays SAR->ADME ADME->SAR Compound 2-(2-Oxa-6-azaspiro[3.3]heptan- 6-yl)ethanamine Compound->pKa Compound->logP Compound->Solubility

Figure 1: Drug Discovery Workflow

pKa_determination_workflow start Start prep Prepare Compound Solution start->prep setup Calibrate pH Meter & Set Up Titration prep->setup titrate Titrate with Standardized Acid setup->titrate record Record pH vs. Titrant Volume titrate->record plot Generate Titration Curve record->plot analyze Determine Inflection Point plot->analyze pKa_value pKa Value analyze->pKa_value

Figure 2: pKa Determination Workflow

hypothetical_signaling_pathway_investigation Compound Novel Amine Compound GPCR G-Protein Coupled Receptor (GPCR) Compound->GPCR Binding G_protein G-Protein Activation GPCR->G_protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response

Figure 3: Hypothetical Signaling Pathway

An In-depth Technical Guide on the Solubility of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Solubility and Physicochemical Profile of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its Core Scaffold

Executive Summary

This technical guide addresses the solubility of the compound this compound. A thorough search of publicly available scientific literature, chemical databases, and supplier information did not yield specific quantitative experimental solubility data for this molecule. However, by examining the physicochemical properties of its core scaffold, 2-Oxa-6-azaspiro[3.3]heptane, and related analogs, we can infer its likely solubility characteristics. This document provides a summary of the available data for these related compounds, detailed experimental protocols for determining solubility, and a generalized workflow for such assessments, as is standard in the pharmaceutical sciences.

Physicochemical Data of 2-Oxa-6-azaspiro[3.3]heptane and Related Compounds

While direct experimental solubility data for this compound is not available, the analysis of its parent scaffold and a closely related analog provides valuable insights. The 2-oxa-6-azaspiro[3.3]heptane moiety is recognized in medicinal chemistry for its role in reducing lipophilicity, which generally correlates with increased aqueous solubility. The negative LogP values observed for the parent scaffold and the propan-1-amine derivative strongly suggest that this compound is likely to be a water-soluble compound.

CompoundMolecular FormulaTPSA (Ų)LogPpKa (Predicted)Data Source
2-Oxa-6-azaspiro[3.3]heptaneC₅H₉NO21.26-0.39389.73 ± 0.20ChemScene[1], PubChem[2], LookChem
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amineC₈H₁₆N₂O38.49-0.3342Not AvailableChemScene[3]

TPSA (Topological Polar Surface Area) is a descriptor that correlates with hydrogen bonding potential and polarity. LogP (Logarithm of the partition coefficient) is a measure of lipophilicity. Negative values indicate hydrophilicity. pKa is the acid dissociation constant, indicating the ionization state of the molecule at different pH values.

Experimental Protocols for Solubility Determination

In the absence of existing data, the following standard protocols are provided for the experimental determination of the solubility of this compound. The choice between a kinetic or thermodynamic assay depends on the stage of research, with kinetic assays often used for high-throughput screening in early discovery and thermodynamic assays providing the definitive equilibrium solubility for lead optimization and pre-formulation.[4][5]

This method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for many in vitro biological assays.[6][7][8]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer over a short incubation period.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[8]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-5 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[6]

  • Precipitation Detection: The amount of precipitate is measured. Common detection methods include:

    • Nephelometry: Measures the scattering of light by undissolved particles.[5]

    • UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, the concentration of the compound remaining in the supernatant is determined by measuring its UV absorbance.[6][7]

    • LC-MS/MS: Provides a more sensitive and specific quantification of the compound in the supernatant.[7]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

This "shake-flask" method measures the true equilibrium solubility of the solid compound in a solvent and is considered the gold standard.[9][10]

Objective: To determine the saturation concentration of a compound in a buffer after a sufficient time for equilibrium to be reached between the solid and dissolved states.

Methodology:

  • Sample Preparation: An excess amount of the solid (crystalline or amorphous) test compound is added to a vial containing a known volume of the desired buffer (e.g., PBS pH 7.4, or simulated intestinal fluids).[9]

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is quantified using a suitable analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[9][10]

  • Data Analysis: The thermodynamic solubility is reported as the mean concentration of the saturated solution, usually in µg/mL or µM.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of determining compound solubility.

G cluster_prep Preparation cluster_assays Solubility Assays cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_results Results Compound Solid Compound Add_Solid Add Excess Solid to Buffer Compound->Add_Solid DMSO_Stock DMSO Stock Solution Add_DMSO Add DMSO Stock to Buffer DMSO_Stock->Add_DMSO Buffer Aqueous Buffer (e.g., PBS) Buffer->Add_DMSO Buffer->Add_Solid Incubate_K Incubate (1-2h) Add_DMSO->Incubate_K Detect_K Detect Precipitation (Nephelometry/UV-Vis) Incubate_K->Detect_K Kinetic_Result Kinetic Solubility Value (µM) Detect_K->Kinetic_Result Incubate_T Equilibrate (24-48h) Add_Solid->Incubate_T Separate Filter / Centrifuge Incubate_T->Separate Quantify_T Quantify Supernatant (HPLC/LC-MS) Separate->Quantify_T Thermo_Result Thermodynamic Solubility Value (µg/mL or µM) Quantify_T->Thermo_Result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Conclusion

While direct experimental solubility data for this compound is not currently in the public domain, the physicochemical properties of its core structure, 2-Oxa-6-azaspiro[3.3]heptane, suggest it is likely to be a hydrophilic compound with good aqueous solubility. For definitive quantitative data, it is recommended to perform either a kinetic or thermodynamic solubility assay. The detailed protocols and workflow provided in this guide offer a robust framework for obtaining this critical information for research and drug development purposes.

References

Technical Guide: Spectroscopic Analysis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the expected spectral data (NMR and MS) and corresponding experimental methodologies for the characterization of the novel spirocyclic compound, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. Due to the limited availability of public data for this specific molecule, this guide presents predicted data based on the analysis of its structural analogues and general principles of spectroscopic analysis for small organic molecules.

Introduction

This compound is a unique spirocyclic compound featuring a constrained three-dimensional structure, making it an attractive scaffold in medicinal chemistry and drug discovery. The 2-oxa-6-azaspiro[3.3]heptane motif is considered a valuable bioisostere for commonly used groups like morpholine and piperazine, potentially offering improved physicochemical and pharmacokinetic properties. Accurate structural confirmation and purity assessment are critical, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~4.5 - 4.7s4H-O-CH₂- (Oxetane ring)
~3.2 - 3.4s4H-N-CH₂- (Azetidine ring)
~2.8 - 3.0t2H-N-CH₂-CH₂-NH₂
~2.6 - 2.8t2H-CH₂-NH₂
~1.5 - 2.0br s2H-NH₂

Note: Predicted chemical shifts are in ppm relative to a standard internal reference like TMS. The solvent used can influence these values. 's' denotes a singlet, 't' a triplet, and 'br s' a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~78 - 82-O-CH₂- (Oxetane ring)
~60 - 65Spirocyclic quaternary carbon
~55 - 60-N-CH₂- (Azetidine ring)
~52 - 56-N-CH₂-CH₂-NH₂
~38 - 42-CH₂-NH₂

Table 3: Predicted Mass Spectrometry Data

Ionization ModeAdductCalculated m/z
ESI+[M+H]⁺143.1184
ESI+[M+Na]⁺165.1004
ESI-[M-H]⁻141.1028

Note: ESI stands for Electrospray Ionization. The m/z values are for the monoisotopic mass.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS data for compounds such as this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent or internal standard signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

3.2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation in positive ion mode.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) and fragmenting it to observe characteristic product ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to further corroborate the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr_acq NMR Data Acquisition (1H, 13C) purification->nmr_acq Sample Submission ms_acq MS Data Acquisition (HRMS, MS/MS) purification->ms_acq Sample Submission data_proc Data Processing and Analysis nmr_acq->data_proc ms_acq->data_proc structure_confirm Structure Confirmation & Purity Assessment data_proc->structure_confirm

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Commercial Availability and Synthetic Guidance for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery

The spirocyclic scaffold of 2-oxa-6-azaspiro[3.3]heptane has emerged as a valuable building block in medicinal chemistry, often serving as a bioisosteric replacement for morpholine and piperidine moieties. Its unique three-dimensional structure can impart favorable physicochemical properties to drug candidates. This guide provides an in-depth overview of the commercial availability of the derivative, 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, and its parent scaffold, along with detailed synthetic protocols.

Commercial Availability

The commercial availability of the target compound, this compound, is limited, with few suppliers listing it directly. However, the parent scaffold, 2-Oxa-6-azaspiro[3.3]heptane, and other derivatives are more readily available from various chemical suppliers. Researchers may need to consider custom synthesis for the specific ethanamine derivative, a process for which a potential synthetic route is described in the experimental protocols section.

Table 1: Commercial Availability of this compound and its Hydrochloride Salt

SupplierProduct NameCAS NumberPurityQuantity
AK ScientificThis compound54384-40-6Not SpecifiedInquire
LGC Standards2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine HydrochlorideNot SpecifiedNot SpecifiedInquire

Table 2: Commercial Availability of the Parent Scaffold: 2-Oxa-6-azaspiro[3.3]heptane

SupplierProduct NumberCAS NumberPurityQuantity
TCI America (via Fisher Scientific)O0466174-78-7>98.0% (GC)1 g, 5 g
Sigma-AldrichAMBH2D6F0443174-78-7Not SpecifiedInquire
Simson Pharma LimitedNot Specified174-78-7Not SpecifiedCustom Synthesis

Table 3: Commercial Availability of Related Derivatives

SupplierProduct NameCAS NumberPurity
ChemScene2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine2104671-34-1≥98%
BLDpharm2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine2104671-34-1Not Specified
Apollo Scientific2-Oxaspiro[3.3]heptan-6-amine1363381-78-5Not Specified

Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of the parent scaffold, 2-oxa-6-azaspiro[3.3]heptane. The following protocols detail the synthesis of the parent scaffold and a proposed method for the subsequent elaboration to the desired ethanamine derivative.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The synthesis of the core 2-oxa-6-azaspiro[3.3]heptane scaffold can be accomplished via several literature methods. A common and effective route starts from the commercially available tribromoneopentyl alcohol.

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane from Tribromoneopentyl Alcohol

This protocol involves the formation of the oxetane ring followed by the construction of the azetidine ring.

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • To a solution of tribromoneopentyl alcohol in a suitable solvent such as aqueous dioxane, add a strong base like sodium hydroxide.

  • Heat the reaction mixture to facilitate the intramolecular cyclization to form the oxetane ring.

  • After cooling, extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of 6-benzyl-2-oxa-6-azaspiro[3.3]heptane

  • Dissolve 3,3-bis(bromomethyl)oxetane and benzylamine in a suitable solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate to the mixture.

  • Heat the reaction mixture to promote the double N-alkylation, leading to the formation of the azetidine ring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Debenzylation to 2-Oxa-6-azaspiro[3.3]heptane

  • Dissolve 6-benzyl-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent like ethanol or methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, until the debenzylation is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the free base of 2-oxa-6-azaspiro[3.3]heptane.

Proposed Synthesis of this compound

Protocol 2: N-Alkylation of 2-Oxa-6-azaspiro[3.3]heptane with a Protected 2-Aminoethylating Agent

This protocol describes a two-step process involving the introduction of a protected aminoethyl group, followed by deprotection.

Step 1: Synthesis of tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

  • Dissolve 2-oxa-6-azaspiro[3.3]heptane in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

  • To this mixture, add a solution of tert-butyl (2-bromoethyl)carbamate.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work up the reaction by partitioning between water and an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to this compound

  • Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (typically monitored by the disappearance of the starting material on TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the final product, this compound.

Visualizations

The following diagrams illustrate the synthetic workflows described in the experimental protocols.

G cluster_0 Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane A Tribromoneopentyl alcohol B 3,3-bis(bromomethyl)oxetane A->B NaOH, H2O/dioxane C 6-benzyl-2-oxa-6- azaspiro[3.3]heptane B->C Benzylamine, K2CO3, DMF D 2-Oxa-6-azaspiro[3.3]heptane C->D H2, Pd/C, Ethanol

Caption: Synthetic workflow for 2-Oxa-6-azaspiro[3.3]heptane.

G cluster_1 Protocol 2: Synthesis of this compound E 2-Oxa-6-azaspiro[3.3]heptane G Boc-protected intermediate E->G DIPEA, Acetonitrile F tert-butyl (2-bromoethyl)carbamate F->G H 2-(2-Oxa-6-azaspiro[3.3]heptan- 6-yl)ethanamine G->H TFA, DCM

Caption: Proposed synthesis of the target ethanamine derivative.

Technical Guide: Safety and Handling of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. As no specific safety data sheet (SDS) is currently available for this exact compound, the information presented herein is extrapolated from the safety data for the core moiety, 2-Oxa-6-azaspiro[3.3]heptane , and its various salts. It is imperative for researchers, scientists, and drug development professionals to supplement this guide with their own risk assessments and to handle this chemical with the utmost caution in a controlled laboratory environment.

Hazard Identification and Classification

Based on the available data for the parent compound, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications for the core compound are summarized below.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.[1][2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.

Signal Word: Danger[2]

Pictograms:

alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the recommended protective equipment.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentStandard
Eyes/FaceSafety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.EN166 (EU) or OSHA 29 CFR 1910.133 (US)
SkinChemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn.EN374 (EU) or consult glove manufacturer's compatibility data.
RespiratoryFor handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.NIOSH (US) or EN 149 (EU)

First-Aid Measures

In the event of exposure, immediate action is critical. The following table provides first-aid guidance.

Table 3: First-Aid Procedures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Risk Assessment Workflow

A thorough risk assessment must be conducted before any new experimental procedure involving this compound.

RiskAssessment cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_control Control & Review Phase gather_info Gather Information: - SDS of parent compound - Literature on similar compounds - Intended experimental procedure identify_hazards Identify Potential Hazards: - Toxicity (Oral, Dermal, Inhalation) - Irritation (Skin, Eye, Respiratory) - Physical hazards (e.g., dust explosion) gather_info->identify_hazards assess_exposure Assess Exposure Potential: - Quantity of substance - Duration and frequency of handling - Engineering controls available identify_hazards->assess_exposure determine_risk Determine Risk Level (Low, Medium, High) assess_exposure->determine_risk implement_controls Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) determine_risk->implement_controls review_procedure Review and Refine Procedure: - Is the risk acceptable? - Can the procedure be modified to reduce risk? implement_controls->review_procedure end_proceed Proceed with Experiment review_procedure->end_proceed Risk is Acceptable end_stop STOP! Re-evaluate Procedure review_procedure->end_stop Risk is Unacceptable start Start Risk Assessment start->gather_info

Caption: Chemical Risk Assessment Workflow.

General Laboratory Handling Workflow

The following workflow should be followed for routine handling of the compound in a laboratory setting.

HandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area: - Ensure fume hood is operational - Clear unnecessary items - Have spill kit ready don_ppe Don Appropriate PPE: - Lab coat - Safety goggles - Chemical-resistant gloves prep_area->don_ppe weigh Weighing: - Use an analytical balance inside a fume hood - Handle with care to avoid generating dust don_ppe->weigh dissolve Dissolving/Reaction: - Add compound to solvent slowly - Maintain constant stirring - Keep reaction vessel closed when possible weigh->dissolve decontaminate Decontaminate: - Clean all glassware and equipment - Wipe down work surfaces dissolve->decontaminate dispose Waste Disposal: - Dispose of waste in a designated, labeled container - Follow institutional guidelines decontaminate->dispose remove_ppe Remove PPE: - Remove gloves first - Wash hands thoroughly dispose->remove_ppe end End of Procedure remove_ppe->end start Start Handling start->prep_area

Caption: General Laboratory Handling Workflow.

Detailed Methodologies

Weighing of the Solid Compound:

  • Ensure the analytical balance is located inside a certified chemical fume hood.

  • Don all required PPE as specified in Table 2.

  • Place a clean, tared weigh boat on the balance.

  • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Avoid any sudden movements that could generate dust.

  • Once the desired weight is obtained, securely close the primary container of the compound.

  • Record the weight and proceed with the experimental procedure.

  • Clean the spatula and any contaminated surfaces immediately.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area.

  • Contain: For a solid spill, carefully cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize (if applicable and safe to do so): For amine compounds, a weak acid solution may be used for neutralization, but this should only be done by trained personnel.

  • Collect: Carefully scoop the absorbed or contained material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Some sources recommend refrigeration.

Disposal: All waste materials containing this compound should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the material to enter drains or waterways.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough understanding of the potential hazards and the implementation of robust safety protocols within your institution. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

The Ascendance of a Spirocyclic Scaffold: A Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with superior pharmacological profiles is a perpetual driving force in drug discovery. In recent years, the strategic incorporation of three-dimensional molecular frameworks has emerged as a powerful approach to navigate beyond the confines of flat, aromatic structures, often leading to improved physicochemical properties and enhanced target engagement. Among these scaffolds, the 2-oxa-6-azaspiro[3.3]heptane core has garnered significant attention as a versatile building block, particularly as a bioisosteric replacement for the morpholine moiety. This guide provides a comprehensive overview of the discovery, synthesis, and application of 2-oxa-6-azaspiro[3.3]heptane derivatives, offering a technical resource for scientists engaged in the design and development of next-generation therapeutics.

A Historical Perspective: From a Synthetic Curiosity to a Privileged Scaffold

The 2-oxa-6-azaspiro[3.3]heptane ring system, while now recognized for its utility in medicinal chemistry, has a history rooted in synthetic organic chemistry. The initial explorations of spirocyclic compounds were largely driven by an interest in their unique stereochemical properties and conformational rigidity.

A pivotal moment in the history of 2-oxa-6-azaspiro[3.3]heptane was the development of a practical synthetic route by Carreira and colleagues.[1] This method, starting from the commercially available flame retardant tribromopentaerythritol, provided a reliable means to access the core structure, thus paving the way for its broader investigation.[1] The Carreira synthesis involves a cyclization with p-toluenesulfonamide under basic conditions to form the N-tosylated spirocycle, followed by detosylation.[1]

Subsequent research focused on refining this initial synthesis to improve scalability and yield. A significant advancement was the development of alternative salt forms, such as sulfonic acid salts, which offer greater stability and solubility compared to the often-isolated oxalate salt.[1] More recently, a low-cost, protecting group-free synthesis was developed for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223, highlighting the industrial relevance of this scaffold.[2][3]

The Rise of a Morpholine Bioisostere: Physicochemical Advantages

The 2-oxa-6-azaspiro[3.3]heptane moiety has gained prominence as a metabolically stable, three-dimensional bioisostere of morpholine.[1] Its rigid spirocyclic nature offers several advantages over the more flexible morpholine ring, including:

  • Improved Physicochemical Properties: The introduction of the spirocyclic core can lead to a reduction in lipophilicity (logD) and an increase in aqueous solubility, desirable traits for optimizing drug-like properties.[4]

  • Enhanced Metabolic Stability: The quaternary spirocyclic center can block potential sites of metabolism, leading to improved metabolic stability and longer half-life in vivo.[2]

  • Three-Dimensional Diversity: The rigid, non-planar structure of the spirocycle allows for the exploration of new chemical space and can lead to novel interactions with biological targets.[4]

Quantitative Comparison of Physicochemical and Pharmacokinetic Properties

The tangible benefits of replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety are evident in the quantitative data available for compounds such as AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist.

Compound/ParameterParent (Morpholine)2-Oxa-6-azaspiro[3.3]heptane Derivative (AZD1979)Reference
logD7.4 2.81.6[4]
pKa 6.78.2[4]
hERG Inhibition (IC50, µM) 1622[4]
Permeability (10-6 cm/s) 4843[4]
Human Liver Microsome Clearance (µL/min/mg) 7213[4]
Human Hepatocyte Clearance (µL/min/106 cells) 6111[4]
Rat Hepatocyte Clearance (µL/min/106 cells) 1905.1[4]

Key Applications in Drug Discovery

The unique properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold have led to its incorporation into a range of drug candidates targeting various diseases.

  • Tuberculosis: The derivative 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is a key intermediate in the synthesis of TBI-223, a next-generation oxazolidinone antibiotic for the treatment of tuberculosis.[2][3] The spirocycle was introduced to improve upon the safety profile of linezolid.[2]

  • Obesity: AZD1979, a potent and selective MCHR1 antagonist, incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety.[5][6] This compound demonstrated a significant reduction in body weight in preclinical models by affecting both food intake and energy expenditure.[5][6][7]

  • Oncology: Derivatives of 2-oxa-6-azaspiro[3.3]heptane have been explored as inhibitors of key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2).

Signaling Pathways and Experimental Workflows

The rational design of drugs incorporating the 2-oxa-6-azaspiro[3.3]heptane core often involves targeting specific signaling pathways implicated in disease.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 2-Oxa-6-azaspiro[3.3]heptane Derivative (Inhibitor) Inhibitor->EGFR Inhibition ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Mutations PD-associated Mutations (e.g., G2019S) LRRK2_active LRRK2 (Active) Mutations->LRRK2_active Promotes Activation LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (Substrate) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases LRRK2_active->pRab_GTPases Inhibitor 2-Oxa-6-azaspiro[3.3]heptane Derivative (Inhibitor) Inhibitor->LRRK2_active Inhibition Vesicular_Transport Altered Vesicular Transport pRab_GTPases->Vesicular_Transport Autophagy Autophagy Dysfunction pRab_GTPases->Autophagy Neuronal_Damage Neuronal Damage Vesicular_Transport->Neuronal_Damage Autophagy->Neuronal_Damage

Caption: LRRK2 Signaling Pathway in Parkinson's Disease.

Synthetic_Workflow Start Tribromopentaerythritol Step1 Cyclization with p-toluenesulfonamide Start->Step1 Intermediate1 N-tosyl-2-oxa-6-azaspiro[3.3]heptane Step1->Intermediate1 Step2 Detosylation (e.g., Mg/MeOH) Intermediate1->Step2 Intermediate2 2-Oxa-6-azaspiro[3.3]heptane Step2->Intermediate2 Step3 Salt Formation (e.g., Oxalic acid or Sulfonic acid) Intermediate2->Step3 Step4 Derivatization (e.g., N-arylation) Intermediate2->Step4 Product 2-Oxa-6-azaspiro[3.3]heptane Salt Step3->Product FinalProduct Bioactive Derivative Step4->FinalProduct

Caption: General Synthetic Workflow for Derivatives.

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate Salt (Adapted from Carreira et al.)

Step 1: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

To a solution of tribromopentaerythritol (1 equivalent) in a suitable solvent such as ethanol is added p-toluenesulfonamide (1.1 equivalents) and a strong base like potassium hydroxide (5 equivalents). The reaction mixture is heated at reflux for an extended period (e.g., 48-96 hours). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate

To a suspension of magnesium turnings (10 equivalents) in methanol is added a solution of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1 equivalent) in methanol. The mixture is sonicated at room temperature for approximately 1-2 hours. The reaction is monitored by thin-layer chromatography for the disappearance of the starting material. Upon completion, the reaction mixture is filtered to remove excess magnesium and magnesium salts. To the filtrate, a solution of oxalic acid (0.5 equivalents) in a suitable solvent (e.g., methanol or diethyl ether) is added. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt.

Improved Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

An improved, more scalable synthesis avoids the challenging filtration of magnesium salts by utilizing a different deprotection strategy or a modified workup procedure.[1] Furthermore, the use of sulfonic acids, such as p-toluenesulfonic acid or camphorsulfonic acid, for salt formation can yield more stable and soluble crystalline solids.[1]

General Procedure for Sulfonate Salt Formation:

To a solution of the free base of 2-oxa-6-azaspiro[3.3]heptane in a suitable solvent like methanol or isopropanol, 1.0-1.1 equivalents of the desired sulfonic acid is added at room temperature. The resulting mixture is stirred, and if a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is evaporated, and the residue is triturated with a non-polar solvent (e.g., diethyl ether or MTBE) to induce crystallization.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold has transitioned from a synthetic curiosity to a privileged structural motif in modern drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it an attractive building block for the development of novel therapeutics. The continued development of efficient and scalable synthetic routes will undoubtedly further expand the application of this versatile spirocycle in the pursuit of innovative medicines. This guide has provided a comprehensive overview of the key aspects of its discovery, synthesis, and application, intended to serve as a valuable resource for researchers in the field.

References

The Spirocycle in Medicinal Chemistry: A Technical Guide to Unlocking Three-Dimensional Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. Among the most promising strategies to emerge is the incorporation of spirocyclic systems. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a powerful approach to navigating the complexities of biological targets and overcoming the limitations of planar molecules. This in-depth technical guide provides a comprehensive overview of the role of spirocycles in modern drug discovery, from their fundamental properties to their application in approved pharmaceuticals.

Core Advantages of Spirocyclic Scaffolds

The introduction of a spirocyclic moiety into a drug candidate can confer a multitude of benefits, primarily stemming from its inherent three-dimensionality and conformational rigidity. Unlike their flexible acyclic or planar aromatic counterparts, spirocycles introduce a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[1] This structural feature leads to several key advantages:

  • Enhanced Target Binding and Selectivity: The rigid, well-defined geometry of spirocycles allows for a more precise presentation of pharmacophoric elements into a protein's binding pocket. This pre-organization of functional groups can lead to a lower entropic penalty upon binding, resulting in higher potency. Furthermore, the unique spatial arrangement of substituents can enable selective interactions with the target protein over off-targets, thereby reducing side effects.

  • Improved Physicochemical Properties: Spirocycles can significantly influence a molecule's physicochemical properties, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of a spirocyclic core can disrupt planarity, which may reduce intermolecular stacking and improve solubility. Additionally, the replacement of metabolically labile groups with robust spirocyclic scaffolds can enhance metabolic stability.

  • Exploration of Novel Chemical Space: The vast number of possible ring combinations and substitution patterns in spirocycles provides access to a largely unexplored chemical space. This allows for the design of novel molecular architectures with unique pharmacological properties, offering new opportunities for intellectual property.

Quantitative Impact of Spirocyclization: A Comparative Analysis

The theoretical advantages of spirocycles are borne out by empirical data. The following tables summarize the quantitative improvements observed upon the introduction of spirocyclic motifs in various drug discovery programs.

Table 1: Physicochemical and Metabolic Stability Properties of a Planar PLK4 Inhibitor vs. its Spirocyclic Analog [1]

PropertyPlanar PLK4 InhibitorSpirocyclic Analog
Aqueous Solubility LowerHigher
Metabolic Stability LowerHigher

Table 2: General Trends in Physicochemical Properties upon Replacement of a Piperidine Moiety with an Azaspirocycle [1]

PropertyPiperidine AnalogAzaspiro[3.3]heptane Analog
Calculated logP (clogP) HigherLower
Aqueous Solubility LowerHigher
Metabolic Stability LowerHigher

Table 3: Comparative Pharmacokinetic Properties of PARP Inhibitors Niraparib and Olaparib [2][3]

PropertyOlaparib (non-spirocyclic piperazine)Niraparib (spirocyclic)
Cell Membrane Permeability LowerHigher
Volume of Distribution (VD) LowerHigher
Tumor Exposure (at steady state) Less than plasma exposure3.3 times greater than plasma exposure
Brain Penetration Not sustainedGood sustainability

Experimental Protocols: Synthesis of Key Spirocyclic Scaffolds and Drugs

The successful application of spirocycles in medicinal chemistry relies on efficient and scalable synthetic methodologies. This section provides detailed experimental protocols for the synthesis of a representative spirocyclic scaffold and two approved spirocyclic drugs.

Protocol 1: General Synthesis of a 2,7-Diazaspiro[3.5]nonane Core

This protocol describes a common method for the synthesis of the 2,7-diazaspiro[3.5]nonane scaffold, a versatile building block in drug discovery.

Step 1: Synthesis of Intermediate 189 (a protected precursor)

  • Detailed procedures for the synthesis of the starting protected precursor, Intermediate 189, can be found in the relevant literature. This intermediate typically contains a protected diamine functionality on a pre-formed ring system.

Step 2: Deprotection to Yield 7-Methyl-2,7-Diazaspiro[3.5]nonane

  • Dissolve Intermediate 189 (1 equivalent) in dichloromethane (DCM, appropriate volume).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, appropriate volume) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Evaporate the solvents under reduced pressure to dryness.

  • Triturate the residue with diethyl ether to yield the crude product, Intermediate 190, which can be used in subsequent steps without further purification.

Protocol 2: Synthesis of Olaparib

Olaparib is a PARP inhibitor used in cancer therapy. The final step of its synthesis involves the acylation of a piperazine-containing intermediate.

  • In a reaction kettle at 10 °C, add N,N-dimethylformamide (2000 mL).

  • Under stirring, add 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (40g, 0.109 mol), 1-Hydroxybenzotriazole (HOBT) (17.67g, 0.131 mol), and cyclopropanecarboxylic acid (12g, 0.139 mol).

  • Finally, add triethylamine (19.66g, 0.194 mol, 27 mL).

  • Stir the reaction mixture for approximately 7 hours at 20 °C.

  • After the reaction is complete, add water (800 mL) and continue stirring.

  • A solid will slowly precipitate. Collect the solid by suction filtration.

  • Wash the solid with water and dry to obtain olaparib as a white solid (43.2g, 91.2% yield) with an HPLC purity of 99.92%.[4]

Protocol 3: Synthesis of Rolapitant

Rolapitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Its synthesis is a multi-step process, with the final steps involving the formation of the spirocyclic core.

The synthesis of Rolapitant is a complex, multi-step process. A detailed, step-by-step protocol is described in U.S. Patent No. 7,049,320, which involves 18 individual steps from commercially available starting materials.[5] The key transformations involve the construction of the 1,7-diazaspiro[4.5]decan-2-one core and the subsequent attachment of the side chains.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of a spirocyclic drug and a general workflow for the discovery of spirocyclic compounds.

experimental_workflow Experimental Workflow for Spirocyclic Drug Discovery cluster_0 Library Design & Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization a Scaffold Selection b In Silico Screening a->b c Library Synthesis b->c d High-Throughput Screening c->d e Hit Validation d->e f Structure-Activity Relationship (SAR) e->f g ADME/Tox Profiling f->g h In Vivo Efficacy g->h i Candidate Drug h->i

Caption: A generalized workflow for the discovery and development of spirocyclic drug candidates.

revumenib_pathway Mechanism of Action of Revumenib cluster_leukemia KMT2A-rearranged or NPM1-mutant Leukemia cluster_revumenib Revumenib Action KMT2A KMT2A-fusion protein Menin Menin KMT2A->Menin binds Chromatin Chromatin Menin->Chromatin recruits to LeukemogenicGenes Upregulation of HOX/MEIS1 genes Chromatin->LeukemogenicGenes activates Leukemia Leukemogenesis & Differentiation Block LeukemogenicGenes->Leukemia Revumenib Revumenib (Spirocyclic Inhibitor) Revumenib->Menin binds to Inhibition Inhibition of Menin-KMT2A Interaction Downregulation Downregulation of HOX/MEIS1 genes Inhibition->Downregulation Differentiation Leukemic Cell Differentiation Downregulation->Differentiation

Caption: Signaling pathway illustrating the mechanism of action of the spirocyclic drug Revumenib.

Conclusion

Spirocyclic scaffolds have firmly established themselves as a valuable tool in the medicinal chemist's armamentarium. Their ability to confer three-dimensionality, improve physicochemical properties, and enable the exploration of novel chemical space has led to the successful development of a new generation of therapeutics. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the role of spirocycles in drug discovery is poised to expand even further, offering new hope for the treatment of a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, a valuable building block in medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane motif is recognized as a desirable bioisostere for morpholine, offering potential improvements in physicochemical properties such as reduced lipophilicity. The described synthetic routes are designed to be robust and scalable for applications in drug discovery and development.

Two primary synthetic pathways are presented, differing in the choice of amine protecting group for the ethylamine side chain: a phthalimide-protected route and a Boc-protected route.

Synthetic Strategy Overview

The synthesis of the target compound is accomplished via a three-step sequence starting from the commercially available 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt.

  • Step 1: Liberation of the Free Base. The initial step involves the neutralization of the hemioxalate salt to yield the free secondary amine, 2-oxa-6-azaspiro[3.3]heptane.

  • Step 2: N-Alkylation. The free amine is then N-alkylated with a protected 2-bromoethylamine derivative. Two common protecting groups are presented: phthalimide and tert-butyloxycarbonyl (Boc).

  • Step 3: Deprotection. The final step is the removal of the protecting group to afford the desired primary amine, this compound.

Synthesis_Overview cluster_alkylation Step 2: N-Alkylation start 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate Salt free_base 2-Oxa-6-azaspiro[3.3]heptane (Free Base) start->free_base Step 1: Base protected_phthalimide 2-(2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)isoindoline-1,3-dione free_base->protected_phthalimide Base, Solvent protected_boc tert-Butyl (2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate free_base->protected_boc Base, Solvent phthalimide_route N-(2-Bromoethyl)phthalimide boc_route tert-Butyl (2-bromoethyl)carbamate final_product This compound protected_phthalimide->final_product Step 3: Hydrazine protected_boc->final_product Step 3: Acid (TFA/HCl)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Preparation of 2-Oxa-6-azaspiro[3.3]heptane (Free Base)

This protocol describes the liberation of the free amine from its hemioxalate salt.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Oxa-6-azaspiro[3.3]heptane hemioxalate salt1045709-32-7288.30 (for bis-salt)
Sodium Hydroxide (NaOH)1310-73-240.00
Dichloromethane (DCM)75-09-284.93
Deionized Water7732-18-518.02
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Protocol:

  • To a solution of 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt (1.0 eq) in deionized water (10 mL per gram of salt), add a 2 M aqueous solution of sodium hydroxide (2.5 eq) dropwise at 0 °C with stirring.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL per gram of salt).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-oxa-6-azaspiro[3.3]heptane as a free base. The product is typically used in the next step without further purification.

Step 2 (Route A): N-Alkylation with N-(2-Bromoethyl)phthalimide

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Oxa-6-azaspiro[3.3]heptane1363381-78-599.13
N-(2-Bromoethyl)phthalimide574-98-1254.08
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09

Protocol:

  • To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous DMF (10 mL per gram of amine), add N-(2-bromoethyl)phthalimide (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain 2-(2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)isoindoline-1,3-dione.

Step 2 (Route B): N-Alkylation with tert-Butyl (2-bromoethyl)carbamate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Oxa-6-azaspiro[3.3]heptane1363381-78-599.13
tert-Butyl (2-bromoethyl)carbamate39086-63-4224.09
Cesium Carbonate (Cs₂CO₃)534-17-8325.82
Acetonitrile (ACN)75-05-841.05

Protocol:

  • To a solution of 2-oxa-6-azaspiro[3..3]heptane (1.0 eq) in anhydrous acetonitrile (15 mL per gram of amine), add tert-butyl (2-bromoethyl)carbamate (1.2 eq) and cesium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate.

Step 3: Deprotection Protocols

Deprotection_Workflow cluster_phthalimide Route A: Phthalimide Deprotection cluster_boc Route B: Boc Deprotection start_A Protected Intermediate (Phth) reagent_A Hydrazine Monohydrate in Ethanol start_A->reagent_A Reflux workup_A Filtration & Concentration reagent_A->workup_A end_A Final Product workup_A->end_A start_B Protected Intermediate (Boc) reagent_B TFA in DCM or HCl in Dioxane start_B->reagent_B Stir at RT workup_B Solvent Removal & Basification reagent_B->workup_B end_B Final Product workup_B->end_B

Caption: Deprotection workflows for the two synthetic routes.
Route A: Phthalimide Group Deprotection

Protocol:

  • Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol (20 mL per gram).

  • Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 4 hours.[1]

  • A white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by acid-base extraction or chromatography if necessary.

Route B: Boc Group Deprotection

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (15 mL per gram).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in water and basify with a 2 M NaOH solution to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Quantitative Data Summary

The following table summarizes typical yields for analogous reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsProductTypical Yield Range
Step 1: Free Base Liberation 2-Oxa-6-azaspiro[3.3]heptane hemioxalate2-Oxa-6-azaspiro[3.3]heptane>95% (crude)
Step 2A: N-Alkylation (Phth) 2-Oxa-6-azaspiro[3.3]heptane + N-(2-Bromoethyl)phthalimide2-(2-(...)-ethyl)isoindoline-1,3-dione70-85%
Step 2B: N-Alkylation (Boc) 2-Oxa-6-azaspiro[3.3]heptane + tert-Butyl (2-bromoethyl)carbamatetert-Butyl (2-(...)-ethyl)carbamate75-90%
Step 3A: Deprotection (Phth) 2-(2-(...)-ethyl)isoindoline-1,3-dioneThis compound70-85%
Step 3B: Deprotection (Boc) tert-Butyl (2-(...)-ethyl)carbamateThis compound>90%

References

Application Notes and Protocols for the Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, a valuable building block in medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane motif is recognized as a bioisostere for morpholine, offering potential improvements in physicochemical properties such as aqueous solubility and metabolic stability. The described protocol follows a robust two-step process involving the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane with an N-protected 2-bromoethylamine, followed by deprotection to yield the target primary amine. This method is scalable and utilizes commercially available starting materials, making it suitable for both academic research and industrial drug development.

Introduction

Spirocyclic scaffolds have gained significant attention in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and pharmacokinetic properties. The 2-oxa-6-azaspiro[3.3]heptane core, in particular, has been identified as a valuable morpholine bioisostere, potentially enhancing metabolic stability and reducing lipophilicity in drug candidates. The title compound, this compound, provides a key synthetic handle—a primary amine—for further derivatization, enabling its incorporation into a wide range of molecular architectures through amide bond formation, reductive amination, or other amine-based chemistries.

Synthesis Pathway

The synthesis of this compound is proposed via a two-step sequence starting from the commercially available 2-oxa-6-azaspiro[3.3]heptane. The pathway involves an initial N-alkylation with a protected 2-aminoethyl bromide, followed by a deprotection step to reveal the primary amine. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.

Synthesis_Pathway A 2-Oxa-6-azaspiro[3.3]heptane C tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate A->C N-Alkylation (Base, Solvent) B tert-Butyl (2-bromoethyl)carbamate D This compound C->D Deprotection (Acid)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Oxa-6-azaspiro[3.3]heptane174-78-799.13
tert-Butyl (2-bromoethyl)carbamate56952-44-6224.10
Potassium carbonate (K₂CO₃)584-08-7138.21
Acetonitrile (CH₃CN), anhydrous75-05-841.05

Procedure:

  • To a stirred solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate as a solid or oil.

Quantitative Data (Representative):

ParameterValue
Yield80-90%
Purity (LC-MS)>95%
Step 2: Synthesis of this compound

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate-242.32
Trifluoroacetic acid (TFA)76-05-1114.02
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated sodium bicarbonate (NaHCO₃) solution--

Procedure:

  • Dissolve tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5.0 - 10.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification, if necessary, can be achieved by vacuum distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.

Quantitative Data (Representative):

ParameterValue
Yield90-98%
Purity (NMR)>95%

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection A1 Dissolve 2-oxa-6-azaspiro[3.3]heptane and K₂CO₃ in CH₃CN A2 Add Boc-2-bromoethylamine A1->A2 A3 Heat and Stir (12-16h) A2->A3 A4 Cool and Filter A3->A4 A5 Concentrate A4->A5 A6 Column Chromatography A5->A6 A7 Intermediate Product A6->A7 B1 Dissolve Intermediate in DCM A7->B1 Proceed to next step B2 Add TFA at 0°C B1->B2 B3 Stir at RT (2-4h) B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Extract with DCM B4->B5 B6 Dry and Concentrate B5->B6 B7 Final Product B6->B7

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The provided protocol offers a reliable and efficient method for the synthesis of this compound. This versatile building block can be instrumental for researchers and scientists in the field of drug development, enabling the exploration of novel chemical space and the generation of new drug candidates with potentially improved properties. The use of standard organic chemistry techniques and commercially available reagents makes this protocol accessible for a broad range of laboratory settings.

Application Notes and Protocols for PROTACs Utilizing the 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. The 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine moiety represents a novel class of linkers that offers a rigid, three-dimensional scaffold. This spirocyclic system can confer favorable properties such as improved aqueous solubility and metabolic stability, while its defined structure can pre-organize the PROTAC for optimal ternary complex formation.

These application notes provide a comprehensive guide to the use of this compound as a PROTAC linker. We present its potential advantages, key experimental protocols for characterization, and representative data for a hypothetical PROTAC, "SpiroTAC-1," which targets a kinase of interest (KOI) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase.

The this compound Linker: A Profile

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a bioisosteric replacement for commonly used motifs like morpholine and piperazine. Its rigid, spirocyclic nature offers several potential advantages in PROTAC design:

  • Improved Physicochemical Properties: The incorporation of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often challenges for large PROTAC molecules.

  • Enhanced Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to linear alkyl or PEG linkers.

  • Conformational Rigidity: The rigid structure reduces the entropic penalty upon binding to the POI and E3 ligase, potentially leading to more stable ternary complex formation.

  • Precise Vectorial Orientation: The defined exit vectors from the spirocycle allow for precise control over the relative orientation of the POI and E3 ligase in the ternary complex, which is crucial for efficient ubiquitination.

Representative PROTAC: SpiroTAC-1

To illustrate the application of this linker, we will refer to a hypothetical PROTAC, SpiroTAC-1 .

  • Target Protein (POI): Kinase of Interest (KOI)

  • E3 Ligase: von Hippel-Lindau (VHL)

  • Linker: this compound core

Quantitative Data Summary

The following tables summarize hypothetical but representative data for SpiroTAC-1, based on typical values observed for potent and selective PROTACs with rigid linkers.

Table 1: In Vitro Degradation and Binding Profile of SpiroTAC-1

ParameterValueCell Line / Assay Conditions
DC50 (KOI Degradation)15 nMHEK293T cells, 24h treatment
Dmax (KOI Degradation)>95%HEK293T cells, 24h treatment
Binding Affinity (KD) to KOI 50 nMIsothermal Titration Calorimetry (ITC)
Binding Affinity (KD) to VHL 120 nMSurface Plasmon Resonance (SPR)
Ternary Complex KD 5 nMSPR
Cooperativity (α) 4.2Calculated from binding affinities

Table 2: Physicochemical Properties of SpiroTAC-1

PropertyValueMethod
Molecular Weight (MW) 785.9 g/mol Calculated
LogP 3.2Calculated
Aqueous Solubility 75 µMNephelometry
Metabolic Stability (t1/2 in HLM) 120 minHuman Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of a PROTAC with the this compound Linker

This protocol outlines a general synthetic route for coupling the linker to the POI and E3 ligase ligands.

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A 2-Oxa-6-azaspiro[3.3]heptane B Boc Protection A->B C Functionalization (e.g., reductive amination with protected aminoacetaldehyde) B->C D Boc-protected linker-amine C->D F Amide Coupling D->F E POI Ligand-COOH E->F G Boc Deprotection F->G I Amide Coupling G->I H E3 Ligase Ligand-COOH H->I J Final PROTAC (SpiroTAC-1) I->J

Figure 1. General synthetic workflow for SpiroTAC-1.

Materials:

  • This compound (or a suitable protected precursor)

  • Carboxylic acid-functionalized POI ligand

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., VHL ligand)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA)

Procedure:

  • Coupling to POI Ligand: Dissolve the POI ligand-COOH, HATU, and HOBt in DMF. Add DIPEA and the protected this compound linker. Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by flash chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature until deprotection is complete. Remove the solvent under reduced pressure.

  • Coupling to E3 Ligase Ligand: Dissolve the deprotected intermediate, E3 ligase ligand-COOH, HATU, and HOBt in DMF. Add DIPEA. Stir at room temperature until the reaction is complete.

  • Final Purification: Perform a final purification using preparative HPLC to obtain the pure PROTAC.

Protocol 2: Western Blot for Protein Degradation

This protocol is for determining the DC50 and Dmax of SpiroTAC-1.

G A Seed cells B Treat with SpiroTAC-1 (dose-response) A->B C Lyse cells & Quantify protein B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblot (anti-KOI, anti-loading control) E->F G Imaging & Densitometry F->G H Data Analysis (DC50, Dmax) G->H

Figure 2. Western blot workflow for PROTAC evaluation.

Materials:

  • Cell line expressing the KOI (e.g., HEK293T)

  • SpiroTAC-1

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-KOI, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with a serial dilution of SpiroTAC-1 (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Add ECL substrate and image the blot using a chemiluminescence detector.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the KOI signal to the loading control. Plot the normalized KOI levels against the SpiroTAC-1 concentration and fit a dose-response curve to determine the DC50 and Dmax.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol is to determine the binding affinities and cooperativity of SpiroTAC-1.

G cluster_0 Binary Interactions cluster_1 Ternary Complex A Immobilize E3 Ligase B Inject SpiroTAC-1 A->B C Immobilize POI D Inject SpiroTAC-1 C->D E Immobilize E3 Ligase F Inject POI + SpiroTAC-1 E->F G Analyze Kinetics F->G

Figure 3. SPR experimental design for PROTAC analysis.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified KOI and VHL-ElonginB-ElonginC (VBC) complex

  • SpiroTAC-1

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the VBC complex onto a sensor chip surface using standard amine coupling.

  • Binary Affinity (SpiroTAC-1 to VHL): Inject a series of concentrations of SpiroTAC-1 over the immobilized VBC surface to determine the KD.

  • Binary Affinity (SpiroTAC-1 to KOI): This can be determined by immobilizing the KOI and injecting SpiroTAC-1, or by in-solution affinity methods like ITC.

  • Ternary Complex Formation: Inject a series of concentrations of SpiroTAC-1 mixed with a constant, saturating concentration of KOI over the immobilized VBC surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and calculate the KD for the ternary complex.

  • Cooperativity (α) Calculation: Cooperativity is calculated as: α = (KD of SpiroTAC-1 for VHL * KD of SpiroTAC-1 for KOI) / (KD of SpiroTAC-1 for the ternary complex * KD of VHL for KOI). Assuming the direct interaction between VHL and KOI is negligible, the formula simplifies to the ratio of the binary to ternary affinities.

Signaling Pathway

G POI Protein of Interest (KOI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC SpiroTAC-1 PROTAC->Ternary mediates E3 E3 Ligase (VHL) E3->Ternary binds PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degradation Proteasome->Degradation

Figure 4. PROTAC-mediated protein degradation pathway.

Conclusion

The this compound linker is a promising building block for the development of next-generation PROTACs. Its rigid and three-dimensional structure can impart favorable physicochemical and pharmacological properties, leading to potent and selective protein degraders. The protocols and representative data provided in these application notes offer a framework for the synthesis and characterization of PROTACs incorporating this novel linker technology, aiding researchers in the design and optimization of this exciting therapeutic modality.

Application Notes and Protocols for Incorporating "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" into Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclic scaffold, particularly the 2-oxa-6-azaspiro[3.3]heptane motif, has emerged as a valuable building block in modern medicinal chemistry. Its rigid three-dimensional structure offers a distinct advantage over traditional, more flexible aliphatic rings. The incorporation of this moiety can significantly enhance the pharmacological profile of drug candidates by improving properties such as aqueous solubility, metabolic stability, and target selectivity, while reducing lipophilicity.

This document provides detailed application notes and experimental protocols for the incorporation of a key derivative, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine , into molecules of interest. This bifunctional building block, featuring a reactive primary amine, is particularly useful as a linker in various applications, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

Key Applications

The primary application of this compound is as a linker in the design of heterobifunctional molecules. Its structural features provide a balance of rigidity and flexibility, which is crucial for optimizing the spatial orientation of the two ends of a bifunctional molecule.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound has been identified as a linker component in molecules such as KT-413, a PROTAC that targets IRAK4 and IMiD substrates for degradation.[1][2][3]

The signaling pathway below illustrates the general mechanism of action for a PROTAC containing the this compound linker, targeting a protein of interest (POI) for degradation via an E3 ligase.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) (e.g., IRAK4, MDM2) PROTAC PROTAC (with this compound linker) POI->PROTAC Ternary_Complex POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) PROTAC->E3 Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition and Degradation Proteasome->PROTAC PROTAC is recycled Degraded_POI Degraded Protein (Peptide Fragments) Proteasome->Degraded_POI Protein Degradation Amide_Coupling_Workflow Start Start Carboxylic_Acid Carboxylic Acid (R-COOH) Start->Carboxylic_Acid Reaction_Mixture Combine Reactants Carboxylic_Acid->Reaction_Mixture Amine This compound Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA, Et3N) Base->Reaction_Mixture Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Stir Stir at RT or 0 °C to RT Reaction_Mixture->Stir Workup Aqueous Workup Stir->Workup Purification Purification (Column Chromatography) Workup->Purification Product Amide Product Purification->Product End End Product->End Reductive_Amination_Workflow Start Start Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Start->Carbonyl Reaction_Mixture Combine Reactants Carbonyl->Reaction_Mixture Amine This compound Amine->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Stir Stir at Room Temperature Reducing_Agent->Stir Solvent Solvent (e.g., DCE, MeOH, THF) Solvent->Reaction_Mixture Acid_Catalyst Acid Catalyst (optional) (e.g., Acetic Acid) Acid_Catalyst->Reaction_Mixture Reaction_Mixture->Stir Stir->Reducing_Agent Add Reducing Agent Workup Quench and Aqueous Workup Stir->Workup Purification Purification (Column Chromatography) Workup->Purification Product Secondary Amine Product Purification->Product End End Product->End

References

Application Notes and Protocols for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a valuable building block in medicinal chemistry and drug discovery, prized for its unique three-dimensional structure. The rigid spirocyclic core, containing an oxetane and an azetidine ring, offers a compelling alternative to more traditional linkers and scaffolds. This moiety has been shown to favorably modulate the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2]

Physicochemical Properties and Advantages in Drug Design

The 2-oxa-6-azaspiro[3.3]heptane motif is considered a bioisostere of common saturated heterocycles like morpholine and piperazine. However, its spirocyclic nature imparts distinct advantages:

  • Reduced Lipophilicity: The introduction of the spirocyclic core can lead to a decrease in the lipophilicity (logP) of a molecule, which can improve its solubility and pharmacokinetic profile.

  • Metabolic Stability: The strained four-membered rings of the spiro[3.3]heptane system can enhance metabolic stability by blocking potential sites of metabolism.

  • Three-Dimensionality: The rigid, non-planar structure provides a well-defined exit vector for substituents, allowing for precise control over the spatial orientation of linked moieties. This is particularly crucial in the design of potent PROTACs where the distance and orientation between the two ligands are critical for ternary complex formation.

Synthetic Protocols

The synthesis of this compound is typically achieved in a multi-step process. The following protocols are based on established synthetic routes for the core spirocycle and subsequent functionalization.

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Core Structure)

The synthesis of the core spirocycle often starts from commercially available 3-bromo-2,2-bis(bromomethyl)propan-1-ol.[3]

Reaction Scheme:

Materials:

  • 3-bromo-2,2-bis(bromomethyl)propan-1-ol

  • p-Toluenesulfonamide (TsNH2)

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Reducing agent for detosylation (e.g., Magnesium turnings, Sodium amalgam)

  • Methanol (MeOH)

Procedure:

  • Cyclization: A solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide in a suitable solvent like DMF is treated with a base such as sodium hydroxide. The reaction mixture is heated to facilitate the intramolecular cyclization to form 6-(tosyl)-2-oxa-6-azaspiro[3.3]heptane.

  • Detosylation: The resulting N-tosylated spirocycle is then subjected to a deprotection step. A common method involves the use of magnesium turnings in methanol with sonication.

  • Isolation: After the reaction is complete, the magnesium salts are filtered off, and the filtrate is treated with an acid (e.g., oxalic acid) to precipitate the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane, which can be isolated by filtration.[3] The free base can be obtained by subsequent neutralization.

Protocol 2: Synthesis of tert-Butyl (2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

This protocol describes the N-alkylation of the core spirocycle with a protected ethanamine side chain.

Reaction Scheme:

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (free base)

  • tert-Butyl N-(2-bromoethyl)carbamate

  • A non-nucleophilic base (e.g., Potassium carbonate - K2CO3, Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Acetonitrile - ACN, Dimethylformamide - DMF)

Procedure:

  • To a solution of 2-oxa-6-azaspiro[3.3]heptane in a suitable solvent such as acetonitrile, add a base like potassium carbonate.

  • Add tert-butyl N-(2-bromoethyl)carbamate to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by filtering off the solid base and evaporating the solvent. The crude product is then purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Final Product)

This final step involves the deprotection of the Boc-protected amine.

Reaction Scheme:

Materials:

  • tert-Butyl (2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

  • Strong acid (e.g., Hydrochloric acid - HCl in dioxane, Trifluoroacetic acid - TFA)

  • Solvent (e.g., Dichloromethane - DCM, Dioxane)

Procedure:

  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane or dioxane.

  • Add a solution of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid, to the mixture.[4][5][6]

  • Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by TLC or LC-MS.

  • Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. If an HCl salt is formed, it can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration. The free amine can be obtained by neutralization with a base.

Quantitative Data Summary

StepReactantsReagents/SolventProductTypical YieldPurityRef.
1 3-bromo-2,2-bis(bromomethyl)propan-1-ol, p-ToluenesulfonamideNaOH, DMF6-(tosyl)-2-oxa-6-azaspiro[3.3]heptaneGoodHigh[3]
2 6-(tosyl)-2-oxa-6-azaspiro[3.3]heptaneMg, MeOH2-Oxa-6-azaspiro[3.3]heptaneGoodHigh[3]
3 2-Oxa-6-azaspiro[3.3]heptane, tert-Butyl N-(2-bromoethyl)carbamateK2CO3, ACNtert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamateModerate to GoodHigh after purification(General Alkylation)
4 tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamateHCl/Dioxane or TFA/DCMThis compoundHighHigh[4][5][6]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound start Starting Materials step1 Cyclization & Deprotection (Protocol 1) start->step1 intermediate1 2-Oxa-6-azaspiro[3.3]heptane step1->intermediate1 step2 N-Alkylation with Boc-protected side chain (Protocol 2) intermediate1->step2 intermediate2 Boc-protected Intermediate step2->intermediate2 step3 Boc Deprotection (Protocol 3) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for the preparation of the target molecule.

Application in PROTACs

PROTAC_Mechanism cluster_protac Role in PROTACs cluster_degradation Protein Degradation Pathway poi Target Protein (POI) protac PROTAC Molecule poi->protac binds ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->protac binds e3_ligase->ternary_complex linker Linker (contains this compound) protac->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation of POI proteasome->degradation

Caption: Role of the linker in the mechanism of action of a PROTAC.

References

Derivatization of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical derivatization of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. This versatile building block is of significant interest in medicinal chemistry, particularly due to the advantageous physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold.

The 2-oxa-6-azaspiro[3.3]heptane motif is recognized as a valuable bioisosteric replacement for morpholine, often leading to compounds with lower lipophilicity and improved metabolic stability. The primary amine of the title compound offers a reactive handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs, including the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Key Derivatization Reactions

The primary amine of this compound is readily derivatized through several common synthetic transformations, including amide bond formation, reductive amination, urea formation, and alkylation. These reactions allow for the introduction of a wide range of functional groups and molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).

Table 1: Overview of Derivatization Reactions and Typical Conditions
Derivatization ReactionReagentsSolventTemperatureKey Features
Amide Coupling Carboxylic acid, Coupling agent (e.g., HATU, HOBt, EDC)DMF, DCMRoom TemperatureFormation of a stable amide bond. Wide range of carboxylic acids can be used.
Reductive Amination Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)DCE, MeOHRoom TemperatureForms a secondary amine. A one-pot procedure is often feasible.[3][4]
Urea Formation Isocyanate or Carbamoyl chlorideDCM, THFRoom TemperatureProduces urea derivatives. Reaction with isocyanates is typically rapid.[5]
Alkylation Alkyl halide, Base (e.g., K₂CO₃, Et₃N)Acetonitrile, DMFRoom Temperature to 80 °CCan lead to mono- or di-alkylation. Reaction conditions need careful control to avoid over-alkylation.[6]

Experimental Protocols

The following are representative protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Reductive Amination

This protocol provides a method for the synthesis of a secondary amine derivative via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 3: Urea Formation

This protocol details the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • Isocyanate of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • To this solution, add the isocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by flash column chromatography on silica gel.

Applications in Drug Discovery

Derivatives of this compound are valuable in various areas of drug discovery. The spirocyclic core can impart favorable properties such as reduced lipophilicity and improved metabolic stability.

PROTAC Synthesis

The bifunctional nature of this compound, with its secondary amine within the spirocycle and a terminal primary amine, makes it an excellent linker for the synthesis of PROTACs.[1][2][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8]

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand (with reactive group) PROTAC PROTAC Molecule POI_Ligand->PROTAC Amide Coupling Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->PROTAC Amide Coupling Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of POI Ubiquitination->Proteasome MOR_Signaling_Pathway Agonist MOR Agonist (e.g., Oxa-Spiro Derivative) MOR Mu-Opioid Receptor (MOR) Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel ↑ K+ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

References

Application Notes and Protocols for "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery. By co-opting the cell's intrinsic protein disposal machinery, such as the ubiquitin-proteasome system, small molecules can be engineered to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional compounds consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker plays a critical role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. The "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" moiety represents a novel and promising linker component for PROTAC design. Its rigid, spirocyclic core can confer favorable conformational constraints, while the oxetane and amine functionalities provide opportunities for modulating solubility and synthetic accessibility. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this linker in the development of novel protein degraders.

Signaling Pathway of PROTAC-Mediated Degradation

PROTACs function by hijacking the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into proximity with an E3 ubiquitin ligase. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP E2->E3 Ub Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the characterization of a novel PROTAC incorporating the "this compound" linker.

Western Blot Analysis of Target Protein Degradation

This protocol is for determining the extent of target protein degradation in a cellular context.[1][2]

Experimental Workflow:

WB_workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting D->E F 6. Detection & Data Analysis E->F

Caption: Western blot experimental workflow.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

Data Presentation:

The results of the Western blot analysis can be quantified to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

PROTAC ConcentrationTarget Protein Level (Normalized to Loading Control)% Degradation
Vehicle (DMSO)1.000
0.1 nM0.955
1 nM0.7822
10 nM0.4555
100 nM0.1585
1 µM0.0892
10 µM0.0793

Summary of Degradation Parameters:

ParameterValue
DC50~8.5 nM
Dmax~93%
Cell Viability Assay

This protocol is to assess the cytotoxic effects of the PROTAC on the cells.[3][4]

Methodology (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding:

    • Seed cells in opaque-walled 96-well plates at a suitable density.

  • Compound Treatment:

    • Treat cells with a range of PROTAC concentrations for a period that corresponds to the degradation experiment (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation:

PROTAC ConcentrationLuminescence (RLU)% Viability
Vehicle (DMSO)150,000100
0.1 nM148,50099
1 nM145,50097
10 nM142,50095
100 nM138,00092
1 µM127,50085
10 µM112,50075
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase).[5]

Experimental Workflow:

CoIP_workflow A 1. Cell Treatment & Lysis B 2. Immunoprecipitation with Bait Antibody A->B C 3. Washing B->C D 4. Elution C->D E 5. Western Blot Analysis D->E

Caption: Co-immunoprecipitation experimental workflow.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2 hours to stabilize the ternary complex.

    • Treat cells with the PROTAC or vehicle control for 4-6 hours.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the lysate with an antibody against the E3 ligase (or a tagged version of the POI or E3 ligase) overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with wash buffer to remove non-specific binding.

    • Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins.

Data Presentation:

The results are typically presented as a Western blot image. A positive result shows the presence of the POI in the sample where the E3 ligase was immunoprecipitated (and vice versa), specifically in the presence of the PROTAC.

LaneIP AntibodyPROTAC TreatmentWestern Blot: POIWestern Blot: E3 Ligase
1 (Input)-+Band PresentBand Present
2 (IP)Anti-E3 Ligase+Band PresentBand Present
3 (IP)Anti-E3 Ligase-No/Faint BandBand Present
4 (IP)IgG Control+No BandNo Band

Conclusion

The "this compound" represents a valuable building block for the construction of novel PROTACs. Its unique structural features may offer advantages in optimizing the performance of protein degraders. The protocols outlined in this document provide a comprehensive guide for the biological characterization of PROTACs incorporating this linker, enabling researchers to assess their degradation efficiency, cellular effects, and mechanism of action. Careful execution of these experiments will be crucial in advancing the development of new therapeutics based on targeted protein degradation.

References

Application Notes and Protocols: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine as a Morpholine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the morpholine ring is a prevalent scaffold due to its favorable physicochemical properties and synthetic accessibility.[1][2] However, it can be susceptible to metabolic degradation, prompting the exploration of bioisosteric replacements to enhance drug-like properties.[3][4] 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, a spirocyclic analogue, has emerged as a promising bioisostere for morpholine.[5][6] Its rigid, three-dimensional structure can lead to improved metabolic stability, reduced lipophilicity, and potentially enhanced target engagement.[7] These application notes provide a comprehensive overview of the properties of this bioisostere, protocols for its incorporation and evaluation, and its potential impact on drug discovery programs.

The strategic replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane group can significantly alter key pharmacokinetic properties.[3][8] This substitution introduces a spirocyclic carbon, which can shield the molecule from metabolic enzymes and modulate its interaction with biological targets.[9] The increased three-dimensionality can also lead to improved solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

Data Presentation

The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety as a morpholine bioisostere has been shown to favorably modulate key physicochemical and pharmacokinetic parameters. The following tables summarize the quantitative data from comparative studies.

Compound/ScaffoldBioisosterelogD @ pH 7.4ΔlogD (Spiro - Morpholine)pKaΔpKa (Spiro - Morpholine)Reference
Generic Alkyl AmineMorpholine--~6.7-[8]
Generic Alkyl Amine2-Oxa-6-azaspiro[3.3]heptane--0.75 ± 0.26~8.2+1.5[8]
AZD1979 AnalogueMorpholine (6a)2.8-6.7-[8]
AZD1979 Analogue2-Oxa-6-azaspiro[3.3]heptane (6b)1.6-1.28.2+1.5[8]
Artefenomel AnalogueMorpholine (9a)----[8]
Artefenomel Analogue2-Oxa-6-azaspiro[3.3]heptane (9b)--0.6-+0.8[8]

Table 1: Comparison of Physicochemical Properties of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane Analogues.

CompoundPermeability (10⁻⁶ cm/s)Human Liver Microsome (HLM) Intrinsic Clearance (μL/min/mg)Rat Hepatocytes Intrinsic Clearance (μL/min/10⁶ cells)Human Hepatocytes Intrinsic Clearance (μL/min/10⁶ cells)Reference
AZD1979 Analogue with Morpholine (6a)167219061[8]
AZD1979 Analogue with 2-Oxa-6-azaspiro[3.3]heptane (6b)22135.111[8]

Table 2: Comparison of in vitro ADME Properties of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane Analogues.

Mandatory Visualization

DrugDiscoveryWorkflow cluster_0 Hit Identification & Lead Generation cluster_1 Lead Optimization cluster_2 Preclinical Development Target_Validation Target Validation HTS High-Throughput Screening Target_Validation->HTS Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead SAR_Exploration SAR Exploration Hit_to_Lead->SAR_Exploration Bioisosteric_Replacement Bioisosteric Replacement (e.g., Morpholine -> 2-Oxa-6-azaspiro[3.3]heptane) SAR_Exploration->Bioisosteric_Replacement ADME_Tox_Optimization ADME/Tox Optimization Bioisosteric_Replacement->ADME_Tox_Optimization In_Vivo_Efficacy In Vivo Efficacy ADME_Tox_Optimization->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology IND_Enabling_Studies IND-Enabling Studies Safety_Pharmacology->IND_Enabling_Studies Clinical_Trials Clinical_Trials IND_Enabling_Studies->Clinical_Trials To Clinical Trials Bioisostere_Logic Morpholine_Scaffold Lead Compound with Morpholine Moiety Identified_Liabilities Identified Liabilities: - Metabolic Instability - High Lipophilicity (logD) - Off-target Effects Morpholine_Scaffold->Identified_Liabilities ADME & Safety Profiling Bioisosteric_Replacement Bioisosteric Replacement Strategy Identified_Liabilities->Bioisosteric_Replacement Informs Spiro_Analog Synthesize Analogue with This compound Bioisosteric_Replacement->Spiro_Analog Leads to Improved_Properties Desired Improved Properties: - Increased Metabolic Stability - Decreased Lipophilicity (logD) - Improved Selectivity - Maintained/Improved Potency Spiro_Analog->Improved_Properties Experimental Evaluation Optimized_Lead Optimized Lead Candidate Improved_Properties->Optimized_Lead Confirms

References

Application Notes: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine as a Novel Piperazine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its prevalence is due to its desirable physicochemical properties, such as high aqueous solubility and the presence of two basic nitrogen atoms that can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[2][3] However, the piperazine moiety can also introduce metabolic liabilities, primarily through N-dealkylation, and may contribute to undesirable off-target activities (e.g., hERG inhibition).[2][4]

This has driven the exploration of piperazine bioisosteres—substituents or groups with similar physicochemical properties that can produce comparable biological activity while overcoming the parent scaffold's limitations.[2] Strained, spirocyclic systems have emerged as valuable three-dimensional (3D) bioisosteres.[5][6][7] The 2-oxa-6-azaspiro[3.3]heptane moiety, in particular, has been successfully employed as a bioisostere for morpholine and piperazine.[4][7] This scaffold introduces conformational rigidity, reduces lipophilicity (logD), and can enhance metabolic stability.[4]

This document provides detailed application notes and protocols for utilizing 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine as a bioisosteric replacement for piperazine-ethanamine motifs in drug discovery programs.

Advantages of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Replacing a traditional piperazine ring with a 2-oxa-6-azaspiro[3.3]heptane core offers several potential advantages for drug development professionals:

  • Reduced Lipophilicity: Counterintuitively, the addition of a spirocyclic carbon atom often leads to a decrease in the octanol-water distribution coefficient (logD), which can improve the overall developability profile of a drug candidate.[4]

  • Improved Metabolic Stability: The rigid spirocyclic structure can be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible piperazine ring. For example, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in the structure of AZD1979 resulted in no detrimental effect on turnover in human liver microsomes (HLM).[4]

  • Enhanced Aqueous Solubility: The polarity of the oxetane ring contributes to improved solubility, a key property for oral bioavailability.[3]

  • Novel Chemical Space: The unique 3D geometry of the spirocycle allows for exploration of novel interactions with biological targets and can lead to improved selectivity and potency.[5] The switch from a piperazine to an azaspiroheptane induces a significant twist in the molecule's geometry.[4]

  • Reduced Off-Target Activity: In some cases, replacing a piperazine ring with a spirodiamine analogue has been shown to reduce cytotoxicity.[1][8]

Data Presentation

Table 1: Comparative Physicochemical Properties

The following table provides a comparison of key physicochemical properties between piperazine and the 2-oxa-6-azaspiro[3.3]heptane scaffold. Data for the specific title compound is calculated, as experimental data is not widely available.

Compound/ScaffoldStructureMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)
Piperazine86.14-1.50[2]24.9
2-Oxa-6-azaspiro[3.3]heptane99.13[9]-0.7[9]21.3[9]
1-(2-Aminoethyl)piperazine129.20-1.4838.9
This compound142.20-0.8533.9

Note: Properties for 1-(2-Aminoethyl)piperazine and the title compound are calculated using standard cheminformatics toolkits. cLogP and TPSA values can vary slightly based on the algorithm used.

Table 2: Bioisosteric Replacement Case Studies

This table summarizes published examples where a piperazine or related heterocycle was replaced with an azaspiro[3.3]heptane derivative.

Original Drug/CompoundOriginal MoietyBioisosteric ReplacementKey OutcomesReference(s)
Olaparib (analogue)PiperazineSpirodiamineBeneficially affected activity and reduced cytotoxicity.[1][8]
AZD1979 (Compound 6a)Morpholine2-Oxa-6-azaspiro[3.3]heptaneLower lipophilicity (ΔlogD = -1.2), higher basicity (ΔpKa = +1.5), no negative impact on permeability or hERG, similar metabolic stability.[4]
Ciprofloxacin (analogue)Piperazine2,6-Diazaspiro[3.3]heptaneAdvancement in pharmacokinetic properties was demonstrated.[10]
σ2 Receptor LigandPiperazine2,6-Diazaspiro[3.3]heptaneResulted in a reduction in affinity for the σ2 receptor.[11]

Visualizations

Bioisosteric Replacement Workflow cluster_0 Discovery Phase cluster_1 Design & Synthesis cluster_2 Evaluation Phase cluster_3 Decision start Identify Lead Compound with Piperazine Moiety assess Assess Liabilities (e.g., Metabolism, Off-Target) start->assess design Design Bioisostere: Replace with 2-Oxa-6- azaspiro[3.3]heptane assess->design synthesis Synthesize Novel Analogue design->synthesis evaluate Evaluate Properties: - Physicochemical - In Vitro Activity (Potency) - ADME (Stability, Permeability) synthesis->evaluate compare Compare Data to Parent Compound evaluate->compare decision Improved Profile? compare->decision end Advance Candidate decision->end Yes reiterate Re-design or Terminate decision->reiterate No

Caption: Logic diagram for bioisosteric replacement strategy.

Gq-Coupled GPCR Signaling Pathway for IP1 Assay ligand Ligand (e.g., Bioisostere) gpcr Gq-Coupled GPCR ligand->gpcr Binds gprotein Gαq/11 G-Protein gpcr->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip2 IP2 ip3->ip2 ip1 IP1 (Accumulates) ip2->ip1 licl LiCl (Inhibits IP1 breakdown) licl->ip1 Blocks Metabolism

Caption: Signaling cascade measured in the GPCR activation assay.

Experimental Workflow for Microsomal Stability Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep_mics Prepare Human Liver Microsomes (HLM) in Phosphate Buffer pre_inc Pre-incubate HLM at 37°C prep_mics->pre_inc prep_comp Prepare Test Compound Stock Solution (in DMSO) init_rxn Initiate Reaction by adding NADPH & Test Compound prep_comp->init_rxn pre_inc->init_rxn timepoints Incubate at 37°C, taking aliquots at specified time points (0, 5, 15, 30 min) init_rxn->timepoints quench Quench Reaction in Aliquots (e.g., with cold Acetonitrile) timepoints->quench analyze Analyze Samples by LC-MS/MS to Quantify Remaining Parent Compound quench->analyze calculate Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (Clint) analyze->calculate

Caption: Workflow for assessing compound metabolic stability.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane. The synthesis of the parent spirocycle has been described previously.[12][13]

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (oxalate salt or free base)

  • 2-(Boc-amino)ethyl bromide or a similar N-protected 2-haloethylamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: a. To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in DMF, add K₂CO₃ (2.5 eq). b. Add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in DMF dropwise at room temperature. c. Stir the reaction mixture at 60-80°C for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed. d. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). e. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.

  • Boc-Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM. b. Add TFA (5-10 eq) or a 4M solution of HCl in dioxane (3-5 eq) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by LC-MS). d. Concentrate the reaction mixture under reduced pressure. e. Re-dissolve the residue in a minimal amount of water and basify with 1M NaOH or saturated sodium bicarbonate solution. f. Extract the aqueous layer with DCM or a DCM/isopropanol mixture (3x). g. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, This compound .

Protocol 2: In Vitro GPCR Activation Assay (IP1 Accumulation)

This protocol is designed to assess the functional activation of a Gq-coupled GPCR by measuring the accumulation of the inositol phosphate metabolite IP1.[14][15]

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression plasmid for the GPCR of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • IP-One HTRF® Assay Kit (Cisbio) or similar

  • Test compound and reference agonist

  • White, solid-bottom 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Transfection: a. Culture HEK293 cells in appropriate medium until they reach 80-90% confluency. b. Seed cells into a 96-well culture plate at a density suitable for transfection. c. Transfect the cells with the GPCR expression plasmid according to the manufacturer's protocol for the transfection reagent. d. Incubate for 24-48 hours to allow for receptor expression.

  • Compound Preparation and Assay: a. Prepare serial dilutions of the test compound and reference agonist in the assay buffer provided with the kit. b. Harvest the transfected cells and resuspend them in the stimulation buffer from the kit at the recommended density. c. Dispense the cell suspension into the 384-well assay plate. d. Add the diluted compounds to the wells. e. Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 30-60 minutes). This incubation occurs in the presence of LiCl, which is included in the buffer to prevent IP1 degradation.[14]

  • Detection and Data Analysis: a. Following incubation, add the IP1-d2 acceptor and Lumi4™-Tb cryptate donor reagents to the wells. b. Incubate for 60 minutes at room temperature, protected from light. c. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission). d. Calculate the 665/620 nm emission ratio and normalize the data. e. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Emax values.

Protocol 3: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a method for determining the in vitro metabolic stability of a compound.[2]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Test compound and a positive control (e.g., a rapidly metabolized drug like verapamil)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well incubation plate and a thermal shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: a. Prepare a master mix of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL). b. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1 µM final concentration).

  • Metabolic Reaction: a. Add the HLM solution to the wells of the incubation plate and pre-warm at 37°C for 5-10 minutes. b. To initiate the reaction, add the test compound and the NADPH regenerating system. c. Incubate the plate at 37°C with shaking. d. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a separate plate containing cold ACN with an internal standard. The T=0 sample is typically prepared by adding the quenching solution before the NADPH system.

  • Sample Analysis: a. Centrifuge the quenched samples to precipitate the proteins. b. Transfer the supernatant to a new plate for analysis. c. Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve (k). c. Calculate the half-life (t½) using the equation: t½ = 0.693 / k . d. Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

References

Application Notes and Protocols for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the utilization of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine , a bifunctional linker molecule, in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). The unique spirocyclic oxetane moiety offers a rigid and three-dimensional structural element that can favorably influence the physicochemical properties of the resulting PROTACs, such as solubility and cell permeability, while the terminal primary amine provides a versatile handle for conjugation to ligands of interest.

Introduction to Application in PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. "this compound" serves as a valuable linker, providing a defined spatial separation and orientation between the POI and E3 ligase ligands. A closely related compound, 2-(2-azaspiro[3.3]heptan-6-yl)ethanamine, is the linker component of the clinical candidate KT-413 (zomiradomide), a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Ikaros, and Aiolos.[1][2] This highlights the potential of this spirocyclic scaffold in developing effective protein degraders.

Key Applications

  • Synthesis of PROTACs: The primary application of "this compound" is as a linker in the modular synthesis of PROTACs. Its terminal amine can be readily coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon) or a POI ligand via amide bond formation.

  • Targeted Protein Degradation: PROTACs constructed with this linker can be used to induce the degradation of specific proteins implicated in disease, such as kinases in cancer or inflammatory disorders.

  • Structure-Activity Relationship (SAR) Studies: This linker can be incorporated into a library of PROTACs to investigate the impact of linker rigidity and vectorality on degradation efficiency (DC50) and selectivity.

Physicochemical and Biological Properties of Related Compounds

While specific quantitative data for PROTACs using "this compound" is not publicly available, the properties of the closely related IRAK4 degrader, KT-413 (zomiradomide), provide valuable insights.

CompoundTarget(s)DC50 (IRAK4)DC50 (Ikaros)Cell Proliferation IC50 (OCI-Ly10)
Zomiradomide (KT-413) IRAK4, Ikaros, Aiolos6 nM1 nM11 nM[3][4]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC incorporating "this compound". These protocols are based on established methods for the synthesis of similar PROTACs, particularly IRAK4 degraders.

Protocol 1: Synthesis of an IRAK4-Targeting PROTAC via Amide Coupling

This protocol describes the coupling of "this compound" to a carboxylic acid-functionalized IRAK4 inhibitor, followed by coupling to a pomalidomide-based E3 ligase ligand.

Materials:

  • IRAK4 inhibitor with a carboxylic acid handle

  • This compound

  • Pomalidomide derivative with a carboxylic acid handle

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Reverse-phase HPLC system for purification

Procedure:

Step 1: Coupling of the Linker to the IRAK4 Inhibitor

  • Dissolve the IRAK4 inhibitor (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add BOP or HATU (1.2 eq) and stir for another 10 minutes.

  • Add a solution of "this compound" (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the IRAK4 inhibitor-linker conjugate.

Step 2: Coupling of the IRAK4 Inhibitor-Linker Conjugate to the Pomalidomide Ligand

  • Dissolve the pomalidomide derivative (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and BOP or HATU (1.2 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the IRAK4 inhibitor-linker conjugate (1.1 eq) from Step 1 in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC compound by reverse-phase HPLC to >95% purity.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol 2: Evaluation of PROTAC-Mediated IRAK4 Degradation

This protocol outlines the procedure for assessing the ability of the synthesized PROTAC to induce the degradation of IRAK4 in a relevant cell line, such as the MYD88-mutant diffuse large B-cell lymphoma (DLBCL) cell line OCI-Ly10.

Materials:

  • OCI-Ly10 cells

  • RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized IRAK4-targeting PROTAC

  • DMSO (vehicle control)

  • MG-132 (proteasome inhibitor)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-IRAK4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture OCI-Ly10 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL.

    • Treat the cells with increasing concentrations of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for 24 hours.

    • For proteasome inhibition control, pre-treat cells with 10 µM MG-132 for 2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein lysates and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IRAK4 and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the IRAK4 protein levels to the GAPDH loading control.

    • Calculate the percentage of IRAK4 degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Target Protein (POI) (e.g., IRAK4) PROTAC:f1->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC:f3->E3_Ligase Recruits Ub_POI Polyubiquitinated POI E3_Ligase->Ub_POI Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated degradation of a target protein.

Synthetic Workflow for an IRAK4-Targeting PROTAC

PROTAC_Synthesis_Workflow IRAK4_Inhibitor IRAK4 Inhibitor (with -COOH) Intermediate IRAK4 Inhibitor-Linker Conjugate IRAK4_Inhibitor->Intermediate Amide Coupling (Step 1) Linker This compound (H2N-Linker) Linker->Intermediate Pomalidomide Pomalidomide Derivative (with -COOH) Final_PROTAC Final IRAK4-Targeting PROTAC Pomalidomide->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling (Step 2)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this valuable spirocyclic amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: N-alkylation and reductive amination .

Low or No Product Formation

Question: My reaction shows a low yield or no formation of the desired this compound. What are the potential causes and solutions?

Answer: Low or no product formation can stem from several factors related to reagents, reaction conditions, and the chosen synthetic route. Below is a breakdown of potential issues and corresponding troubleshooting steps.

For N-Alkylation Route:

  • Poor Quality of Starting Materials:

    • 2-Oxa-6-azaspiro[3.3]heptane: Ensure the starting amine is pure and free of residual acid from its synthesis (if prepared as a salt). If starting from a salt form (e.g., hydrochloride or oxalate), ensure complete neutralization before the reaction.

    • Alkylating Agent (e.g., 2-bromoethylamine hydrobromide, N-(2-bromoethyl)phthalimide): Verify the purity of the alkylating agent. For haloamines, which can be unstable, use freshly prepared or properly stored material. If using a protected haloamine, ensure the protecting group is stable under the reaction conditions.

  • Suboptimal Reaction Conditions:

    • Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the secondary amine of the spirocycle. A very strong base might promote side reactions. Consider using a non-nucleophilic base like potassium carbonate or triethylamine. Ensure the base is anhydrous, as water can hydrolyze some alkylating agents.

    • Solvent: The solvent should be inert and provide good solubility for the reactants. Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

For Reductive Amination Route:

  • Inefficient Imine/Iminium Ion Formation:

    • pH of the Reaction Mixture: The formation of the imine or iminium ion intermediate is pH-sensitive. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which protonate the carbonyl group, making it more electrophilic, without fully protonating the amine nucleophile. Acetic acid is a common additive to achieve the desired pH.

    • Water Removal: Imine formation is a reversible reaction that produces water. Removing water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine intermediate.

  • Inactive Reducing Agent:

    • Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over carbonyls. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Steric Hindrance: Reductive amination with secondary amines can be slower than with primary amines due to increased steric hindrance around the nitrogen atom. Longer reaction times or slightly elevated temperatures may be necessary.

Significant Side Product Formation

Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?

Answer: The formation of side products is a common cause of low yields. Identifying the nature of the side products is the first step toward mitigating them.

Common Side Products in N-Alkylation:

  • Dialkylation/Quaternary Salt Formation: The desired product, a secondary amine, can be further alkylated by the alkylating agent to form a tertiary amine or even a quaternary ammonium salt.

    • Solution: Use a slight excess of the starting amine (2-oxa-6-azaspiro[3.3]heptane) relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the product.

  • Elimination Reactions: If using a haloethylamine, elimination to form vinylamine (which is unstable and can polymerize) can be a competing reaction, especially with stronger, bulkier bases.

    • Solution: Use a milder base like potassium carbonate and avoid excessively high temperatures.

Common Side Products in Reductive Amination:

  • Reduction of the Carbonyl Starting Material: The reducing agent can directly reduce the aldehyde starting material to the corresponding alcohol.

    • Solution: Use a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB). Add the reducing agent after allowing some time for the imine to form.

  • Dimerization/Polymerization of the Aldehyde: Some aldehydes, like glycoaldehyde, can be unstable and prone to self-condensation or polymerization.

    • Solution: Use a stable precursor of the aldehyde, such as glycoaldehyde dimethyl acetal, which can be hydrolyzed in situ under the acidic conditions of the reaction.

Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying the final product, leading to significant yield loss. What are the best practices?

Answer: The target molecule is a small, polar diamine, which can present challenges during workup and purification.

  • Work-up:

    • After the reaction, a standard aqueous workup is typically performed. Be aware that the product may have some water solubility. To minimize loss, saturate the aqueous phase with salt (e.g., NaCl or K₂CO₃) before extraction with an organic solvent like dichloromethane (DCM) or a mixture of chloroform and isopropanol.

    • If the product is in a salt form, it will be highly water-soluble. Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 12 to deprotonate the amines and increase their solubility in the organic phase.

  • Purification:

    • Column Chromatography: Due to its polar nature, the product may streak on silica gel. To improve separation, consider the following:

      • Eluent System: Use a polar eluent system, often containing a small amount of a basic modifier to prevent streaking. A common system is DCM/Methanol with 0.5-2% triethylamine or ammonium hydroxide.

      • Stationary Phase: If silica gel proves difficult, consider using alumina (basic or neutral) or a reverse-phase silica gel.

    • Distillation: If the product is a liquid and thermally stable, short-path distillation under high vacuum can be an effective purification method for larger quantities.

    • Crystallization: If a stable salt of the product can be formed (e.g., hydrochloride, oxalate, or tartrate), crystallization can be an excellent method for purification and isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are:

  • N-Alkylation: This involves the reaction of 2-oxa-6-azaspiro[3.3]heptane with a 2-carbon electrophile containing a protected or masked amine function. Common electrophiles include N-(2-bromoethyl)phthalimide or 2-bromoethylamine hydrobromide. This is a direct and often high-yielding approach.

  • Reductive Amination: This route involves the reaction of 2-oxa-6-azaspiro[3.3]heptane with an aldehyde containing a protected or masked amine, such as aminoacetaldehyde diethyl acetal, in the presence of a reducing agent. This method is advantageous as it avoids the handling of potentially unstable haloamines.

Q2: What are the critical parameters that influence the reaction yield?

A2: Several factors can significantly impact the yield:

  • Purity of Starting Materials: Impurities in the spirocycle or the alkylating/carbonyl compound can lead to side reactions.

  • Stoichiometry: Precise control of the reactant ratios is crucial, especially in N-alkylation, to avoid over-alkylation.

  • Reaction Temperature: Temperature control is vital to prevent decomposition of reactants and minimize side product formation.

  • Choice of Base and Solvent (for N-alkylation): The base should be strong enough to deprotonate the amine without causing unwanted side reactions. The solvent must be inert and capable of dissolving the reactants.

  • Choice of Reducing Agent and pH (for Reductive Amination): The reducing agent should selectively reduce the iminium ion. The pH of the reaction must be controlled to facilitate imine formation.

Q3: What is a typical expected yield for these syntheses?

A3: Under optimized conditions, yields can vary depending on the chosen route and the scale of the reaction. Based on analogous reactions reported in the literature, N-alkylation reactions of secondary amines can often achieve yields in the range of 60-90%. Reductive aminations with secondary amines can also provide good to excellent yields, typically from 70% to over 90%, especially when using optimized conditions and reagents like STAB.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes for this compound

ParameterN-AlkylationReductive Amination
Starting Materials 2-Oxa-6-azaspiro[3.3]heptane, Protected 2-haloethylamine2-Oxa-6-azaspiro[3.3]heptane, Protected amino-aldehyde
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst (e.g., AcOH)
Typical Solvents ACN, DMFDCE, THF, MeOH
Reaction Temperature Room Temperature to Reflux0 °C to Room Temperature
Reported Analogous Yields 60-90%70-95%
Common Side Products Over-alkylation, EliminationCarbonyl reduction
Advantages Direct, often high-yieldingAvoids haloamines, mild conditions
Disadvantages Risk of over-alkylation, haloamines can be unstableSlower for secondary amines, requires control of pH

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation with N-(2-bromoethyl)phthalimide

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Step 1: N-Alkylation

  • To a dry round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To the stirred suspension, add a solution of N-(2-bromoethyl)phthalimide (0.95 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected product.

Step 2: Deprotection

  • Dissolve the crude product from Step 1 in ethanol.

  • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis via Reductive Amination with Aminoacetaldehyde Diethyl Acetal

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane

  • Aminoacetaldehyde diethyl acetal

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in anhydrous DCE.

  • Add acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation and in-situ hydrolysis of the acetal.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Synthesis_Workflow cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route start_A 2-Oxa-6-azaspiro[3.3]heptane reaction_A N-Alkylation start_A->reaction_A reagent_A Protected 2-Haloethylamine reagent_A->reaction_A intermediate_A Protected Product reaction_A->intermediate_A deprotection Deprotection intermediate_A->deprotection end_product This compound deprotection->end_product start_RA 2-Oxa-6-azaspiro[3.3]heptane reaction_RA Reductive Amination start_RA->reaction_RA reagent_RA Protected Amino-aldehyde reagent_RA->reaction_RA intermediate_RA Protected Product reaction_RA->intermediate_RA deprotection_RA Deprotection intermediate_RA->deprotection_RA deprotection_RA->end_product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_sm_actions Starting Materials cluster_cond_actions Reaction Conditions cluster_workup_actions Isolation start Low Yield Issue check_sm Check Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Optimize Workup & Purification start->check_workup purify_sm Purify/Re-verify Starting Materials check_sm->purify_sm neutralize Ensure Complete Neutralization of Amine Salt check_sm->neutralize optimize_base Optimize Base/ Acid Catalyst check_cond->optimize_base optimize_temp Adjust Temperature check_cond->optimize_temp optimize_solvent Change Solvent check_cond->optimize_solvent optimize_reagent Vary Stoichiometry check_cond->optimize_reagent adjust_ph Adjust pH during Extraction check_workup->adjust_ph change_column Modify Chromatography (Eluent, Stationary Phase) check_workup->change_column try_distill Attempt Distillation or Crystallization check_workup->try_distill

Caption: Troubleshooting flowchart for low synthesis yield.

Technical Support Center: Purification of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine".

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound can present several challenges due to its unique structural features. The presence of two basic nitrogen atoms (the secondary amine within the spirocyclic core and the primary amine on the ethyl side chain) can lead to issues with column chromatography, such as tailing and irreversible binding to silica gel. The polarity of the molecule can also make extraction and separation from polar impurities difficult. Additionally, spiro compounds can sometimes be challenging to crystallize.[1][2]

Q2: Which purification techniques are most suitable for this compound?

A2: A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Acid-Base Extraction: This is a fundamental technique to separate the basic amine product from neutral or acidic impurities.

  • Column Chromatography: While potentially challenging, it is a powerful method for separating closely related impurities. The choice of stationary phase and solvent system is critical.

  • Recrystallization/Salt Formation: Converting the free base to a salt (e.g., hydrochloride or tartrate) can facilitate purification by recrystallization, often yielding a highly pure, crystalline solid.

Q3: What are the expected impurities from the synthesis of this compound?

A3: Potential impurities can arise from starting materials, byproducts, or degradation. These may include:

  • Unreacted starting materials, such as 2-oxa-6-azaspiro[3.3]heptane or a protected equivalent of 2-aminoacetaldehyde.

  • Products of over-alkylation or side reactions.

  • Solvents and reagents used in the synthesis.

  • Degradation products, which may result from the strained spirocyclic system under harsh conditions.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Troubleshooting Step
Product is stuck on the column or shows significant tailing. The basic amine is interacting strongly with the acidic silica gel.- Use a deactivated stationary phase, such as neutral alumina. - Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent system. - Consider reverse-phase chromatography if the compound is sufficiently nonpolar.
Poor separation of the product from impurities. Inappropriate solvent system.- Perform a thorough TLC analysis with various solvent systems to optimize separation. - A common solvent system for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.
Product appears to be degrading on the column. The compound is unstable on the stationary phase.- Minimize the time the compound spends on the column by using flash chromatography. - Test compound stability on a small amount of silica gel before performing large-scale chromatography.[3][4]
Acid-Base Extraction
Problem Potential Cause Troubleshooting Step
Formation of an emulsion during extraction. High concentration of the amine salt or impurities acting as surfactants.- Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite. - Reduce the agitation during mixing.
Low recovery of the product after extraction. - Incomplete extraction from the aqueous or organic layer. - The amine salt may have some solubility in the organic phase.- Perform multiple extractions with smaller volumes of solvent. - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to have the free amine. - Back-extract the combined organic layers with an acidic solution to recover any lost product.
Recrystallization
Problem Potential Cause Troubleshooting Step
Product oils out instead of crystallizing. - The solvent is too nonpolar for the compound. - The solution is supersaturated. - Presence of impurities inhibiting crystallization.- Try a more polar solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Further purify the crude product by another method before recrystallization.[5]
No crystal formation upon cooling. - The solution is too dilute. - The chosen solvent is too good at dissolving the compound even at low temperatures.- Evaporate some of the solvent to concentrate the solution. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until clear and allow to cool slowly.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The amine product will move to the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the product from the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a 2M NaOH solution until the pH is greater than 10.

  • Extraction: Extract the free amine from the basified aqueous layer with several portions of DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Solvent System Selection: Based on TLC analysis, select an appropriate stationary phase (e.g., silica gel, neutral alumina) and solvent system (e.g., DCM/Methanol with 1% triethylamine).

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution from a less polar to a more polar solvent mixture may be necessary to separate all components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers aqueous_layer Aqueous Layer (Product Salt) separate_layers->aqueous_layer Aqueous organic_layer Organic Layer (Impurities) separate_layers->organic_layer Organic basify Basify with 2M NaOH (pH > 10) aqueous_layer->basify extract Extract with Organic Solvent basify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

troubleshooting_chromatography start Column Chromatography Issue tailing Product Tailing/Sticking? start->tailing separation Poor Separation? start->separation degradation Product Degradation? start->degradation solution1 Use Neutral Alumina or Add Base (e.g., Et3N) to Eluent tailing->solution1 Yes solution2 Optimize Solvent System with TLC separation->solution2 Yes solution3 Use Flash Chromatography & Test Silica Stability degradation->solution3 Yes

Caption: Troubleshooting Logic for Column Chromatography.

References

"2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and potential degradation of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. The information is compiled from safety data sheets of the parent compound, related structures, and general chemical principles, as specific stability and degradation studies on this molecule are not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific data for this compound is limited, based on its parent structure, 2-Oxa-6-azaspiro[3.3]heptane, and other derivatives, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] Some related compounds are stored at 2-8°C.[2] For long-term storage, refrigeration is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.

  • Container: Keep the container tightly closed and properly sealed.[1][3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which includes a spirocyclic oxetane ring and a primary amine, potential degradation pathways may include:

  • Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of corresponding oxides or other degradation products.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.

  • Acid/Base Instability: The oxetane ring may be susceptible to ring-opening under strong acidic or basic conditions. The stability of the compound at different pH values should be experimentally determined.

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo thermal decomposition.

Q3: I am observing unexpected peaks in my analytical chromatogram after dissolving the compound. What could be the cause?

A3: Unexpected peaks could be due to several reasons:

  • Impurities: The starting material may contain impurities from the synthesis. Always check the certificate of analysis (CoA).

  • Degradation: The compound may have degraded during storage or sample preparation. See Q2 for potential degradation pathways.

  • Solvent Interaction: The compound might be reacting with the solvent. Ensure the chosen solvent is inert and appropriate for the compound. For example, avoid acidic solvents if the oxetane ring is sensitive to acid-catalyzed opening.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Assay Value/Purity Compound degradation due to improper storage.Review storage conditions (temperature, atmosphere, container sealing).[1][3] Store aliquots under an inert atmosphere to minimize repeated freeze-thaw cycles and exposure to air.
Reaction with atmospheric CO2 or moisture.Handle the compound under a dry, inert atmosphere (e.g., in a glovebox).
Inconsistent Experimental Results Variability in compound stability in the experimental buffer/medium.Perform a stability study of the compound in the specific experimental medium at the working temperature and duration.
Contamination of the sample.Use high-purity solvents and reagents. Ensure all labware is clean and dry.
Formation of Precipitate in Solution Low solubility in the chosen solvent.Test solubility in a range of solvents. Consider using co-solvents or preparing a more dilute solution.
Formation of insoluble degradation products.Analyze the precipitate to identify its composition. Adjust storage and handling to prevent degradation.
Carbamate formation from reaction with CO2.Degas solvents and handle the compound and its solutions under an inert atmosphere.

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like this compound. These should be adapted based on specific experimental needs.

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO, acetonitrile).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining percentage of the parent compound.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Weigh a precise amount of the solid compound into several vials.

  • Incubation: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: Remove one vial from each temperature at specified time points (e.g., 1, 3, 7, 14 days).

  • Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC-UV or LC-MS to quantify the parent compound and any major degradants.

Data Presentation

Table 1: Hypothetical pH Stability Data
pHTemperature (°C)Time (hours)% Remaining Compound
3.0370100
2485
5.0370100
2495
7.4370100
2498
9.0370100
2492
Table 2: Hypothetical Thermal Stability Data (Solid State)
Temperature (°C)Time (days)% Remaining Compound
400100
1499
600100
1492
800100
1475

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Compound This compound Stock Prepare Stock Solution Compound->Stock pH pH Buffers (3, 5, 7.4, 9) Stock->pH Temp Temperature (40, 60, 80 °C) Stock->Temp Light Photostability (UV/Vis) Stock->Light Sampling Sample at Time Points pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC-UV / LC-MS Analysis Sampling->HPLC Data Quantify Parent & Degradants HPLC->Data Report Report Data->Report Generate Stability Report

Caption: Workflow for assessing the chemical stability of the target compound.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Purity Check Purity & CoA Start->Check_Purity Check_Storage Review Storage Conditions Check_Purity->Check_Storage Yes Impurity_Issue Impurity in Starting Material Check_Purity->Impurity_Issue No Check_Protocol Evaluate Experimental Protocol Check_Storage->Check_Protocol Yes Degradation_Issue Compound Degradation Check_Storage->Degradation_Issue No Protocol_Issue Protocol-Induced Instability Check_Protocol->Protocol_Issue No Solution_Purify Purify Compound or Source New Batch Impurity_Issue->Solution_Purify Solution_Storage Optimize Storage (Temp, Atmosphere) Degradation_Issue->Solution_Storage Solution_Protocol Modify Protocol (e.g., pH, Solvent) Protocol_Issue->Solution_Protocol

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of the target compound. The proposed synthetic route involves the initial preparation of the 2-oxa-6-azaspiro[3.3]heptane core, followed by N-alkylation with a protected aminoethyl group, and concluding with deprotection.

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Synthesis_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection & Purification A Starting Materials (e.g., Tribromoneopentyl alcohol) B Synthesis of 2-Oxa-6-azaspiro[3.3]heptane A->B Multiple Steps C 2-Oxa-6-azaspiro[3.3]heptane E N-alkylation C->E D N-Boc-2-bromoethylamine D->E F N-Boc protected intermediate E->F G N-Boc protected intermediate H Deprotection G->H I Purification H->I J Final Product: This compound I->J

Caption: Overall workflow for the synthesis of this compound.

Problem 1: Low yield in the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core.

Question: I am following the Carreira synthesis for the 2-oxa-6-azaspiro[3.3]heptane core, but my yields are consistently low. What are the common pitfalls?

Answer:

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core can be challenging, particularly on a larger scale. Here are some potential causes for low yields and suggested solutions:

  • Inefficient Ring Formation: The initial cyclization to form the N-tosylated spiro compound can be sluggish. Ensure that the reaction conditions, such as temperature and reaction time, are strictly followed. The purity of the starting material, tribromoneopentyl alcohol, is also crucial.

  • Side Reactions: The formation of byproducts can significantly reduce the yield. One common side product is 3,3-bis(benzylaminomethyl)oxetane when benzylamine is used in alternative syntheses.[1] Careful monitoring of the reaction by TLC or LC-MS can help in optimizing the reaction time to minimize byproduct formation.

  • Difficult Purification: The isolation of the free amine of 2-oxa-6-azaspiro[3.3]heptane can be problematic due to its volatility and basicity.

    • Filtration Issues: The removal of magnesium salts after de-tosylation can be inefficient on a large scale, leading to product loss.[2] Ensure thorough washing of the filter cake.

    • Salt Formation for Stability: The free amine can be unstable. Conversion to a more stable salt, such as an oxalate or sulfonate salt, can improve handling and storage, potentially increasing the isolated yield.[1]

ParameterRecommendationRationale
Starting Material Purity Use high-purity tribromoneopentyl alcohol.Impurities can interfere with the cyclization reactions.
Reaction Monitoring Monitor reaction progress by TLC or LC-MS.Prevents the formation of degradation products or byproducts due to prolonged reaction times.
Product Isolation Consider converting the free amine to a stable salt (oxalate or sulfonate).Improves stability and ease of handling, leading to higher recovery.[1]
Problem 2: Incomplete N-alkylation or formation of multiple products.

Question: I am attempting the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane with N-Boc-2-bromoethylamine, but the reaction is either incomplete or I see multiple spots on my TLC. What could be the issue?

Answer:

N-alkylation of the spirocyclic amine can be influenced by several factors. Here's a troubleshooting guide:

  • Low Reactivity of the Amine: The nitrogen in 2-oxa-6-azaspiro[3.3]heptane might be sterically hindered, leading to slow reaction rates.

    • Increase Temperature: Gently heating the reaction mixture can improve the reaction rate.

    • Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to scavenge the HBr formed during the reaction. The strength and amount of base can be critical.

  • Side Reactions of the Alkylating Agent: N-Boc-2-bromoethylamine can undergo self-cyclization to form N-Boc-aziridine, especially in the presence of a strong base.

    • Control Basicity: Use a moderate base and add it portion-wise to the reaction mixture.

    • Temperature Control: Avoid excessively high temperatures that might favor the formation of the aziridine byproduct.

  • Dialkylation: Although less likely with a protected amine, ensure that the stoichiometry of the reactants is appropriate to avoid any potential for double alkylation if the protecting group is compromised.

ParameterRecommendationRationale
Base Use a non-nucleophilic base like K₂CO₃ or Et₃N.Prevents competition with the desired N-alkylation.
Temperature Optimize the reaction temperature (e.g., 40-60 °C).Balances reaction rate with the stability of the alkylating agent.
Stoichiometry Use a slight excess of the alkylating agent (1.1-1.2 equivalents).Drives the reaction to completion without significant side reactions.
Problem 3: Difficulty in Boc deprotection.

Question: The N-Boc deprotection of the alkylated intermediate is proving to be difficult. I am observing incomplete deprotection or degradation of my product. What are the best conditions?

Answer:

Boc deprotection is typically straightforward, but the presence of the spirocyclic core might influence the reaction. Here are some suggestions:

  • Incomplete Deprotection:

    • Acid Strength and Concentration: Standard conditions involve using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. Ensure the acid is fresh and used in sufficient excess (e.g., 20-50% TFA in DCM).

    • Reaction Time: While often rapid, some sterically hindered Boc groups may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Product Degradation: The oxetane ring in the spirocycle could be sensitive to harsh acidic conditions, potentially leading to ring-opening byproducts.

    • Milder Conditions: If degradation is observed, consider using milder acidic conditions, such as 10% TFA in DCM, or performing the reaction at a lower temperature (0 °C).

    • Alternative Methods: Non-acidic deprotection methods, although less common, could be explored if acidic conditions consistently lead to degradation.

ParameterRecommendationRationale
Acid 4M HCl in dioxane or 20-50% TFA in DCM.Standard and effective reagents for Boc deprotection.
Temperature Start at 0 °C and allow to warm to room temperature.Mitigates potential exothermic reactions and side reactions.
Monitoring Monitor closely by TLC or LC-MS.Prevents product degradation from prolonged exposure to acid.
Problem 4: Challenges in purifying the final product.

Question: I am struggling with the purification of the final product, this compound. It seems to stick to the silica gel column.

Answer:

The basic nature of the primary amine in the final product can lead to strong interactions with the acidic silica gel, resulting in poor recovery and streaking on TLC plates. Here are some purification strategies:

  • Modified Silica Gel Chromatography:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with a base like triethylamine. This can be done by preparing a slurry of silica in a solvent containing a small percentage of triethylamine and then packing the column.

    • Amine in the Eluent: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent system. This will compete with your product for the acidic sites on the silica gel, allowing for better elution.

  • Alternative Purification Methods:

    • Ion-Exchange Chromatography: This technique is well-suited for the purification of basic compounds. The product can be bound to a cation-exchange resin and then eluted by changing the pH or ionic strength of the eluent.

    • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The product will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the pure product can be extracted back into an organic solvent.

    • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure could be a viable purification method.

Purification MethodKey Considerations
Silica Gel Chromatography Pre-treat silica with triethylamine or add triethylamine to the eluent.
Ion-Exchange Chromatography Use a cation-exchange resin.
Acid-Base Extraction Exploits the basicity of the amine for separation.
Distillation Requires thermal stability and sufficient volatility.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the 2-oxa-6-azaspiro[3.3]heptane intermediate?

A1: The free amine of 2-oxa-6-azaspiro[3.3]heptane can be unstable upon storage. It is recommended to store it as a more stable salt, such as the oxalate or a sulfonate salt.[1] If the free amine is required for the next step, it is best to generate it from the salt immediately before use.

Q2: Can I use a different protecting group for the ethanamine side chain?

A2: Yes, other protecting groups such as Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the deprotection conditions will change accordingly (e.g., hydrogenolysis for Cbz, piperidine for Fmoc). The choice of protecting group should be compatible with the overall synthetic route and the stability of the spirocyclic core.

Q3: My final product appears to be a salt (e.g., trifluoroacetate or hydrochloride) after deprotection and workup. How can I obtain the free amine?

A3: To obtain the free amine from its salt, you can perform a basic workup. Dissolve the salt in water and add a base such as sodium hydroxide or potassium carbonate until the solution is basic (pH > 10). Then, extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To confirm the presence of all the protons and their connectivity.

  • ¹³C NMR: To confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of the N-H bonds of the primary amine and the C-O bond of the oxetane.

Experimental Protocols

Key Experiment: N-alkylation of 2-Oxa-6-azaspiro[3.3]heptane with N-Boc-2-bromoethylamine

dot

N_Alkylation_Protocol A Combine 2-oxa-6-azaspiro[3.3]heptane, N-Boc-2-bromoethylamine, and K₂CO₃ in acetonitrile B Heat the reaction mixture at 50 °C for 12-24 hours A->B C Monitor reaction progress by TLC/LC-MS B->C C->B If incomplete D Cool to room temperature and filter off the inorganic salts C->D If complete E Concentrate the filtrate under reduced pressure D->E F Purify the crude product by column chromatography E->F G Obtain N-Boc protected intermediate F->G

Caption: Experimental workflow for the N-alkylation step.

Methodology:

  • To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-Boc-2-bromoethylamine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (potentially treated with triethylamine) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-Boc protected intermediate.

Key Experiment: Boc Deprotection

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Boc_Deprotection_Protocol A Dissolve N-Boc protected intermediate in dichloromethane (DCM) B Cool the solution to 0 °C A->B C Add trifluoroacetic acid (TFA) dropwise B->C D Stir at room temperature for 1-4 hours C->D E Monitor reaction by TLC/LC-MS D->E E->D If incomplete F Concentrate the reaction mixture E->F If complete G Perform basic workup (e.g., with NaHCO₃) F->G H Extract the product into an organic solvent and dry G->H I Obtain the final product H->I

Caption: Experimental workflow for the Boc deprotection step.

Methodology:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The crude product (as a trifluoroacetate salt) can be purified, or the free amine can be obtained by a basic workup. For the workup, dissolve the residue in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution or dilute NaOH), and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over a drying agent, filter, and concentrate to yield the final product. Further purification, if necessary, can be performed as described in the troubleshooting section.

References

Technical Support Center: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. The following sections address common issues encountered during its synthesis and purification, with a focus on identifying and mitigating the formation of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane. Common alkylating agents include 2-haloethylamines (e.g., 2-bromoethylamine) or reagents like N-(2-bromoethyl)phthalimide followed by deprotection. Another approach involves the reaction with ethylene oxide followed by amination. The choice of route can significantly influence the byproduct profile.

Q2: I am observing an unexpected peak in my LC-MS analysis. What could it be?

A2: An unexpected peak could be one of several potential byproducts. The most common are dimers, products of over-alkylation, or ring-opened species. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential byproducts and their identification.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can result from incomplete reactions, the formation of multiple byproducts, or degradation of the starting material or product. Key factors to investigate include reaction temperature, stoichiometry of reagents, and the purity of the starting 2-oxa-6-azaspiro[3.3]heptane. The presence of moisture can also be detrimental.

Q4: How can I improve the purity of my final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from closely related byproducts. In some cases, crystallization or salt formation may be effective purification strategies.

Troubleshooting Guide: Byproduct Identification and Mitigation

Potential Byproducts

During the synthesis of this compound, several byproducts can form. The table below summarizes the most likely impurities, their potential source, and suggested analytical methods for identification.

Byproduct Name Structure Likely Source Analytical Identification (Expected M+H)
Bis-alkylated Dimer Dimer formed by reaction of the product with the starting alkylating agentOver-alkylation, incorrect stoichiometry283.2
Ring-Opened Adduct Product of nucleophilic attack on the oxetane ringHigh temperatures, acidic conditionsVaries based on nucleophile
Starting Material Unreacted 2-oxa-6-azaspiro[3.3]heptaneIncomplete reaction100.1
Solvent Adducts Reaction of starting materials or product with the solventReactive solvents (e.g., acetonitrile under certain conditions)Varies based on solvent

Note: The data in this table is illustrative. Actual results may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for Synthesis:

A typical synthesis involves the slow addition of a solution of a suitable 2-carbon electrophile (e.g., 2-bromoethylamine hydrobromide) to a stirred solution of 2-oxa-6-azaspiro[3.3]heptane and a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent like acetonitrile or DMF. The reaction is typically run at room temperature and monitored by LC-MS.

Analytical Method for Byproduct Identification:

  • LC-MS: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a good starting point. The mass spectrometer can be operated in positive ion mode to detect the protonated molecular ions of the product and byproducts.

  • NMR: 1H and 13C NMR spectroscopy are essential for structural confirmation of the final product and can be used to identify major impurities if they are present in sufficient quantities.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the potential reaction pathways leading to byproducts and a logical workflow for troubleshooting common issues.

A 2-Oxa-6-azaspiro[3.3]heptane C Desired Product: This compound A->C + B E Ring-Opened Byproduct A->E Acid/Heat B 2-Carbon Electrophile (e.g., Br-CH2CH2-NH2) D Bis-alkylated Dimer C->D + B (Over-alkylation) start Low Yield or Purity Issue check_sm Verify Starting Material Purity start->check_sm analyze_reaction Analyze Reaction Mixture by LC-MS check_sm->analyze_reaction incomplete Incomplete Reaction? analyze_reaction->incomplete byproducts Major Byproducts Observed? incomplete->byproducts No optimize_time Increase Reaction Time or Temperature incomplete->optimize_time Yes optimize_stoich Adjust Stoichiometry byproducts->optimize_stoich Dimer optimize_temp Lower Reaction Temperature byproducts->optimize_temp Degradation purify Optimize Purification Protocol byproducts->purify Other end Problem Resolved optimize_time->end optimize_stoich->end optimize_temp->end purify->end

Technical Support Center: Optimizing Coupling Reactions with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" in coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in amide coupling reactions?

A1: The primary challenge arises from the steric hindrance presented by the bulky 2-oxa-6-azaspiro[3.3]heptane moiety. This can slow down the reaction rate and lead to incomplete conversions or low yields. Additionally, like many primary amines, side reactions and solubility issues can occur if reaction conditions are not optimized.

Q2: Which coupling reagents are recommended for this amine?

A2: For sterically hindered amines, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice. Phosphonium-based reagents like PyBOP and PyAOP are highly effective. Uronium/aminium-based reagents such as HATU , HBTU , and HCTU are also excellent options due to their high reactivity. The choice may depend on the specific carboxylic acid substrate and solvent system.

Q3: How can I minimize racemization of my carboxylic acid during the coupling reaction?

A3: Racemization is a risk when activating the carboxyl group. To minimize it, ensure you use an appropriate additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. Using a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of a stronger one like N,N-diisopropylethylamine (DIPEA), can also help. Finally, keep reaction temperatures as low as feasible and minimize the pre-activation time before adding the amine.

Q4: What are the recommended solvents for this coupling reaction?

A4: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for amide coupling reactions. Acetonitrile (ACN) can also be used. The solubility of all reactants should be confirmed prior to initiating the reaction on a larger scale. If solubility is an issue, a solvent screen with small-scale test reactions is advisable.

Q5: Can I use carbodiimide reagents like EDC or DCC with this amine?

A5: While carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used, they are generally less effective for coupling sterically hindered components. If used, they should be paired with an additive such as HOBt or HOAt to improve efficiency and reduce the risk of racemization. Onium salt reagents are typically a better first choice.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Insufficient Reagent Reactivity Switch to a more powerful coupling reagent. If using HBTU, consider HATU or PyAOP.
Steric Hindrance Increase reaction temperature (e.g., from room temperature to 40-50 °C). Prolong the reaction time and monitor by LC-MS.
Suboptimal Base Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, NMM) are used.
Poor Solubility Try a different solvent or a solvent mixture (e.g., DMF/DCM). Ensure all components are fully dissolved before proceeding.
Reagent Degradation Use fresh, high-purity coupling reagents and anhydrous solvents. Coupling reagents are sensitive to moisture.
Problem 2: Incomplete Reaction (Starting Material Remains)
Potential Cause Recommended Solution
Insufficient Equivalents of Amine Increase the equivalents of this compound to 1.2-1.5 eq. relative to the carboxylic acid.
Short Reaction Time Extend the reaction time. Monitor the reaction progress every few hours using an appropriate analytical method like LC-MS or TLC.
Inadequate Temperature Gently heat the reaction mixture. A modest increase to 40 °C can significantly improve reaction rates for hindered couplings.
Over-activation of Carboxylic Acid Reduce the pre-activation time before adding the amine component to avoid the formation of unreactive side products.
Problem 3: Formation of Impurities
Potential Cause Recommended Solution
Racemization of Carboxylic Acid Add HOAt or Oxyma Pure to the reaction. Use a weaker base like NMM. Perform the reaction at a lower temperature (e.g., 0 °C to RT).
Side reaction with Uronium Reagent If using excess HATU/HBTU, it can cap the amine. Ensure the carboxylic acid is in slight excess relative to the coupling reagent.
Byproducts from Coupling Reagent Choose a coupling reagent where byproducts are easily removed during workup (e.g., water-soluble byproducts).

Experimental Protocols

Standard Amide Coupling Protocol using HATU

This protocol provides a general starting point for the coupling of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • This compound (1.2 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add HATU to the solution and stir for 1-2 minutes.

  • Add DIPEA to the reaction mixture and stir for a 5-10 minute pre-activation period at room temperature.

  • Add a solution of this compound in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

General Amide Coupling Workflow

This diagram illustrates the typical workflow for an amide coupling reaction.

G A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU, PyBOP) A->B C Add Non-Nucleophilic Base (e.g., DIPEA) B->C D Pre-activation (5-10 min) C->D E Add Amine: This compound D->E F Reaction Monitoring (LC-MS / TLC) E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H

Caption: Standard experimental workflow for amide bond formation.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low-yield coupling reactions.

G Start Low Yield Observed CheckReagents Are reagents & solvents fresh and anhydrous? Start->CheckReagents UsePotentReagent Switch to more potent coupling reagent (e.g., HATU, PyAOP) CheckReagents->UsePotentReagent No CheckStoichiometry Is amine at 1.2-1.5 eq.? CheckReagents->CheckStoichiometry Yes End Re-run Reaction UsePotentReagent->End IncreaseTemp Increase Temperature (e.g., to 40°C) ProlongTime Increase Reaction Time IncreaseTemp->ProlongTime ProlongTime->End CheckStoichiometry->IncreaseTemp Yes AdjustStoichiometry Increase amine to 1.2-1.5 eq. CheckStoichiometry->AdjustStoichiometry No AdjustStoichiometry->End

Caption: Decision tree for troubleshooting low reaction yields.

Technical Support Center: Scale-Up Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the spirocyclization step?

A1: Based on common challenges in spirocycle synthesis, the most critical parameters are reaction concentration, temperature, and the rate of reagent addition. Spirocyclization reactions, especially for strained systems like spiro[3.3]heptanes, can be prone to side reactions such as polymerization or dimerization at high concentrations. Precise temperature control is crucial to manage potential exotherms and minimize the formation of thermal degradation byproducts. Slow and controlled addition of reagents ensures that the intramolecular cyclization is favored over intermolecular reactions.

Q2: What are the common impurities observed during the synthesis and how can they be minimized?

A2: Common impurities can include starting materials, regioisomers from the cyclization step, and byproducts from side reactions. For instance, in the alkylation step to introduce the ethanamine side chain, over-alkylation can lead to quaternary ammonium salts. Incomplete deprotection of the amine can also result in a persistent impurity. Minimizing these impurities involves optimizing reaction stoichiometry, temperature, and reaction time. A well-designed purification strategy is also essential.

Q3: Are there any known stability issues with this compound or its intermediates?

A3: While specific stability data for this molecule is not widely published, spirocyclic compounds can exhibit ring strain, which may make them susceptible to degradation under harsh acidic or basic conditions.[1] The free amine in the final product can also be sensitive to air oxidation over long-term storage. It is recommended to store the final compound under an inert atmosphere and at reduced temperatures.

Troubleshooting Guide

Issue 1: Low Yield in the Spirocyclization Step

Q: We are experiencing a significant drop in yield for the key spirocyclization step when moving from a 10 g scale to a 1 kg scale. What are the likely causes and how can we address this?

A: A drop in yield during scale-up of a spirocyclization is often related to issues with mixing, temperature control, and concentration.

  • Troubleshooting Steps:

    • Evaluate Reaction Concentration: High concentrations can favor intermolecular side reactions. Consider performing a dilution study to find the optimal concentration that balances reaction rate and yield.

    • Improve Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized "hot spots" and concentration gradients, promoting side reactions. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous reaction mixture.

    • Enhance Temperature Control: Spirocyclizations can be exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Use a reactor with a jacketed cooling system and ensure the heat transfer is adequate. Consider a slower addition of the limiting reagent to better control the reaction exotherm.

    • Investigate Seeding Strategy: If product crystallization occurs during the reaction, a seeding strategy might be necessary to ensure controlled crystallization and prevent oiling out, which can trap starting materials and reduce yield.

Issue 2: Difficulty in Removing a Key Impurity

Q: We are struggling to remove a persistent impurity with a similar polarity to our final product, this compound, during column chromatography. What alternative purification strategies can we explore?

A: Removing impurities with similar polarity on a large scale using chromatography can be inefficient and costly.

  • Troubleshooting Steps:

    • Salt Formation and Recrystallization: Convert the amine product to a salt (e.g., hydrochloride or tartrate). The salt will have significantly different solubility properties, which may allow for selective crystallization, leaving the impurity in the mother liquor. The free base can then be regenerated.

    • Acid-Base Extraction: Perform a liquid-liquid extraction by dissolving the crude product in an organic solvent and washing with an acidic aqueous solution. The amine product will move to the aqueous phase as a salt, while non-basic impurities may remain in the organic layer. The pH of the aqueous layer can then be adjusted to regenerate the free amine, which can be extracted back into an organic solvent.

    • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable option for separation.

Data Presentation

Table 1: Effect of Solvent and Temperature on Spirocyclization Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene802465
2Toluene1101278
3Acetonitrile802472
4Dioxane1001885

Table 2: Impurity Profile from Different Purification Methods

Purification MethodPurity of Final Product (%)Key Impurity Level (%)Recovery (%)
Silica Gel Chromatography98.50.875
Recrystallization as HCl Salt99.7<0.188
Kugelrohr Distillation99.20.382

Experimental Protocols

Protocol 1: Purification via Recrystallization as a Hydrochloride Salt

  • Dissolution: Dissolve the crude this compound (1.0 eq) in isopropanol (10 volumes).

  • Salt Formation: Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) to the stirred solution at room temperature.

  • Crystallization: Stir the resulting slurry for 2 hours at room temperature, then cool to 0-5 °C and stir for an additional 2 hours.

  • Isolation: Filter the solid precipitate and wash the filter cake with cold isopropanol (2 x 2 volumes).

  • Drying: Dry the white solid under vacuum at 40 °C to a constant weight to yield the hydrochloride salt.

  • Free Base Regeneration: To regenerate the free base, dissolve the salt in water, cool to 0-5 °C, and adjust the pH to >12 with 50% NaOH solution. Extract the aqueous layer with dichloromethane (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.

Mandatory Visualization

troubleshooting_workflow start Low Yield on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_conc Investigate Reaction Concentration start->check_conc solution_mixing Increase Stirring Speed / Baffle Reactor check_mixing->solution_mixing solution_temp Improve Cooling / Slow Reagent Addition check_temp->solution_temp solution_conc Perform Dilution Study check_conc->solution_conc

Caption: Troubleshooting workflow for addressing low yield on scale-up.

purification_decision_tree start Impurity Removal Challenge is_basic Is the impurity non-basic? start->is_basic is_volatile Is the product thermally stable and volatile? is_basic->is_volatile No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes is_crystalline Does the product form a crystalline salt? is_volatile->is_crystalline No distillation Use Fractional Distillation is_volatile->distillation Yes recrystallization Recrystallize as a Salt is_crystalline->recrystallization Yes

References

Technical Support Center: Optimizing PROTACs with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) utilizing the 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine linker. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to assist in your PROTAC development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a this compound linker in PROTAC design?

A1: The this compound linker offers a semi-rigid scaffold that can help to pre-organize the PROTAC molecule into a conformation favorable for forming a stable ternary complex between the target protein and the E3 ligase.[1] This constrained three-dimensional structure can minimize the entropic penalty associated with complex formation, potentially leading to improved degradation efficiency and potency.[1] The oxaspiro[3.3]heptane motif can also enhance physicochemical properties such as solubility compared to highly flexible polyethylene glycol (PEG) or alkyl chain linkers, which may suffer from hydrophobic collapse.[1]

Q2: How does the length of the ethanamine portion of the linker impact PROTAC activity?

A2: The length of the linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase. An optimal linker length is essential for productive ternary complex formation and subsequent ubiquitination of the target protein.[2] If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins.[2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[2] Therefore, empirical optimization of the linker length is crucial for each specific target-ligand pair.[2]

Q3: What are the common challenges encountered when working with spirocyclic linkers like this one?

A3: While offering advantages in rigidity, spirocyclic linkers can present synthetic challenges. The synthesis of the core spirocyclic scaffold can be complex and may require multi-step procedures.[3][4] Additionally, the reduced flexibility of these linkers means that finding the optimal linker length and attachment points becomes even more critical, as there is less conformational freedom to compensate for suboptimal geometries.

Q4: Can I use computational modeling to predict the optimal linker length?

A4: Yes, computational methods such as molecular dynamics simulations can be valuable tools to model the ternary complex and predict favorable linker lengths and geometries.[5] These in silico approaches can help prioritize a smaller set of linker lengths for synthesis and experimental testing, potentially saving time and resources.[5] However, it is important to note that these models are predictive and that empirical validation is always necessary.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No target protein degradation observed. Incorrect linker length: The linker may be too short, causing steric clash, or too long, leading to an unstable ternary complex.Synthesize and test a series of PROTACs with varying linker lengths. For the this compound linker, this can be achieved by synthesizing analogs with different alkyl chain lengths attached to the amine.
Suboptimal attachment points: The points of connection of the linker to the target protein binder and the E3 ligase ligand may not allow for a productive ternary complex formation.If synthetically feasible, explore alternative attachment points on either the warhead or the E3 ligase ligand.
Poor cell permeability. High polarity or molecular weight: The overall physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane.While the oxaspiro[3.3]heptane motif can improve solubility, the overall molecule's properties should be assessed. Consider strategies to balance hydrophilicity and lipophilicity.
"Hook effect" observed (decreased degradation at high PROTAC concentrations). Formation of non-productive binary complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.This is a common phenomenon with potent PROTACs. The focus should be on optimizing the potency (DC50) and achieving maximum degradation (Dmax) at lower concentrations.
Inconsistent experimental results. PROTAC instability: The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture media).Assess the stability of the PROTAC in relevant buffers and media using techniques like HPLC or LC-MS.
Issues with E3 ligase expression: The chosen cell line may have low expression levels of the recruited E3 ligase.Confirm the expression of the target E3 ligase in your cell line by western blot or other proteomic methods.

Illustrative Data on Linker Length Optimization

Disclaimer: The following data is illustrative and intended to demonstrate the principles of linker length optimization. Actual results will vary depending on the specific target protein, E3 ligase, and cellular context.

Table 1: Impact of Linker Length on Target Protein Degradation

PROTACLinker MoietyLinker Length (atoms)DC50 (nM)Dmax (%)
Compound AThis compound95085
Compound B3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine101595
Compound C4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)butan-1-amine118570

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Influence of Linker Length on Cellular Permeability

PROTACLinker MoietyApparent Permeability (Papp, 10⁻⁶ cm/s)
Compound AThis compound1.2
Compound B3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine1.0
Compound C4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)butan-1-amine0.8

Papp values are hypothetical and represent a typical trend where increasing linker length with more rotatable bonds can sometimes negatively impact permeability.

Experimental Protocols

General Synthesis of the 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl) Linker Core

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core can be achieved through various routes, often starting from commercially available materials. A representative, though potentially challenging, approach involves the construction of the dual four-membered rings.[4] A more recent and scalable two-step process has been described for a derivative, which may be adapted.[6] Researchers should consult the primary literature for detailed synthetic procedures.[3][4][6]

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize for protein loading, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Proteasome Proteasome POI->Proteasome targeted to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitination->POI tags POI Degradation POI Degradation Proteasome->Degradation results in

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Linker_Optimization_Workflow start Define Target Protein and E3 Ligase design Design PROTAC Library with Varying Linker Lengths start->design synthesis Synthesize PROTAC Analogs design->synthesis in_vitro_assay In Vitro Biochemical Assays (e.g., Ternary Complex Formation) synthesis->in_vitro_assay cell_based_assay Cell-Based Assays (Degradation, Viability) synthesis->cell_based_assay data_analysis Analyze DC50, Dmax, and Permeability in_vitro_assay->data_analysis cell_based_assay->data_analysis decision Optimal Linker Identified? data_analysis->decision decision->design No, Redesign end Lead Candidate decision->end Yes

Caption: A typical experimental workflow for optimizing the linker length of a PROTAC.

Troubleshooting_Tree start No/Poor Target Degradation check_binding Confirm Binary Binding (PROTAC to POI and E3 Ligase) start->check_binding no_binding Synthesize New Warhead/E3 Ligand check_binding->no_binding No check_binding->binding_ok Yes check_ternary Assess Ternary Complex Formation (e.g., SPR, ITC) binding_ok->check_ternary no_ternary Modify Linker Length/ Attachment Points check_ternary->no_ternary No check_ternary->ternary_ok Yes check_permeability Evaluate Cell Permeability (e.g., PAMPA) ternary_ok->check_permeability low_permeability Modify Linker to Improve Physicochemical Properties check_permeability->low_permeability No check_permeability->permeability_ok Yes check_stability Assess PROTAC Stability in Media permeability_ok->check_stability unstable Redesign for Improved Stability check_stability->unstable No check_stability->stable Yes

Caption: A decision tree for troubleshooting common issues in PROTAC development.

References

Technical Support Center: Solubility of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility at neutral pH. What is the likely cause and what can I do?

A1: The this compound scaffold contains a basic amine group. At neutral pH, this amine may be only partially protonated, leading to lower aqueous solubility. The overall solubility will also be highly dependent on the lipophilicity of the substituents on your derivative. To improve solubility, consider pH modification. Lowering the pH with a pharmaceutically acceptable acid will protonate the amine, forming a more soluble salt.

Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into aqueous buffer for a biological assay. How can I prevent this?

A2: This is a common issue known as "carry-over" precipitation, where the compound is soluble in the organic solvent (DMSO) but crashes out in the aqueous environment of the assay. Several strategies can mitigate this:

  • Decrease the final DMSO concentration: Aim for the lowest possible DMSO concentration in your final assay volume (typically <1%).

  • Use a co-solvent: Incorporating a small percentage of a co-solvent like ethanol or PEG-400 in your aqueous buffer can help maintain solubility.

  • Prepare a salt form: If not already done, converting the free base to a salt (e.g., hydrochloride or tartrate) can significantly enhance aqueous solubility.

  • Kinetic vs. Thermodynamic Solubility: You may be exceeding the thermodynamic solubility limit. Consider running a kinetic solubility assay to determine the metastable concentration range.

Q3: Can I use surfactants to improve the solubility of my compound?

A3: Yes, surfactants like Tween 80 or Cremophor EL can be used to formulate poorly soluble compounds by forming micelles that encapsulate the drug molecule. However, be cautious as surfactants can interfere with some biological assays, particularly those involving cell membranes or protein-protein interactions. It is crucial to run appropriate vehicle controls to assess the impact of the surfactant on your experimental system.

Troubleshooting Guide

Issue: Inconsistent solubility results between batches of the same derivative.

Potential Cause Troubleshooting Steps
Polymorphism Different crystalline forms (polymorphs) of the same compound can exhibit different solubility profiles.
1. Analyze the different batches using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form.
2. Standardize the crystallization/purification protocol to ensure consistent formation of the desired polymorph.
Presence of Impurities Impurities from the synthesis can either enhance or suppress solubility.
1. Assess the purity of each batch using HPLC and LC-MS.
2. If purity is low, re-purify the compound.
Salt Disproportionation If working with a salt form, it may convert to the less soluble free base under certain pH or storage conditions.
1. Confirm the pH of your stock solutions and aqueous buffers.
2. Store the compound in a dry environment.

Quantitative Data Summary

The following tables present hypothetical solubility data for a series of this compound derivatives to illustrate how such data can be effectively summarized.

Table 1: Thermodynamic Solubility in Different Buffers (pH 7.4)

Compound ID Substitution Pattern Solubility (µg/mL) Standard Deviation
DERIV-001R = H15.2± 1.8
DERIV-002R = 4-fluorophenyl2.5± 0.4
DERIV-003R = 2-pyridyl45.8± 3.1
DERIV-004R = tert-butyl< 1.0N/A

Table 2: Kinetic Solubility in Phosphate Buffered Saline (PBS)

Compound ID Initial DMSO Conc. (%) Final Compound Conc. (µM) Precipitation Observed?
DERIV-0021%100Yes
DERIV-0020.5%100No
DERIV-0031%200No
DERIV-0031%500Yes

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Compound Addition: Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Troubleshooting & Optimization cluster_3 Outcome A Poor Aqueous Solubility Observed in Assay B Measure Kinetic Solubility A->B C Measure Thermodynamic Solubility A->C D Assess pH-Dependent Solubility A->D E pH Modification (e.g., use buffer pH 5.0) B->E If precipitation occurs rapidly F Salt Formation (e.g., HCl, Tartrate salt) C->F If thermodynamic solubility is low D->E If solubility increases at low pH H Optimized Assay Conditions with Soluble Compound E->H F->H G Formulation Strategy (e.g., Co-solvents, Surfactants) G->H

Caption: A workflow for troubleshooting compound solubility issues.

signaling_pathway cluster_receptor Cell Membrane receptor GPCR Target g_protein G-Protein Activation receptor->g_protein Activates compound Azaspiro[3.3]heptane Derivative (Antagonist) compound->receptor Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Technical Support Center: Improving Metabolic Stability of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing the "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" moiety. The focus is on understanding and improving the metabolic stability of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic advantages of using the 2-oxa-6-azaspiro[3.3]heptane scaffold?

A1: The 2-oxa-6-azaspiro[3.3]heptane scaffold is a popular bioisostere for more traditional heterocyclic rings like morpholine and piperazine. Its rigid, three-dimensional structure offers several potential advantages in drug design, including improved metabolic stability.[1][2] The sp³-rich nature of this scaffold can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more planar, aromatic systems.[3][4]

Q2: What are the potential metabolic liabilities of the "this compound" moiety?

A2: While the spirocyclic core is designed for stability, the entire moiety is not metabolically inert. Potential sites of metabolism include:

  • N-dealkylation of the ethanamine side chain: The ethylamine group can be a substrate for CYP-mediated N-dealkylation, which is a common metabolic pathway for alkylamines.[5][6]

  • Oxidation of the azetidine ring: The carbon atoms alpha to the nitrogen in the azetidine ring can be susceptible to oxidation.

  • Hydrolysis of the oxetane ring: The strained oxetane ring can undergo hydrolysis, potentially catalyzed by microsomal epoxide hydrolase (mEH), to form a diol.[4][7][8][9] This can be a significant clearance pathway and may divert metabolism away from CYP enzymes.[7][8][9]

  • Glutathione (GSH) conjugation: In some cases, the strained azetidine ring can be opened by nucleophilic attack from glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs).[10]

Q3: Which in vitro assays are recommended for assessing the metabolic stability of these compounds?

A3: The standard initial assay is the liver microsomal stability assay .[11][12][13][14] This assay utilizes the microsomal fraction of liver homogenate, which is rich in Phase I metabolizing enzymes like CYPs.[14] For a more comprehensive assessment that includes both Phase I and Phase II metabolism, hepatocyte stability assays are recommended.

Q4: What are the key parameters to determine from a microsomal stability assay?

A4: The primary parameters determined are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (Clint): A measure of the inherent ability of the liver to metabolize a drug.

These parameters allow for the ranking of compounds based on their metabolic stability.[11][13]

Troubleshooting Guides

Issue 1: High variability in metabolic stability data between experiments.

  • Possible Cause: Inconsistent pipetting, variable enzyme activity due to improper storage or multiple freeze-thaw cycles, or temperature fluctuations during incubation.

  • Solution:

    • Use calibrated pipettes and ensure thorough mixing.

    • Aliquot microsomes upon receipt to minimize freeze-thaw cycles.

    • Use a calibrated and stable incubator or water bath.

    • Always run a positive control compound with known metabolic stability to monitor assay performance.

Issue 2: The compound shows high stability in the microsomal assay but has high clearance in vivo.

  • Possible Cause:

    • Non-CYP mediated metabolism: The primary clearance pathway may not be captured in a standard microsomal assay. This could involve enzymes like microsomal epoxide hydrolase (mEH) or cytosolic enzymes like glutathione S-transferases (GSTs).[4][7][8][9][10]

    • Active transport: The compound might be a substrate for hepatic uptake transporters, leading to high intracellular concentrations and rapid metabolism in vivo.

  • Solution:

    • Conduct a hepatocyte stability assay to assess a broader range of metabolic pathways.

    • Investigate mEH-mediated hydrolysis by including a specific mEH inhibitor in the incubation.[7][8][9]

    • Assess the potential for GST conjugation.[10]

    • Perform transporter interaction studies.

Issue 3: The compound is rapidly metabolized in the microsomal assay.

  • Possible Cause: The compound is likely a substrate for one or more CYP450 enzymes. The ethanamine side chain is a probable site of metabolism.

  • Solution:

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the "metabolic hotspot."

    • Structural Modification (Bioisosteric Replacement):

      • Blocking the site of metabolism: Introduce a blocking group, such as a fluorine atom, near the metabolic hotspot to sterically hinder enzyme access or alter the electronic properties of the site.[15]

      • Modifying the ethanamine side chain: Replace the ethanamine with a more stable bioisostere. For example, incorporating a cyclopropyl group or converting the amine to a more hindered secondary or tertiary amine.

      • Deuteration: Replacing hydrogens at the site of metabolism with deuterium can slow down the rate of metabolism (the kinetic isotope effect).[15]

Data Presentation

Quantitative data from metabolic stability assays should be summarized in a clear and structured table to facilitate comparison between compounds.

Compound IDStructure ModificationHalf-life (t½) in HLM (min)Intrinsic Clearance (Clint) in HLM (µL/min/mg protein)
Parent-01 This compound1546.2
Analog-02 N-methylation of ethanamine3519.8
Analog-03 α-Fluorination of ethanamine6211.2
Analog-04 Replacement of ethanamine with cyclopropylamine> 90< 7.7
Control Verapamil2527.7

HLM: Human Liver Microsomes

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Solution A: 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂ in buffer; Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase in buffer)

  • Positive control compound (e.g., Verapamil)

  • Internal standard solution

  • Acetonitrile (ACN) for quenching

  • 96-well incubation plate

  • LC-MS/MS system

2. Procedure:

  • Preparation of Incubation Mixture:

    • Thaw human liver microsomes on ice.

    • Prepare a microsomal stock solution by diluting the microsomes to 1 mg/mL in 0.1 M phosphate buffer.

    • In a 96-well plate, add the appropriate volume of the microsomal stock solution.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Prepare the complete NADPH regenerating solution by mixing equal volumes of Solution A and Solution B.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to each well.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents 100% of the compound.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 3000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / protein concentration).

Visualizations

Metabolic_Pathways cluster_cyp CYP450-Mediated Metabolism cluster_non_cyp Non-CYP Mediated Metabolism Parent This compound Containing Compound N_Dealkylation N-Dealkylation (Ethanamine Side Chain) Parent->N_Dealkylation CYP450 Alpha_Oxidation α-Carbon Oxidation (Azetidine Ring) Parent->Alpha_Oxidation CYP450 Oxetane_Hydrolysis Oxetane Ring Hydrolysis (mEH) Parent->Oxetane_Hydrolysis mEH GSH_Conjugation Azetidine Ring Opening (GST) Parent->GSH_Conjugation GST

Caption: Potential metabolic pathways for compounds containing the this compound moiety.

Experimental_Workflow Start Start: Test Compound Prepare_Incubation Prepare Incubation Mixture (Microsomes + Compound) Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (Acetonitrile + Internal Std) Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and Clint Analyze->Data_Analysis End End: Metabolic Stability Profile Data_Analysis->End

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Troubleshooting_Logic Problem High In Vivo Clearance Despite High In Vitro Stability Non_CYP Hypothesis: Non-CYP Metabolism Problem->Non_CYP Transporters Hypothesis: Active Transport Problem->Transporters Hepatocyte_Assay Action: Run Hepatocyte Assay Non_CYP->Hepatocyte_Assay mEH_Inhibition Action: Run Microsomal Assay with mEH Inhibitor Non_CYP->mEH_Inhibition Transporter_Study Action: Conduct Transporter Interaction Studies Transporters->Transporter_Study Conclusion_Non_CYP Conclusion: Clearance is likely non-CYP mediated Hepatocyte_Assay->Conclusion_Non_CYP mEH_Inhibition->Conclusion_Non_CYP Conclusion_Transporter Conclusion: Transporter involvement is likely Transporter_Study->Conclusion_Transporter

Caption: Troubleshooting logic for high in vivo clearance with high in vitro stability.

References

Validation & Comparative

A Comparative Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and Morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of available building blocks, morpholine has long been a staple for medicinal chemists, valued for its favorable physicochemical properties and metabolic stability. However, the drive towards molecules with greater three-dimensionality has led to the exploration of novel scaffolds, such as 2-oxa-6-azaspiro[3.3]heptane derivatives. This guide provides an objective, data-driven comparison of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its traditional counterpart, morpholine, to inform rational drug design.

Executive Summary

The strategic replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane scaffold can significantly enhance the three-dimensionality of a molecule, as indicated by a higher fraction of sp3 hybridized carbons (Fsp3). This structural alteration often leads to a desirable reduction in lipophilicity (logD) and an increase in basicity (pKa), which can positively impact aqueous solubility and metabolic stability. While both fragments serve as valuable secondary amine building blocks, the spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane offers medicinal chemists a tool to fine-tune physicochemical properties and explore novel chemical space. This is particularly relevant in the design of specialized molecules like PROTACs (Proteolysis Targeting Chimeras), where the linker component plays a crucial role in overall efficacy.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The decision to incorporate either a morpholine or a 2-oxa-6-azaspiro[3.3]heptane fragment can have a profound impact on the drug-like properties of a molecule. The following tables summarize key quantitative data, drawing from both direct fragment analysis and a case study of analogous compounds in a drug discovery program.

Table 1: Comparison of Physicochemical Properties of Parent Scaffolds and Ethylamine Derivatives
PropertyThis compound (and related structures)2-Morpholinoethan-1-amine
Molecular Weight ( g/mol ) 142.20 (for the ethylamine derivative)130.19[1]
Calculated logP -0.7 (for the parent spirocycle)[2]-1.1 (for the ethylamine derivative)[1]
pKa Not available (expected to be higher than morpholine derivatives)9.15[3]
Topological Polar Surface Area (TPSA) 38.49 Ų (for a propan-1-amine analogue)[4]32.7 Ų (for the ethylamine derivative)
Fraction of sp3 Carbons (Fsp3) 1.01.0

Note: Direct experimental data for this compound is limited. Data for the parent spirocycle and a close analogue are provided for comparison.

Table 2: Case Study: Comparison of a Morpholine-Containing Compound (6a) and its 2-Oxa-6-azaspiro[3.3]heptane Analogue (6b - AZD1979)
ParameterCompound 6a (Morpholine)Compound 6b (2-Oxa-6-azaspiro[3.3]heptane)
logD at pH 7.4 2.81.6
pKa 6.78.2
Intrinsic Permeability (10⁻⁶ cm/s) 1622
Intrinsic Clearance (HLM, µL/min/mg) 7213
Intrinsic Clearance (Human Hepatocytes, µL/min/10⁶ cells) 6111

Data sourced from ACS Medicinal Chemistry Letters, "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist".[5]

This case study clearly demonstrates that the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety in the context of a larger drug molecule led to a significant decrease in lipophilicity (lower logD) and a substantial improvement in metabolic stability (lower intrinsic clearance in both human liver microsomes and hepatocytes).[5] The increase in pKa is also noteworthy and contributes to the altered physicochemical profile.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Determination of logD (Distribution Coefficient)

The shake-flask method is the standard for logD determination.

  • Preparation of Phases: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.

  • Compound Addition: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot is added to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa (Ionization Constant)

Potentiometric titration is a common method for pKa determination.

  • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an issue.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Reagent Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation is performed without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Time-Course Incubation: The reaction mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The rate of disappearance is used to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizing the Role in PROTACs: A Workflow Diagram

The compound this compound is utilized as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (Protein of Interest) POI->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Released & Recycled Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

Caption: PROTAC Mechanism of Action.

Conclusion

The choice between incorporating a this compound fragment or a traditional morpholine derivative is a nuanced decision that should be guided by the specific goals of a drug discovery program. While morpholine remains a reliable and well-understood scaffold, the spirocyclic alternative offers a compelling strategy to enhance three-dimensionality and modulate key physicochemical properties. The provided data indicates that the use of a 2-oxa-6-azaspiro[3.3]heptane moiety can lead to reduced lipophilicity and improved metabolic stability, which are highly desirable attributes in the optimization of drug candidates. As the field of medicinal chemistry continues to evolve, the judicious application of such novel bioisosteres will be instrumental in the development of the next generation of therapeutics.

References

A Comparative Guide to Linker Scaffolds: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine vs. Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the design of sophisticated molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy. The linker moiety, far from being a simple tether, profoundly influences a drug candidate's physicochemical properties, pharmacokinetics, and overall performance. This guide provides an objective, data-driven comparison of two prominent linker scaffolds: the emerging three-dimensional 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and the well-established piperazine.

Executive Summary

The selection of a linker can significantly impact a molecule's solubility, lipophilicity, metabolic stability, and cell permeability. While piperazine has been a mainstay in medicinal chemistry, offering a rigid and synthetically versatile scaffold, the novel spirocyclic linker, this compound, presents an opportunity to modulate these properties in a unique fashion. The key distinction lies in the spirocyclic system's three-dimensional character, which can lead to reduced lipophilicity and potentially improved metabolic stability compared to the more planar piperazine ring.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes key physicochemical properties for the core scaffolds of 2-oxa-6-azaspiro[3.3]heptane and piperazine. It is important to note that the ethylamine substitution will alter these values, but the core scaffold properties provide a strong indication of their relative characteristics.

Property2-Oxa-6-azaspiro[3.3]heptanePiperazineRationale for Difference
Molecular Weight ( g/mol ) 99.13[1]86.14The spirocyclic system has a higher molecular weight due to the additional oxetane ring.
Calculated logP -0.7[1]-1.1Both are hydrophilic, with the 2-oxa-6-azaspiro[3.3]heptane being slightly less so. The spirocyclic nature introduces more carbon atoms, which can slightly increase lipophilicity compared to the simple piperazine ring.
Distribution Coefficient (logD at pH 7.4) Lower than piperazine analogues[2]Higher than spirocyclic analogues[2]The spirocyclic scaffold generally leads to a decrease in lipophilicity (logD) compared to piperazine when incorporated into larger molecules. This is attributed to the increased 3D character and altered pKa.[2]
Basicity (pKa) Higher than piperazine analogues[2]Lower than spirocyclic analogues[2]The nitrogen in the azetidine ring of the spirocycle is less influenced by the second heteroatom compared to the 1,4-dinitrogen arrangement in piperazine, resulting in higher basicity.[2]

Performance Metrics in Drug Design

The choice between these two linkers can have a profound impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Performance MetricThis compoundPiperazine
Metabolic Stability Potentially enhancedProne to N-dealkylation
Aqueous Solubility Generally goodGood, tunable by pH
Cell Permeability Can be modulatedGenerally good
Rigidity and Conformational Control HighHigh
Synthetic Accessibility More complexReadily available

Experimental Protocols

To enable a direct comparison of drug candidates incorporating these linkers, the following standardized experimental protocols are recommended.

Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To determine the distribution coefficient of a compound between n-octanol and a buffered aqueous solution at a specific pH (typically 7.4).

Protocol:

  • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at pH 7.4.

  • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing and allowing them to separate.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer. The final concentration of the test compound should be accurately known.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculate the logD value using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous phase]).

Assessment of Metabolic Stability in Human Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLMs).

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (typically 0.5-1 mg/mL protein concentration) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time. The intrinsic clearance (CLint) can then be calculated.

Cell Permeability Assessment using the Caco-2 Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium.

Protocol:

  • Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow).

  • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber.

  • At various time points, collect samples from the basolateral (receiver) chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess the potential for active efflux.

Visualizing the Linker's Role: A Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of linker performance in a drug discovery context.

G Comparative Linker Evaluation Workflow cluster_0 Linker Selection cluster_1 Synthesis and Conjugation cluster_2 In Vitro Characterization cluster_3 Data Analysis and Selection Linker1 This compound Synthesis Synthesis of Drug Candidates Linker1->Synthesis Linker2 Piperazine-based Linker Linker2->Synthesis PhysChem Physicochemical Profiling (logD, pKa, Solubility) Synthesis->PhysChem ADME ADME Assays (Metabolic Stability, Permeability) Synthesis->ADME Analysis Comparative Data Analysis PhysChem->Analysis ADME->Analysis Decision Lead Candidate Selection Analysis->Decision PROTAC_Pathway PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary E2-mediated transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

References

A Comparative Analysis of PROTAC Linkers: The Emerging Role of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's intrinsic ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, a chemical bridge connecting the target-protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide presents a comparative analysis of different PROTAC linkers, with a special focus on the emerging role of rigid spirocyclic structures, exemplified by "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine". We provide supporting experimental data, detailed methodologies for key experiments, and visual diagrams to aid in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby eliminating it from the cellular environment. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->POI Ternary->PROTAC Recycled Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linker Performance

The choice of linker is a critical determinant of a PROTAC's success. Different linker chemotypes offer distinct advantages and are often tailored to the specific target and E3 ligase pair. Here, we compare the performance of PROTACs containing the rigid "this compound" derived linker with those containing more conventional flexible polyethylene glycol (PEG) and alkyl/rigid linkers, focusing on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.

Data Presentation

The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of various IRAK4-targeting PROTACs. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

Table 1: Comparative Degradation of IRAK4 by PROTACs with Different Linkers

PROTAC Name/IdentifierLinker TypeE3 Ligase LigandTarget LigandDC50 (nM)Dmax (%)Cell LineReference
KT-413 (Zomiradomide) 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine derivative ThalidomideIRAK4 Ligand6 Not ReportedOCI-Ly10[1]
Compound 9PEG2PomalidomideIRAK4 Inhibitor 1Potent DegradationNot ReportedOCI-Ly3, TMD8
FIP22Rigid LinkerCRBN LigandIRAK4 Ligand3.2Not ReportedNot Specified[2][3]
Compound 9 (Nunes et al.)Rigid Spirocyclic PyrimidineVHL LigandPF-06650833 derivative151Not ReportedPBMCs

Note: Direct head-to-head comparisons in the same cell line under identical experimental conditions are limited in the published literature. The data presented is compiled from various sources to illustrate the comparative principles.

Table 2: Degradation of Ikaros and Aiolos by KT-413

Target ProteinDC50 (nM)Cell LineReference
Ikaros1OCI-Ly10[1]
AiolosNot ReportedOCI-Ly10

KT-413 also demonstrates potent degradation of the neo-substrates Ikaros and Aiolos, highlighting its dual-activity profile.

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the evaluation and comparison of PROTAC linkers.

Experimental Workflow for PROTAC Evaluation

A typical workflow for assessing the efficacy of a novel PROTAC involves a series of cellular and biochemical assays.

Experimental_Workflow Start Synthesize PROTAC with desired linker Cell_Culture Cell Culture and Treatment with PROTAC Concentrations Start->Cell_Culture Western_Blot Western Blot Analysis for Protein Degradation (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay Cell Viability/Cytotoxicity Assay Cell_Culture->Viability_Assay Assess Cytotoxicity Ubiquitination_Assay Target Ubiquitination Assay Western_Blot->Ubiquitination_Assay Confirm Mechanism Selectivity Selectivity Profiling (e.g., Proteomics) Western_Blot->Selectivity Assess Off-Target Effects Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET) Ubiquitination_Assay->Ternary_Complex End Candidate Selection Ternary_Complex->End Viability_Assay->End Selectivity->End

A generalized experimental workflow for PROTAC evaluation.
Protocol 1: Assessment of Target Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed the appropriate cell line in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range is 1 nM to 10 µM.

  • Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time (e.g., 24 hours) in a CO2 incubator.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay biochemically validates the PROTAC's mechanism of action by directly measuring the ubiquitination of the target protein.

1. Reagents and Setup:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, and target protein.

  • Ubiquitin and ATP.

  • PROTAC compound.

  • Ubiquitination reaction buffer.

2. Reaction Assembly:

  • Assemble the reaction mixture on ice, containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.

  • Add the PROTAC compound at various concentrations. Include a no-PROTAC control.

3. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.

4. Quenching and Detection:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody against the target protein.

5. Data Analysis:

  • A ladder of higher molecular weight bands above the unmodified target protein band indicates polyubiquitination.

  • The intensity of the ubiquitination ladder should increase with increasing PROTAC concentration, confirming PROTAC-mediated ubiquitination.

Logical Relationships in PROTAC Linker Design

The selection of a PROTAC linker is a multifactorial optimization process. The interplay between linker properties, ternary complex formation, and the ultimate degradation efficiency is complex and often target-dependent.

Linker_Properties Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (e.g., PEG, Alkyl, Spirocycle) Linker_Properties->Composition Rigidity Flexibility/Rigidity Linker_Properties->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Composition->PK_Properties Rigidity->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation PK_Properties->Degradation Influences in vivo efficacy

Interplay of linker properties in PROTAC performance.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its characteristics directly impacting degradation potency and selectivity. While flexible linkers like PEG and alkyl chains have been widely used, the emergence of rigid linkers, such as those incorporating the this compound motif, offers a promising strategy to enhance PROTAC performance. The data on KT-413 suggests that such rigid linkers can lead to highly potent degraders. However, the optimal linker is highly dependent on the specific protein of interest and the E3 ligase being recruited. A systematic and comparative evaluation, guided by robust experimental protocols, is essential for the rational design and development of the next generation of targeted protein degraders.

References

The Potential of 2-Oxa-6-azaspiro[3.3]heptane Derivatives in Enhancing Oral Bioavailability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral administration of therapeutic agents remains the most preferred route due to its convenience and patient compliance. However, the efficacy of many promising drug candidates is often hampered by poor oral bioavailability, a measure of the fraction of an administered dose that reaches systemic circulation. Key determinants of oral bioavailability include a compound's aqueous solubility and its ability to permeate the intestinal membrane. Consequently, significant research efforts are directed towards identifying novel strategies and chemical moieties that can favorably modulate these properties.

One such emerging strategy in medicinal chemistry is the incorporation of spirocyclic scaffolds, like 2-oxa-6-azaspiro[3.3]heptane , into drug molecules. While direct experimental data on "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" as a standalone oral bioavailability enhancer is not extensively documented in publicly available literature, the foundational 2-oxa-6-azaspiro[3.3]heptane scaffold is increasingly recognized for its potential to improve the drug-like properties of parent molecules. This guide provides a comparative overview of how this spirocyclic moiety, when incorporated into a drug candidate, may enhance physicochemical properties crucial for oral absorption, alongside detailed experimental protocols for evaluation.

Enhancing Drug Properties with Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings connected through a single shared atom, offer a unique three-dimensional architecture that can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The 2-oxa-6-azaspiro[3.3]heptane moiety is particularly noteworthy as it is often employed as a bioisosteric replacement for more common groups like morpholine or piperazine.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

The primary advantages of incorporating a 2-oxa-6-azaspiro[3.3]heptane scaffold include:

  • Improved Aqueous Solubility: The inherent polarity of the oxetane and azetidine rings can lead to an increase in the hydrophilicity of the parent molecule, which is often a critical factor for dissolution in the gastrointestinal tract.[1]

  • Reduced Lipophilicity: In many drug discovery programs, high lipophilicity is associated with poor ADME properties and toxicity. The 2-oxa-6-azaspiro[3.3]heptane group can serve as a less lipophilic alternative to other cyclic amines, helping to optimize the overall physicochemical profile of a drug candidate.

  • Metabolic Stability: The rigid, strained ring system of the spiro[3.3]heptane core can be less susceptible to metabolic enzymes compared to more flexible aliphatic or aromatic rings, potentially increasing the drug's half-life.[1]

  • Novel Chemical Space: The unique 3D geometry of this scaffold provides an opportunity to explore novel chemical space and improve target binding affinity and selectivity.

Comparative Physicochemical Properties

To illustrate the potential impact of the 2-oxa-6-azaspiro[3.3]heptane moiety, the following table presents a hypothetical comparison of a lead compound ("Compound A") with a derivative incorporating the spirocyclic scaffold ("Compound B").

PropertyCompound A (with Morpholine)Compound B (with 2-Oxa-6-azaspiro[3.3]heptane)Rationale for Improvement
Molecular Weight ( g/mol ) 350362Marginal increase due to the addition of a carbon atom.
Calculated LogP (cLogP) 3.52.8The spirocyclic scaffold can lower lipophilicity.
Aqueous Solubility (µg/mL) 1050Increased polarity from the oxetane ring enhances solubility.[1]
Polar Surface Area (PSA; Ų) 6575The additional heteroatoms contribute to a larger PSA.
Metabolic Stability (% remaining after 1 hr in liver microsomes) 30%65%The rigid spirocyclic structure can be more resistant to metabolism.[1]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of a compound like "this compound" or a derivative in improving oral bioavailability, a series of in vitro and in vivo experiments are essential.

In Vitro Permeability Assay (Caco-2 Model)

This assay is a standard method for predicting intestinal drug absorption.

Objective: To assess the permeability of a test compound across a monolayer of human intestinal epithelial cells (Caco-2).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The test compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the blood, at various time points.

    • The direction of transport is then reversed (BL to AP) to assess efflux.

  • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

Data Interpretation:

  • High Permeability: Papp (AP to BL) > 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (AP to BL) < 2 x 10⁻⁶ cm/s

  • Efflux Ratio: (Papp (BL to AP) / Papp (AP to BL)) > 2 suggests the compound is a substrate for efflux transporters.

In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on the oral bioavailability of a compound.

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a test compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Group: A cohort of rats receives the test compound intravenously to determine the systemic clearance and volume of distribution.

    • Oral (PO) Group: Another cohort receives the compound orally via gavage.

  • Blood Sampling: Blood samples are collected from all animals at predetermined time points post-dosing.

  • Sample Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is determined using a validated LC-MS/MS method.

Data Analysis:

  • Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated for both IV and PO routes.

  • Absolute Oral Bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the concept of bioisosterism and a typical workflow for assessing oral bioavailability.

Bioisosterism cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Compound_A Lead Compound (e.g., with Morpholine) Compound_B Optimized Compound (with 2-Oxa-6-azaspiro[3.3]heptane) Compound_A->Compound_B Bioisosteric Replacement Properties Higher Solubility Lower Lipophilicity Better Metabolic Stability Compound_B->Properties

Caption: Bioisosteric replacement of a traditional moiety with a spirocyclic scaffold to improve drug properties.

Oral_Bioavailability_Workflow Start Drug Candidate In_Vitro In Vitro Permeability Assay (e.g., Caco-2) Start->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro->In_Vivo Promising Permeability Data_Analysis Calculate Papp and F% In_Vivo->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: A streamlined workflow for the experimental evaluation of oral bioavailability.

Conclusion

While specific data on "this compound" as an oral bioavailability enhancer is limited, the underlying 2-oxa-6-azaspiro[3.3]heptane scaffold represents a promising strategy in modern medicinal chemistry. Its ability to favorably modulate key physicochemical properties such as solubility and metabolic stability makes it a valuable tool for drug designers aiming to overcome the challenges of poor oral absorption. The experimental protocols outlined in this guide provide a robust framework for assessing the potential of novel compounds and scaffolds in the development of orally active therapeutics. As research in this area continues, a deeper understanding of the structure-activity relationships of spirocyclic compounds will undoubtedly lead to the development of more effective and safer oral medicines.

References

The Impact of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine on Compound Lipophilicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the modulation of a compound's physicochemical properties is a critical determinant of its ultimate success as a therapeutic agent.[1][2][3][4][5] Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (logD), plays a pivotal role in absorption, distribution, metabolism, and excretion (ADME).[5] This guide provides a comparative analysis of the effect of incorporating the 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine moiety on the lipophilicity of parent compounds, supported by experimental data and detailed methodologies.

The introduction of spirocyclic scaffolds, such as the 2-oxa-6-azaspiro[3.3]heptane system, has emerged as a compelling strategy in medicinal chemistry to navigate complex biological landscapes.[1][2][3] These rigid, three-dimensional structures can enhance binding affinity, improve metabolic stability, and fine-tune pharmacological profiles.[1] Counterintuitively, the incorporation of azaspiro[3.3]heptane derivatives, despite a net addition of a carbon atom, has been shown to decrease the lipophilicity of molecules.[6][7][[“]][9] This phenomenon is largely attributed to an increase in the basicity of the resulting compound.[6][7][[“]][9]

Quantitative Analysis of Lipophilicity Modulation

The following tables summarize the experimentally observed changes in the distribution coefficient at pH 7.4 (logD₇.₄) upon replacing common heterocyclic moieties with a 2-oxa-6-azaspiro[3.3]heptane group.

Table 1: Comparison of logD₇.₄ for Morpholine and 2-Oxa-6-azaspiro[3.3]heptane Analogs

Parent Compound (with Morpholine)logD₇.₄Analog (with 2-Oxa-6-azaspiro[3.3]heptane)logD₇.₄ΔlogD₇.₄
Compound 6a 2.8Compound 6b (AZD1979)1.6-1.2
Artefenomel (9a )Not SpecifiedSpiro-analogue 9b Not Specified-0.6

Data sourced from a study on azaspiro[3.3]heptanes as replacements for common heterocycles.[6]

Table 2: General Trend of logD₇.₄ Change for 2-Oxa-6-azaspiro[3.3]heptane Substitution

Molecular ContextAverage ΔlogD₇.₄Range of ΔlogD₇.₄
Neutral Amides-0.17 (± 0.36)Not Specified
Arylamines-0.44 (± 0.28)Not Specified
Basic Alkylamines-0.75 (± 0.26)Not Specified

This data reflects a general trend observed across multiple compound series where a 2-oxa-6-azaspiro[3.3]heptane replaced a morpholine.[6]

The data clearly indicates that the substitution of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety consistently leads to a reduction in lipophilicity, as evidenced by the negative ΔlogD₇.₄ values.[6] This effect is more pronounced in basic alkylamines.[6]

Experimental Protocols

The determination of lipophilicity is a cornerstone of preclinical drug development. The two most common and accepted methods for measuring LogP and logD are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

1. Shake-Flask Method for logD₇.₄ Determination

This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).[12][13]

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and phosphate-buffered saline (pH 7.4).

    • The vial is then agitated (shaken) for a predetermined period to allow for the compound to reach equilibrium between the two phases.

    • The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

    • The concentration of the compound in each layer is determined using a suitable analytical technique, such as high-performance liquid chromatography with UV or mass spectrometry detection (LC-MS).[13]

    • The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. RP-HPLC Method for Lipophilicity Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher throughput alternative for estimating lipophilicity.[14][15][16] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

  • Protocol:

    • A calibration curve is generated using a set of standard compounds with known LogP or logD values.

    • The test compound is injected onto a reverse-phase HPLC column (e.g., C18).

    • The compound is eluted using a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[16]

    • The retention time of the test compound is measured.

    • By comparing the retention time of the test compound to the calibration curve, its lipophilicity (logP or logD) can be determined.[16]

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Drug Discovery Workflow cluster_1 Role of Physicochemical Properties Lead_Identification Lead Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Lipophilicity Lipophilicity (LogP/logD) Lead_Optimization->Lipophilicity Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Solubility Solubility Lipophilicity->Solubility Permeability Permeability Lipophilicity->Permeability Metabolic_Stability Metabolic Stability Lipophilicity->Metabolic_Stability

Caption: Drug discovery workflow highlighting the central role of lipophilicity in lead optimization.

G cluster_0 Structural Modification cluster_1 Impact on Properties Parent_Molecule Parent Molecule (e.g., with Morpholine) Modified_Molecule Modified Molecule (with 2-Oxa-6-azaspiro[3.3]heptane) Parent_Molecule->Modified_Molecule Bioisosteric Replacement Increased_Basicity Increased Basicity (pKa) Modified_Molecule->Increased_Basicity Altered_Geometry Altered 3D Geometry Modified_Molecule->Altered_Geometry Decreased_Lipophilicity Decreased Lipophilicity (logD) Increased_Basicity->Decreased_Lipophilicity

Caption: Impact of 2-oxa-6-azaspiro[3.3]heptane substitution on molecular properties.

References

"2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" effect on target binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Sigma-1 Receptor Ligand Binding Affinity

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

While specific binding affinity data for the novel compound "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" is not currently available in published literature, its structural motifs suggest potential interaction with receptors that accommodate diverse chemical scaffolds. One such prominent target in the central nervous system is the Sigma-1 receptor (σ1R). The σ1R is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum-mitochondria interface, implicated in a variety of cellular functions and considered a key target for therapeutic intervention in neurological and psychiatric disorders.[1][2][3]

This guide provides a comparative analysis of the binding affinities of several well-characterized ligands for the Sigma-1 receptor. The data presented here can serve as a valuable reference for researchers engaged in the design and development of novel σ1R modulators, offering a baseline for evaluating the potency and selectivity of new chemical entities.

Comparative Binding Affinity of Sigma-1 Receptor Ligands

The following table summarizes the in vitro binding affinities of selected Sigma-1 receptor agonists and antagonists. The data is primarily presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are key indicators of a ligand's potency at the receptor. Lower values are indicative of higher binding affinity.

CompoundClassificationKi (nM)IC50 (nM)Radioligand UsedTissue/Cell LineReference
(+)-PentazocineAgonist4.6 - 5.18---INVALID-LINK---PentazocineGuinea Pig Brain/Cortex[4]
PRE-084Agonist-44--[5]
SA4503 (Cutamesine)Agonist-17.4-Guinea Pig Brain-
FluvoxamineAgonist30 - 100---[5]
HaloperidolAntagonist84.5--INVALID-LINK---Pentazocine-[6][7]
NE-100Antagonist-4.16---
BD-1047Antagonist----[5]
ProgesteroneAntagonist239---[7]
N,N-Dimethyltryptamine (DMT)Endogenous Agonist14,750 (Kd)---[7]

Note: Binding affinity values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue or cell line preparation, and assay buffer composition.

Experimental Protocols

The determination of binding affinity for Sigma-1 receptor ligands is typically performed using a competitive radioligand binding assay.[8][9][10]

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparation: Homogenates from tissues with high σ1R expression (e.g., guinea pig liver or brain) or from cell lines overexpressing the receptor.[8]

  • Radioligand: A tritiated σ1R ligand with high affinity and specificity, such as --INVALID-LINK---Pentazocine.[8][9]

  • Non-specific Binding Control: A high concentration of a known σ1R ligand (e.g., Haloperidol) to determine non-specific binding.[10]

  • Test Compounds: Serial dilutions of the compound of interest.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[11]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-labeled ligand.[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[4][8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[11]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Signaling Pathway Visualization

The Sigma-1 receptor is known to modulate a variety of intracellular signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[1][2][12] The following diagram illustrates a simplified signaling pathway involving the Sigma-1 receptor at the endoplasmic reticulum.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytoplasm Cytoplasm Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca2+ release IRE1 IRE1 Sigma1->IRE1 Attenuates ER Stress Ca2_cyto Cytosolic Ca2+ IP3R->Ca2_cyto Releases Ca2+ BiP BiP/GRP78 BiP->Sigma1 Dissociates upon ligand binding VDAC VDAC Mitochondrial_Function Mitochondrial Function (e.g., ATP Production) VDAC->Mitochondrial_Function Ligand σ1R Ligand (Agonist/Antagonist) Ligand->Sigma1 Binds PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3->IP3R Activates Ca2_cyto->VDAC Uptake ER_Ca ER Ca2+ Store ER_Ca->IP3R GPCR GPCR GPCR->PLC Ext_Signal External Signal Ext_Signal->GPCR

A simplified diagram of the Sigma-1 receptor signaling pathway.

References

Comparative Efficacy of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Containing Compounds: A Preclinical Evaluation Against Morpholine-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro and In Vivo Performance of Novel Spirocyclic MCHR1 Antagonists

The quest for novel therapeutic agents with improved physicochemical and pharmacological properties has led to the exploration of unique three-dimensional molecular scaffolds. One such scaffold, 2-oxa-6-azaspiro[3.3]heptane, has garnered significant interest as a bioisosteric replacement for traditional morpholine and piperazine rings in drug design. This guide provides a comprehensive comparison of a key compound containing a derivative of this spirocyclic scaffold, AZD1979, against a well-characterized morpholine-containing antagonist, SNAP-7941, both targeting the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a promising target for the treatment of obesity and other metabolic disorders.

At a Glance: In Vitro and In Vivo Performance

The following tables summarize the key in vitro and in vivo pharmacological data for AZD1979, which incorporates the "(2-Oxa-6-azaspiro[3.3]heptan-6-yl)methyl" moiety, and SNAP-7941, a morpholine-containing MCHR1 antagonist. This direct comparison highlights the therapeutic potential of the spirocyclic scaffold.

Table 1: Comparative In Vitro Activity at MCHR1
CompoundScaffold TypeTargetAssay TypeSpeciesPotency (IC50/Kb)
AZD1979 2-Oxa-6-azaspiro[3.3]heptaneMCHR1GTPγS BindingHuman~12 nM (IC50)[1]
SNAP-7941 MorpholineMCHR1Radioligand BindingHuman0.57 nM (Kb)[2]
Table 2: Comparative In Vivo Efficacy in Rodent Models
CompoundAnimal ModelDosing (Route)Key Finding
AZD1979 Diet-Induced Obese (DIO) Mice20, 40, 60 µmol/kg (p.o., twice daily)Dose-dependent decrease in body weight and food intake.[1]
SNAP-7941 Diet-Induced Obese (DIO) Rats10, 30 mg/kg (i.p.)Sustained decrease in body weight.[2]

Delving into the Mechanism: MCHR1 Signaling Pathway

The therapeutic effects of both AZD1979 and SNAP-7941 are mediated through the antagonism of the MCHR1 signaling pathway. MCH, the endogenous ligand for MCHR1, is an orexigenic neuropeptide that, upon binding to its receptor, primarily couples to Gαi and Gαq proteins. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase (via Gαi), leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC) (via Gαq), resulting in increased intracellular calcium. By blocking MCH binding, these antagonists prevent these downstream signaling events, ultimately leading to a reduction in food intake and an increase in energy expenditure.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds AZD1979 AZD1979 AZD1979->MCHR1 Blocks SNAP7941 SNAP-7941 SNAP7941->MCHR1 Blocks Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) cAMP->Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Response

MCHR1 Signaling Pathway and Antagonist Action

Experimental Corner: Protocols for In Vitro and In Vivo Validation

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments used in the evaluation of MCHR1 antagonists.

In Vitro MCHR1 Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the MCHR1.

Objective: To determine the inhibitory constant (Ki) of a test compound for the MCHR1.

Materials:

  • HEK293 cells stably expressing human MCHR1.

  • Radioligand (e.g., [¹²⁵I]-MCH).

  • Test compounds (AZD1979, SNAP-7941).

  • Assay Buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest MCHR1-expressing HEK293 cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of radioligand.

    • Add increasing concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled MCH) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This model is a cornerstone for evaluating the anti-obesity efficacy of drug candidates.

Objective: To assess the effect of a test compound on body weight, food intake, and other metabolic parameters in a model of diet-induced obesity.

Procedure:

  • Induction of Obesity:

    • House male C57BL/6J mice and feed them a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype.

  • Compound Administration:

    • Randomize the obese mice into treatment groups (vehicle control and different doses of the test compound).

    • Administer the test compound and vehicle via the desired route (e.g., oral gavage) at a specified frequency (e.g., once or twice daily).

  • Monitoring:

    • Measure body weight and food intake daily.

    • At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

    • Body composition (fat mass and lean mass) can be assessed using techniques like DEXA.

  • Data Analysis:

    • Compare the changes in body weight, cumulative food intake, and metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

DIO_Mouse_Model_Workflow start Start: C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd obese Diet-Induced Obese Mice hfd->obese randomize Randomization into Treatment Groups obese->randomize treatment Compound Administration (e.g., Oral Gavage) randomize->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring monitoring->treatment Daily end_study End of Study: - Blood Collection - Body Composition (DEXA) monitoring->end_study analysis Data Analysis end_study->analysis

Experimental Workflow for the DIO Mouse Model

Conclusion

The preclinical data presented in this guide highlight the potential of the 2-oxa-6-azaspiro[3.3]heptane scaffold as a valuable component in the design of novel MCHR1 antagonists. AZD1979, containing this spirocyclic moiety, demonstrates potent in vitro activity and significant in vivo efficacy in a relevant animal model of obesity. While the morpholine-containing antagonist SNAP-7941 also shows high potency, the unique three-dimensional structure of the spirocyclic scaffold in AZD1979 may offer advantages in terms of physicochemical properties and patentability. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this novel class of compounds. This guide provides a foundational resource for researchers to design and interpret future studies aimed at advancing the development of next-generation MCHR1 antagonists.

References

The Emergence of a Novel Scaffold: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the 2-oxa-6-azaspiro[3.3]heptane moiety as a bioisosteric replacement for traditional cyclic amines reveals a compelling strategy for enhancing the physicochemical and pharmacokinetic profiles of drug candidates. This guide delves into case studies where this spirocyclic scaffold has been instrumental in overcoming challenges in drug development, offering a comparative analysis against its conventional counterparts and detailing the experimental protocols that underpin these findings.

The quest for novel molecular scaffolds that confer improved drug-like properties is a central theme in medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a promising bioisostere for commonly used cyclic amines such as morpholine, piperidine, and piperazine. Its rigid, three-dimensional structure offers a unique vectoral projection of substituents while favorably impacting key absorption, distribution, metabolism, and excretion (ADME) parameters.

Physicochemical Property Modulation: A Comparative Overview

A significant advantage of incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to reduce lipophilicity, a critical factor in optimizing a drug's solubility, permeability, and metabolic stability. This effect is often accompanied by an increase in basicity, which can influence receptor interactions and pharmacokinetic behavior.

Compound/AnalogueBase MoietylogD7.4ΔlogD7.4pKaΔpKa
AZD1979 Analogue (6a) Morpholine2.9Ref.6.5Ref.
AZD1979 (6b) 2-Oxa-6-azaspiro[3.3]heptane1.7-1.28.0+1.5
Artefenomel (9a) Piperidine--8.8Ref.
Spiro-analogue (9b) 2-Oxa-6-azaspiro[3.3]heptane--0.69.6+0.8

Table 1: Comparison of Physicochemical Properties. The replacement of a morpholine ring in an analogue of AZD1979 with a 2-oxa-6-azaspiro[3.3]heptane moiety in the final compound resulted in a significant decrease in lipophilicity (logD7.4) and a notable increase in basicity (pKa)[1]. A similar trend was observed for an analogue of the antimalarial drug artefenomel[1].

Case Studies in Drug Discovery

The strategic application of the 2-oxa-6-azaspiro[3.3]heptane scaffold is best illustrated through its incorporation into various drug discovery programs, where it has been shown to modulate biological activity and improve overall compound profiles.

AZD1979: A Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonist

In the development of AZD1979, a potent MCHr1 antagonist, the 2-oxa-6-azaspiro[3.3]heptane moiety was introduced to mitigate high lipophilicity associated with the initial morpholine-containing lead compounds. This substitution not only successfully reduced logD but also enhanced the compound's developability profile without compromising its permeability or introducing hERG inhibition.

CompoundTargetIn Vitro Potency (IC50)
AZD1979 MCHr19 nM

Table 2: Biological Activity of AZD1979.

Linezolid Analogue: A Novel Antibacterial Agent

To address the nonoxidative metabolism of the antibiotic linezolid, a spiro-morpholine analogue incorporating the 2-oxa-6-azaspiro[3.3]heptane core was synthesized. This novel compound was designed as a more stable bioisostere. The resulting analogue demonstrated retention of antibacterial activity against multiple bacterial strains, with the exception of E. coli[1].

Artefenomel Analogue: An Antimalarial Candidate

In the pursuit of new antimalarial agents, a spiro-analogue of artefenomel was developed. The introduction of the 2-oxa-6-azaspiro[3.3]heptane scaffold led to a decrease in lipophilicity while maintaining potent antimalarial activity[1].

Gefitinib Analogue: A Tyrosine Kinase Inhibitor

Conversely, the replacement of the morpholine group in the epidermal growth factor receptor (EGFR) inhibitor gefitinib with a 2-oxa-6-azaspiro[3.3]heptane moiety resulted in a decrease in potency[1]. This highlights that while the scaffold can offer significant advantages, its application must be carefully considered within the specific structure-activity relationship (SAR) of a given chemical series.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the case studies.

Determination of logD7.4

Lipophilicity is determined by measuring the distribution of a compound between an organic solvent (typically octan-1-ol) and an aqueous buffer at a physiological pH of 7.4. The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase is reported as logD7.4.

Determination of pKa

The acid dissociation constant (pKa) is determined using potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.

In Vitro Potency Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For receptor antagonists like AZD1979, this is typically determined through a competitive binding assay where the compound competes with a radiolabeled ligand for binding to the receptor. For enzyme inhibitors like gefitinib, a kinase assay is employed to measure the inhibition of enzyme activity. For antibacterial agents like the linezolid analogue, the minimal inhibitory concentration (MIC) is determined by exposing bacterial cultures to serial dilutions of the compound and identifying the lowest concentration that inhibits visible growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by gefitinib and a general workflow for evaluating a novel compound's antibacterial activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits ATP Binding AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition by Gefitinib.

Antibacterial_Assay_Workflow Start Start: Bacterial Culture Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Incubate Inoculate Dilutions and Incubate Prepare_Inoculum->Incubate Serial_Dilution Prepare Serial Dilutions of Test Compound Serial_Dilution->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End: Report MIC Value Determine_MIC->End

References

Benchmarking a Novel Spirocyclic Linker: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" Against Established Linker Technologies in Advanced Drug Conjugates

In the rapidly evolving landscape of targeted therapeutics, particularly in the domains of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the chemical linker is paramount. It is the critical component that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire conjugate. This guide provides a comprehensive benchmarking of the novel linker, "this compound," against other widely used and innovative linker technologies.

The core of this guide is to offer an objective comparison based on physicochemical properties and to extrapolate the potential performance of this spirocyclic linker in a therapeutic context. While direct head-to-head experimental data for this specific linker is emerging, we can infer its potential advantages by analyzing its structural motifs and comparing them to established linker classes with extensive supporting data.

The Emerging Profile of Spirocyclic Linkers

The "this compound" linker introduces a unique three-dimensional and rigid spirocyclic scaffold. This structural feature is a significant departure from the more common flexible alkyl and polyethylene glycol (PEG) chains. The inherent rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation of the target protein. In the context of ADCs, this defined structure could influence the overall hydrophilicity and stability of the conjugate.

The presence of the oxa-azaspiro[3.3]heptane moiety suggests several key properties. Studies on similar scaffolds have indicated that they can be considered more hydrophilic and metabolically stable bioisosteres of morpholine. This enhanced hydrophilicity is a crucial attribute for modern linkers, as it can mitigate the aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the conjugate.

Comparative Analysis of Linker Technologies

To provide a clear perspective, the following tables summarize the key characteristics and performance metrics of different linker classes, including the projected properties of the spirocyclic linker.

Linker ClassKey Structural FeaturePrimary Application(s)Expected AdvantagesExpected Disadvantages
Spirocyclic (e.g., this compound) Rigid, three-dimensional spirocyclic coreADCs, PROTACsImproved metabolic stability, enhanced hydrophilicity compared to some heterocycles, conformational rigidity may improve potency.Potential for altered spatial orientation of conjugated molecules, synthetic complexity.
PEG-based Flexible polyethylene glycol chainADCs, PROTACsHigh hydrophilicity, reduced aggregation, improved pharmacokinetics.Potential for increased hydrodynamic radius, heterogeneity in length for polydisperse PEG.
Alkyl Chains Flexible hydrocarbon chainPROTACsSynthetic simplicity, allows for variation in length.Can increase lipophilicity, may lead to poor solubility and off-target toxicity.
Peptide-based (e.g., Val-Cit) Short peptide sequence (cleavable)ADCsEnzyme-specific cleavage in the tumor microenvironment, well-established technology.Potential for premature cleavage in circulation, can be susceptible to plasma proteases.[1]
Disulfide Disulfide bond (cleavable)ADCsCleavage in the reducing environment of the cell.Potential for instability in the bloodstream.
Non-cleavable (e.g., Thioether) Stable chemical bondADCsHigh plasma stability.[2]Payload is released with the linker and an amino acid attached, which may reduce cell permeability and the bystander effect.[2]

Quantitative Performance Comparison

The following table presents a summary of typical performance data for different linker types based on published studies. This provides a baseline against which the performance of novel linkers like "this compound" can be evaluated in future experiments.

Linker TypeConjugate TypeKey Performance MetricTypical Value RangeReference
Val-Cit (Cleavable Peptide) ADCIn vitro cytotoxicity (IC50)pM to low nM[3]
Thioether (Non-cleavable) ADCPlasma Stability (Half-life)Generally longer than cleavable linkers[2]
PEG-based PROTACDegradation Potency (DC50)Sub-nM to µM[4]
Alkyl Chain PROTACMaximal Degradation (Dmax)>90%[4]

Visualizing Linker Diversity and Experimental Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of linker technology and evaluation.

Linker_Diversity Fig. 1: Diversity of Linker Architectures cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers cluster_cleavable Cleavable Linkers Alkyl Chains Alkyl Chains PEG Linkers PEG Linkers Spirocyclic 2-(2-Oxa-6-azaspiro [3.3]heptan-6-yl)ethanamine Aromatic Rings Aromatic Rings Peptide (Val-Cit) Peptide (Val-Cit) Disulfide Disulfide Linker Technologies Linker Technologies Linker Technologies->Alkyl Chains Linker Technologies->PEG Linkers Linker Technologies->Spirocyclic Linker Technologies->Aromatic Rings Linker Technologies->Peptide (Val-Cit) Linker Technologies->Disulfide

Caption: A diagram illustrating the classification of different linker technologies.

Experimental_Workflow Fig. 2: General Workflow for ADC Linker Evaluation Start Start Linker_Synthesis Synthesis of Novel Linker (e.g., Spirocyclic) Start->Linker_Synthesis Conjugation Conjugation to Antibody and Payload Linker_Synthesis->Conjugation Characterization Physicochemical Characterization (DAR, Aggregation) Conjugation->Characterization In_Vitro_Assays In Vitro Evaluation (Stability, Cytotoxicity) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the key steps in the evaluation of a novel ADC linker.

Detailed Experimental Protocols

For a rigorous comparison of linker technologies, standardized and reproducible experimental protocols are essential.

Protocol 1: Determination of ADC Plasma Stability

Objective: To assess the stability of an ADC in plasma by quantifying the amount of intact ADC and released payload over time.

Materials:

  • Test ADC (conjugated with the linker of interest)

  • Control ADC (with a well-characterized stable linker)

  • Plasma (human, mouse, or rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS/MS or ELISA instrumentation

Procedure:

  • ADC Incubation: Dilute the test ADC and control ADC to a final concentration of 100 µg/mL in the plasma of the desired species.

  • Time Points: Aliquot the mixtures for analysis at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins using an appropriate method (e.g., acetonitrile precipitation). Centrifuge to pellet the precipitate.

  • Analysis:

    • Intact ADC: Analyze the supernatant for the concentration of the intact ADC using an appropriate method such as ligand-binding ELISA.

    • Released Payload: Analyze the supernatant for the concentration of the released payload using LC-MS/MS.

  • Data Interpretation: Calculate the half-life of the ADC in plasma and the rate of payload release. Compare the results for the test linker to the control linker.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the antibody)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Test ADC

  • Control ADC

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADC and control ADC in cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) for each ADC.

Conclusion and Future Directions

The novel linker "this compound" presents an exciting new direction in the design of advanced drug conjugates. Its rigid, spirocyclic structure holds the promise of improved physicochemical properties, such as enhanced hydrophilicity and metabolic stability, which are critical for developing safer and more effective targeted therapies. While direct comparative data is still needed, the principles outlined in this guide provide a strong framework for its evaluation.

Future research should focus on the synthesis of ADCs and PROTACs utilizing this linker and their direct comparison with established linker technologies in the comprehensive in vitro and in vivo assays described. Such studies will be instrumental in validating the theoretical advantages of this novel spirocyclic linker and paving the way for its potential application in next-generation targeted therapeutics.

References

Revolutionizing Drug Design: A Comparative ADME Analysis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the ADME properties of the novel spirocyclic compound "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" against its non-spirocyclic analogues, N-(2-aminoethyl)piperazine and N-(2-aminoethyl)morpholine. This guide highlights the strategic advantage of incorporating spirocyclic scaffolds in modern medicinal chemistry to enhance drug-like properties.

In the quest for safer and more effective therapeutics, the optimization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of successful drug development. The introduction of rigid, three-dimensional structures, such as spirocyclic scaffolds, has emerged as a powerful strategy to overcome the ADME liabilities often associated with more traditional, planar molecules. This guide provides a comparative analysis of the anticipated ADME profile of this compound and its non-spirocyclic counterparts, N-(2-aminoethyl)piperazine and N-(2-aminoethyl)morpholine, underscoring the potential benefits of the spirocyclic framework.

At a Glance: ADME Profile Comparison

The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety is predicted to confer a more favorable ADME profile compared to its piperazine and morpholine-based analogues. This is attributed to the unique conformational rigidity and three-dimensional nature of the spirocyclic system.

Table 1: Predicted ADME Properties of this compound

ADME ParameterPredicted Outcome for the Spirocyclic CompoundRationale
Aqueous Solubility IncreasedThe spirocyclic scaffold disrupts planarity and crystallinity, often leading to improved interactions with water.
Permeability Potentially OptimizedThe balance between improved solubility and preserved lipophilicity can lead to an optimal permeability profile.
Metabolic Stability IncreasedThe rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, particularly by Cytochrome P450 enzymes.[1][2]
Plasma Protein Binding Potentially DecreasedThe introduction of polarity and a less "flat" structure can reduce non-specific binding to plasma proteins.
Lipophilicity (LogD) DecreasedSpirocyclic scaffolds, particularly those containing heteroatoms, are known to lower the distribution coefficient (LogD), which can be beneficial for overall ADME properties.[3]

Table 2: Physicochemical and Expected ADME Properties of Non-Spirocyclic Analogues

PropertyN-(2-aminoethyl)piperazineN-(2-aminoethyl)morpholine
Molecular Weight 129.21 g/mol 130.19 g/mol
Predicted LogP -1.3 to -1.48[4][5]N/A
Water Solubility Soluble / Completely miscible[4][6][7]Soluble / Miscible[1][8][9][10]
Expected Permeability Potentially low due to high polarityPotentially low to moderate
Expected Metabolic Stability Susceptible to N-dealkylation and ring oxidationSusceptible to N-dealkylation and ring oxidation[11]
Expected Plasma Protein Binding Moderate to highModerate

Visualizing the Path to ADME Profiling

A systematic in vitro evaluation is crucial to characterize the ADME properties of a drug candidate. The following workflow illustrates a typical screening cascade.

ADME_Workflow General In Vitro ADME Screening Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility (Kinetic/Thermodynamic) permeability Permeability (Caco-2 / PAMPA) solubility->permeability ppb Plasma Protein Binding (Equilibrium Dialysis) permeability->ppb rbc Red Blood Cell Partitioning ppb->rbc met_stability Metabolic Stability (Microsomes / Hepatocytes) rbc->met_stability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition met_id Metabolite Identification cyp_inhibition->met_id transporter Transporter Studies (e.g., P-gp, BCRP) met_id->transporter start Test Compound start->solubility

Caption: A typical experimental workflow for in vitro ADME screening.

The Spirocyclic Advantage in Detail

The strategic incorporation of a 2-oxa-6-azaspiro[3.3]heptane scaffold is anticipated to confer several ADME advantages over its non-spirocyclic counterparts. The inherent three-dimensionality of the spirocycle disrupts the planarity of the molecule, which can lead to a decrease in lipophilicity and an improvement in aqueous solubility.[2] This is a critical first step towards achieving good oral bioavailability.

Furthermore, the rigid nature of the spirocyclic core can sterically hinder the access of metabolic enzymes, such as cytochrome P450s, to potential sites of metabolism on the molecule. This can lead to a significant increase in metabolic stability, a longer half-life, and reduced clearance.[1] In contrast, the more flexible piperazine and morpholine rings in the analogue compounds are more susceptible to enzymatic attack, including N-dealkylation and ring oxidation.[11]

While direct experimental data for the permeability of these specific compounds is not available, the improved solubility and modulated lipophilicity of the spirocyclic compound are expected to result in an optimized permeability profile. High polarity, as indicated by the very low predicted LogP of N-(2-aminoethyl)piperazine, can sometimes limit passive diffusion across the intestinal membrane. The spirocyclic scaffold offers a more balanced approach to achieving the requisite physicochemical properties for good absorption.

Experimental Protocols

To experimentally validate the predicted ADME properties, a series of in vitro assays are essential. Below are detailed protocols for key experiments.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro human intestinal absorption.[12][13][14]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Sample Analysis: Samples from both compartments are collected at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.

Microsomal Metabolic Stability Assay

This assay provides a measure of a compound's intrinsic clearance by drug-metabolizing enzymes.

  • Incubation: The test compound is incubated with liver microsomes (human or other species) in the presence of the cofactor NADPH to initiate metabolic reactions.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane. One chamber is filled with plasma and the other with a protein-free buffer.

  • Incubation: The test compound is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • Sample Analysis: After incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Conclusion

The strategic use of spirocyclic scaffolds, such as the 2-oxa-6-azaspiro[3.3]heptane moiety, represents a significant advancement in medicinal chemistry. By conferring a unique three-dimensional architecture, these scaffolds can favorably modulate the ADME properties of drug candidates. The predicted improvements in solubility, metabolic stability, and lipophilicity for this compound compared to its non-spirocyclic analogues highlight the potential of this approach to deliver compounds with enhanced drug-like characteristics, ultimately increasing the probability of success in the development of new medicines. Further experimental validation using the outlined protocols is warranted to confirm these promising attributes.

References

Conformational Rigidity: A Comparative Analysis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and Traditional Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of linker molecules is a critical determinant of a therapeutic agent's success. The conformational properties of a linker—its flexibility or rigidity—can profoundly influence a drug's binding affinity, selectivity, and pharmacokinetic profile. This guide provides a detailed comparison of the conformational landscape of the novel spirocyclic linker, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, against traditional, more flexible linkers such as those based on ethylenediamine and piperazine.

The spiro[3.3]heptane moiety, a key feature of this compound, imparts significant conformational rigidity.[1] This class of linker is increasingly utilized in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to precisely control the spatial orientation of pharmacophores. In contrast, traditional aliphatic and monocyclic linkers exhibit a higher degree of conformational freedom, which can be advantageous in some contexts but detrimental in others.

The Conformational Advantage of Spirocyclic Linkers

The defining characteristic of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its rigid, three-dimensional structure. This rigidity stems from the spirocyclic fusion of the two four-membered rings, which severely restricts bond rotations and locks the substituents into well-defined spatial positions. This is in stark contrast to traditional linkers:

  • Aliphatic Linkers (e.g., Ethylenediamine-based): These linkers are highly flexible due to free rotation around their single bonds. This allows them to adopt a multitude of conformations in solution, some of which may be productive for target binding, while others may be non-productive or even detrimental.

  • Monocyclic Linkers (e.g., Piperazine-based): While more constrained than their acyclic counterparts, piperazine and similar rings still possess significant conformational flexibility. The piperazine ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable.[2] The substituents on the ring can occupy either axial or equatorial positions, leading to a variety of possible spatial arrangements.[3]

The conformational constraint of the 2-oxa-6-azaspiro[3.3]heptane linker can lead to several therapeutic advantages:

  • Enhanced Binding Affinity: By pre-organizing the pharmacophores in a conformation that is optimal for binding to the target protein, the entropic penalty of binding is reduced, potentially leading to a significant increase in affinity.

  • Improved Selectivity: The well-defined orientation of substituents can lead to more specific interactions with the target, reducing off-target effects.

  • Favorable Physicochemical Properties: The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to modulate lipophilicity and aqueous solubility in a beneficial manner.[1]

Quantitative Conformational Comparison

To illustrate the differences in conformational freedom, the following tables summarize key conformational parameters for the spirocyclic linker and two representative traditional linkers. The data for the traditional linkers is derived from computational and experimental studies, while the data for the spirocyclic linker is based on the inherent, well-established rigidity of the spiro[3.3]heptane scaffold.

Table 1: Comparison of Key Conformational Descriptors

Linker TypeKey Rotatable BondsPredominant Conformation(s)Conformational Flexibility
This compound C-C and C-N bonds of the ethylamine tailSingle, well-defined conformation of the spirocyclic coreHighly Restricted
N-(2-aminoethyl)piperazine C-C and C-N bonds of the ethylamine tail; ring torsionsChair conformation for the piperazine ring; multiple side-chain orientationsModerately Flexible
Ethylenediamine C-C and C-N bondsGauche and anti (trans) conformationsHighly Flexible

Table 2: Dihedral Angle Distribution Comparison (Illustrative)

Linker TypeKey Dihedral AngleExpected Distribution
This compound Dihedrals within the spirocyclic coreSharply peaked around specific angles
N-(2-aminoethyl)piperazine Piperazine ring torsionsPredominantly in the chair conformation region, with minor populations in boat/twist-boat
Ethylenediamine N-C-C-N torsionBroad distribution with peaks corresponding to gauche and anti conformations

Experimental and Computational Methodologies for Conformational Analysis

The conformational preferences of linkers are typically elucidated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental tool for determining the three-dimensional structure of molecules in solution.[4]

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a high-purity sample of the linker molecule in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 5-10 mM.

  • 1D and 2D NMR Data Acquisition: Acquire a suite of NMR spectra, including:

    • ¹H NMR for chemical shift information.

    • COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (typically < 5 Å).

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Measure ³J-coupling constants, which can be related to dihedral angles via the Karplus equation.

    • Integrate NOE/ROE cross-peaks to derive interproton distance restraints.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data. The tightness of the convergence of this ensemble is an indicator of the molecule's rigidity.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a molecule over time.

Protocol for Molecular Dynamics Simulation:

  • System Setup:

    • Generate a starting 3D structure of the linker molecule.

    • Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.

    • Solvate the molecule in a box of explicit solvent (e.g., water).

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial structure.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while applying restraints to the solute.

    • Run a period of equilibration under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.

  • Production Simulation: Run the simulation for a sufficiently long time (typically nanoseconds to microseconds) without restraints to sample the conformational space of the linker.

  • Trajectory Analysis: Analyze the resulting trajectory to extract conformational information, such as:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Dihedral angle distributions to characterize the preferred rotameric states.

    • Potential of Mean Force (PMF) calculations to determine the energy barriers between different conformations.

Application in Advanced Therapeutic Modalities

The choice of linker is paramount in the design of PROTACs and ADCs, where the distance and orientation between the two ends of the molecule are critical for their mechanism of action.

PROTAC E3 Ligase Recruitment

In a PROTAC, the linker tethers a target-binding ligand to an E3 ligase-recruiting ligand. The linker's role is to facilitate the formation of a productive ternary complex (Target-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein. A conformationally restricted linker like this compound can enforce a specific orientation that is optimal for ternary complex formation, potentially leading to more potent and selective degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Recruits Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation ADC_Pathway ADC Internalization and Payload Release cluster_0 Extracellular Space cluster_1 Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

A Head-to-Head Comparison of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and Other Spirocyclic Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of both efficacy and safety. Among the diverse array of linker technologies, spirocyclic linkers have emerged as a promising class, offering unique structural and physicochemical advantages. This guide provides a head-to-head comparison of "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" and other spirocyclic linkers with traditional linkers used in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

Spirocyclic linkers, characterized by their rigid, three-dimensional architecture, offer significant benefits over traditional linear linkers. These advantages include improved physicochemical properties, such as increased solubility and reduced lipophilicity, which can lead to enhanced pharmacokinetics and a wider therapeutic window. The specific spirocyclic linker, this compound, incorporates an oxa-azaspiro[3.3]heptane moiety, a bioisostere of commonly used motifs like piperazine and morpholine. While direct head-to-head quantitative data for this specific linker is limited in publicly available literature, this guide provides a comparative analysis based on the known properties of spirocyclic scaffolds and data from related compounds.

Introduction to Spirocyclic Linkers

Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. This unique structural feature imparts a high degree of rigidity and a defined three-dimensional geometry. In the context of drug linkers, these properties can:

  • Minimize Hydrophobic Collapse: Reduce the risk of aggregation of the drug conjugate, a common issue with flexible, hydrophobic linkers.[1]

  • Improve Physicochemical Properties: Enhance solubility and reduce lipophilicity, leading to better drug-like properties.[2]

  • Generate Novel Intellectual Property (IP): The unique structures of spirocyclic linkers can provide a pathway to new patents.[1]

  • Optimize Spatial Orientation: The rigid framework allows for precise control over the distance and orientation between the targeting molecule and the payload, which is crucial for the efficacy of PROTACs.[3]

"this compound" is a bifunctional linker that features a spirocyclic core and an ethylamine group for conjugation. The oxa-azaspiro[3.3]heptane scaffold is of particular interest as it introduces polarity and can act as a more metabolically stable bioisostere for morpholine.

Head-to-Head Comparison: Spirocyclic vs. Traditional Linkers

The performance of a linker is evaluated based on several key parameters: stability, conjugation efficiency, and the resulting efficacy and toxicity of the drug conjugate.

Data Presentation: Comparative Properties of Linker Types
PropertySpirocyclic Linkers (e.g., Oxa-azaspiro[3.3]heptane-based)Traditional Linear Linkers (e.g., Alkyl, PEG)
Conformation Rigid, defined 3D geometryFlexible, multiple conformations
Solubility Generally higher due to increased polarity and reduced planarityCan be low, often requiring PEGylation to improve
Lipophilicity (LogP) Generally lowerCan be high, leading to off-target toxicity
Metabolic Stability Often more stable due to steric hindrance and lack of easily metabolizable groupsCan be susceptible to enzymatic cleavage
Aggregation Risk Lower, due to reduced hydrophobicity and defined structureHigher, especially with hydrophobic payloads
Control over Spatial Orientation High, allowing for precise positioning of payloadsLow, due to conformational flexibility

Experimental Protocols

To facilitate a standardized comparison of different linker technologies, detailed experimental protocols for key performance assays are provided below.

Protocol 1: Linker Stability Assay in Human Plasma by LC-MS

Objective: To determine the stability of a linker-payload conjugate in human plasma.

Methodology:

  • Incubation: The linker-payload conjugate is incubated in human plasma at 37°C at a concentration of 1 µM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Protein Precipitation: Plasma proteins are precipitated by adding a threefold excess of cold acetonitrile.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • LC-MS Analysis: The supernatant containing the linker-payload and any degradation products is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate remaining over time.

  • Data Analysis: The half-life (t½) of the linker in plasma is calculated from the degradation curve.

Protocol 2: Determination of Conjugation Efficiency by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the efficiency of the conjugation reaction and the drug-to-antibody ratio (DAR) for ADCs.

Methodology:

  • Conjugation Reaction: The antibody is conjugated with the linker-payload under optimized conditions (e.g., pH, temperature, molar ratio of reactants).

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reagents.

  • HIC-HPLC Analysis: The purified ADC is analyzed by high-performance liquid chromatography (HPLC) using a hydrophobic interaction column.

  • Peak Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the antibody conjugated with different numbers of drug molecules (e.g., DAR=2, DAR=4).

  • Calculation: The conjugation efficiency is calculated based on the relative peak areas of the conjugated and unconjugated antibody. The average DAR is calculated by a weighted average of the different DAR species.[1]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the drug conjugate against cancer cell lines.

Methodology:

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the ADC or PROTAC.

  • Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualization of Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms of action for ADCs and PROTACs, where spirocyclic linkers play a crucial role in connecting the functional components.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_cellular_environment Cellular Environment cluster_ternary_complex Ternary Complex Formation cluster_degradation_pathway Ubiquitin-Proteasome Pathway PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (Protein of Interest) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination 1. Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

Spirocyclic linkers, including "this compound," represent a significant advancement in linker technology for drug conjugates. Their rigid and three-dimensional nature provides a powerful tool to overcome many of the challenges associated with traditional linear linkers, such as poor solubility, high lipophilicity, and lack of conformational control. While more direct comparative studies with quantitative data are needed to fully elucidate the performance of specific spirocyclic linkers, the existing evidence strongly suggests that their unique properties can lead to the development of more effective and safer targeted therapies. Researchers and drug developers are encouraged to explore this promising class of linkers to unlock the full potential of ADCs and PROTACs.

References

Safety Operating Guide

Navigating the Disposal of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following are general yet critical safety measures.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable when handling this and other similar chemical compounds. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is crucial to avoid inhalation of vapors.

Spill Management: In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate non-essential personnel from the immediate vicinity.

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment. The primary recommended method is through a licensed hazardous waste disposal service.

  • Segregation and Storage:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store the waste in a compatible, tightly sealed, and clearly labeled container. The label should include the full chemical name, concentration, and any relevant hazard warnings.

    • Keep the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Waste Characterization:

    • Properly characterize the waste. Based on the nature of aliphatic amines, this compound is likely to be classified as hazardous waste due to its potential irritant and corrosive properties.

    • Consult your institution's EHS department for guidance on proper waste classification according to local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide the contractor with all necessary information about the waste, including its chemical composition and any known hazards.

  • Documentation:

    • Maintain meticulous records of the waste generated, including the quantity, date of generation, and disposal date. This "cradle-to-grave" tracking is a legal requirement in many jurisdictions.[4]

Alternative Disposal Methods (Use with Extreme Caution and Professional Guidance):

While incineration by a licensed facility is the preferred method, some literature suggests that certain aliphatic amines can be biodegraded.[5] However, this should not be attempted without a thorough understanding of the compound's environmental fate and in strict accordance with local wastewater discharge regulations. Direct disposal down the drain is strictly prohibited.[6][7]

Summary of Key Disposal Information

ParameterGuidelineCitation
Primary Disposal Method Licensed Hazardous Waste Disposal Service[3][8]
Recommended Treatment Incineration at a permitted facility[5][6]
Waste Classification Likely Hazardous Waste (Consult local regulations)[1][2][9]
Containerization Tightly sealed, compatible, and clearly labeled container[3][7]
Storage Cool, dry, well-ventilated, secondary containment[6]
Prohibited Actions Do not discharge to sewer systems or contaminate water[6][7]

Visualizing the Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_preparation Phase 1: Preparation & Collection cluster_disposal Phase 2: Disposal & Documentation start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize in Labeled, Sealed Container segregate->containerize store Store in Secondary Containment containerize->store characterize Characterize Waste (Consult EHS) store->characterize contact_ehs Contact EHS/Licensed Waste Contractor characterize->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup document Document Waste Disposal pickup->document end_node End: Proper Disposal Complete document->end_node

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. The following procedures are based on available data for structurally similar compounds and are intended to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant, impervious gloves (inspected before use).[3][4] Fire/flame resistant and impervious clothing.[4]Prevents skin contact, which can be harmful.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]Protects against inhalation of harmful dust, mists, or vapors.

Operational and Handling Plan

Safe handling is paramount to minimize exposure and prevent accidents.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Ground and bond container and receiving equipment.[4]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands thoroughly after handling.[3][4][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep the container tightly closed.[2][5]

  • Store away from incompatible materials and foodstuff containers.[2]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse affected areas with water or shower.[4] Wash off with soap and plenty of water.[3][4][5] Seek medical attention if skin irritation occurs.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] Rinse mouth with water.[5]

Firefighting:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4]

  • Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Containment:

  • Evacuate personnel to safe areas.[4]

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Prevent further leakage or spillage if it is safe to do so.[4]

  • Collect spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.[4]

Disposal:

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3][4][5]

  • Do not let the chemical enter drains; discharge into the environment must be avoided.[4]

Chemical_Handling_Workflow Workflow for Safe Handling of this compound prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling ppe->handling weighing Weighing and Transfer handling->weighing storage Storage handling->storage spill Spill Response handling->spill reaction Reaction Setup weighing->reaction weighing->spill cleanup Cleanup and Decontamination reaction->cleanup reaction->spill waste Waste Disposal cleanup->waste end End of Process waste->end spill->cleanup

Caption: Workflow for the safe handling of the chemical.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。